Carbomer 934
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021621 | |
| Record name | 2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, colourless to pale yellow liquid | |
| Record name | Butanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.932-0.936 | |
| Record name | 2-Methylbutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |
| Record name | 2-Methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbomer 934 [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbopol 974P | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05384 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methylbutanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethylmethylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core of Rheology Modification: An In-depth Technical Guide to Carbomer 934 Synthesis and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Carbomer 934, a high molecular weight polymer of acrylic acid, stands as a cornerstone in the pharmaceutical and cosmetic industries. Its remarkable ability to modify rheology has made it an indispensable excipient for creating stable and aesthetically pleasing gels, creams, lotions, and suspensions. This technical guide delves into the fundamental chemistry of this compound, providing a comprehensive overview of its synthesis, polymerization mechanism, and the critical parameters that govern its final properties.
Chemical Structure and Properties
This compound is a synthetic polymer characterized by a backbone of poly(acrylic acid) chains that are cross-linked with allyl ethers of sucrose or pentaerythritol.[1][2][3] This cross-linked structure is the key to its functionality, creating a three-dimensional network that can absorb and retain large amounts of water and other polar solvents, leading to the formation of a gel.[4] The IUPAC name for the primary polymer chain is poly(1-carboxyethylene). In its unneutralized, dry state, this compound is a white, fluffy, and hygroscopic powder.[3]
The thickening mechanism of this compound is pH-dependent. In an acidic or neutral aqueous dispersion, the polymer chains remain in a tightly coiled conformation. Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups along the polymer backbone ionize, creating negative charges. The resulting electrostatic repulsion between these charges causes the polymer chains to uncoil and expand, significantly increasing the viscosity of the solution.
Synthesis of this compound: A Free-Radical Polymerization Approach
The synthesis of this compound is achieved through free-radical polymerization, a chain reaction involving the sequential addition of acrylic acid monomers to a growing polymer chain. The process is carried out in an organic solvent and involves an initiator to generate free radicals and a cross-linking agent to form the polymer network.
Key Components in this compound Synthesis
The synthesis of this compound involves the following key components:
-
Monomer: Acrylic acid is the fundamental building block of the polymer chain.
-
Cross-linking Agent: Allyl ethers of sucrose or pentaerythritol are commonly used to create the three-dimensional network structure.[1][2]
-
Initiator: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the polymerization process.[5]
-
Solvent: The polymerization is typically carried out in a non-polar organic solvent, such as ethyl acetate, cyclohexane, or a mixture thereof.[6] Historically, benzene was used, but due to safety concerns, it has been largely replaced.[6]
-
Stabilizer: In some patented methods, a stabilizer is included to control the polymerization process and the properties of the final product.
Experimental Protocols
The following tables summarize typical experimental conditions for the synthesis of this compound, based on information from patent literature. These are provided as illustrative examples and may require optimization for specific applications.
Table 1: Exemplary Synthesis Protocol for this compound
| Parameter | Value | Reference |
| Reactants | ||
| Acrylic Acid | 100-150 parts by weight | |
| Initiator (e.g., AIBN, Benzoyl Peroxide) | 0.2-0.6 parts by weight | |
| Cross-linking Agent (e.g., Sucrose Acrylate Ether) | 0.2-1.0 parts by weight | |
| Stabilizer | 0.4-1.2 parts by weight | |
| Mixed Solvent (e.g., Ethyl Acetate/Cyclohexane) | 780-970 parts by weight | |
| Reaction Conditions | ||
| Temperature | 50-73 °C | |
| Reaction Time | 4-8 hours | |
| Atmosphere | Nitrogen | |
| Post-Processing | ||
| Filtration | To separate the polymer | |
| Washing | To remove unreacted monomers and solvent | |
| Drying | To obtain the final powder |
Table 2: Influence of Reactant Ratios on Carbomer Properties (Illustrative)
| Parameter Varied | Effect on Viscosity | Effect on Molecular Weight |
| Increasing Initiator Concentration | Generally decreases | Decreases |
| Increasing Cross-linker Concentration | Generally increases up to a point, then may decrease | Increases |
| Increasing Monomer Concentration | Generally increases | Increases |
Polymerization Mechanism of this compound
The synthesis of this compound proceeds via a free-radical chain polymerization mechanism, which can be broken down into three main stages: initiation, propagation, and termination. The inclusion of a cross-linking agent introduces an additional crucial step.
Initiation
The process begins with the thermal or photochemical decomposition of the initiator to generate free radicals. For example, AIBN decomposes upon heating to form two cyanopropyl radicals and a molecule of nitrogen gas.
Initiation of Polymerization
These highly reactive free radicals then attack the double bond of an acrylic acid monomer, initiating the polymer chain.
Propagation
The newly formed monomer radical is also a free radical and can, in turn, react with other acrylic acid monomers. This process repeats, rapidly adding monomer units to the growing polymer chain.
References
- 1. phexcom.com [phexcom.com]
- 2. This compound [doi.usp.org]
- 3. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 4. Crosslinked Polyacrylic Resin this compound 940 980 U10 China Manufacturers Suppliers Factory Exporter [jinhetec.com]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. This compound - CD Formulation [formulationbio.com]
Determining the Molecular Weight of Carbomer 934: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol, is a widely used excipient in the pharmaceutical and cosmetic industries.[1][2] Its rheological properties, which are critical to its function as a thickening, suspending, and emulsifying agent, are intrinsically linked to its molecular weight. This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight of this compound, presenting detailed experimental protocols and a summary of reported quantitative data.
The Challenge of a Cross-Linked Polymer
Unlike linear polymers, this compound's cross-linked, network structure presents unique challenges for molecular weight determination. Traditional methods that rely on dissolving the polymer into individual chains are often not feasible. Instead, techniques that can characterize the polymer in its swollen, gel-like state or that can analyze fractions of the polymer are employed. The term "molecular weight" for a cross-linked polymer like this compound typically refers to the weight-average molecular weight (Mw) of the polymer chains between cross-links or the overall molecular weight of the soluble fractions.
Reported Molecular Weight Values
Reported molecular weight values for this compound vary, reflecting the inherent polydispersity of the polymer and the different analytical techniques and conditions used for its measurement. It is crucial for researchers to consider the method of determination when comparing molecular weight data.
| Reported Molecular Weight (Da) | Source / Method |
| Approximately 3,000,000 | KEGG DRUG Database[2] |
| Nominally 3,000,000 | Spectrum Chemical, Certificate of Analysis[1] |
| 450,000 (average) | Formulation and Characterization of Carbopol-934 Based Kojic Acid-Loaded Smart Nanocrystals[3] |
Key Experimental Methodologies
The primary techniques for elucidating the molecular weight of high molecular weight polymers like this compound are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and viscometry.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique that separates molecules based on their hydrodynamic volume and then uses light scattering to determine the absolute molecular weight of the eluting fractions without the need for column calibration with polymer standards.
a) Sample Preparation:
Due to the highly swellable and often insoluble nature of cross-linked this compound, sample preparation is a critical and challenging step. The goal is to obtain a representative solution or dispersion of the polymer that can be filtered and injected into the SEC system without clogging the column.
-
Dispersion: Slowly add a low concentration of this compound (e.g., 0.05 - 0.1% w/v) to a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) while stirring vigorously to prevent clumping.
-
Hydration: Allow the dispersion to hydrate for an extended period (e.g., 24-48 hours) with gentle agitation to ensure maximum swelling and dissolution of any soluble fractions.
-
Filtration: The hydrated dispersion must be filtered to remove any insoluble gel particles that could damage the SEC columns. A series of syringe filters with decreasing pore sizes (e.g., 5 µm, followed by 1 µm, and finally 0.45 µm or 0.22 µm) is recommended. This filtration step is crucial and may result in the analysis of only the soluble fraction of the polymer.
b) Instrumentation and Conditions:
-
SEC System: A high-performance liquid chromatography (HPLC) system with a pump capable of delivering a precise and stable flow rate.
-
Columns: A set of aqueous size-exclusion chromatography columns suitable for separating high molecular weight polymers. The specific column set will depend on the expected molecular weight range.
-
Detectors:
-
Multi-Angle Light Scattering (MALS) Detector: To measure the intensity of scattered light at multiple angles.
-
Refractive Index (RI) Detector: To determine the concentration of the polymer in each eluting fraction.
-
-
Mobile Phase: An aqueous buffer, typically containing salt (e.g., 0.1 M NaCl) to suppress polyelectrolyte effects. The mobile phase must be thoroughly degassed and filtered.
-
Flow Rate: A low flow rate (e.g., 0.5 mL/min) is often used to minimize shear degradation of the large polymer molecules.
-
Injection Volume: Typically 100 µL.
c) Data Analysis:
Software provided with the MALS detector is used to analyze the data from both the MALS and RI detectors. The software calculates the weight-average molecular weight (Mw) and the radius of gyration (Rg) for each eluting slice of the chromatogram, allowing for the determination of the molecular weight distribution of the soluble fraction of the this compound sample.
Viscometry and the Mark-Houwink Equation
Viscometry is a classical method for determining the viscosity-average molecular weight (Mv) of polymers. It relies on the relationship between the intrinsic viscosity [η] of a polymer solution and its molecular weight, as described by the Mark-Houwink equation:
[η] = K * Ma
where:
-
[η] is the intrinsic viscosity
-
M is the molecular weight
-
K and a are the Mark-Houwink parameters, which are specific to the polymer, solvent, and temperature.
a) Solution Preparation:
-
Prepare a series of dilute solutions of this compound in a suitable solvent (e.g., an aqueous buffer) at different concentrations (e.g., 0.01, 0.02, 0.04, 0.08 g/dL).
-
Ensure complete dispersion and hydration as described in the SEC-MALS sample preparation. For viscometry, complete dissolution of the polymer is essential.
b) Viscosity Measurement:
-
Use a capillary viscometer, such as an Ubbelohde viscometer, placed in a constant temperature water bath (e.g., 25 °C).
-
Measure the flow time of the pure solvent (t₀) and the flow time of each polymer solution (t).
c) Calculation of Intrinsic Viscosity:
-
Calculate the relative viscosity (η_rel = t / t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).
-
Extrapolate the plots of reduced viscosity versus concentration and inherent viscosity versus concentration to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].
d) Molecular Weight Calculation:
-
With the determined intrinsic viscosity, the molecular weight can be calculated using the Mark-Houwink equation if the parameters K and a are known for this compound in the specific solvent and temperature. For linear poly(acrylic acid) in 0.5 M NaCl at 25°C, reported values for K and a are approximately 4.22 x 10⁻⁴ dL/g and 0.64, respectively. However, these values may not be directly applicable to the cross-linked this compound and should be used with caution.
Conclusion
The determination of the molecular weight of this compound is a complex analytical task due to its cross-linked nature. SEC-MALS provides the most comprehensive information on the molecular weight distribution of the soluble fraction, while viscometry offers a more classical approach to determine the viscosity-average molecular weight. The choice of method will depend on the specific information required and the available instrumentation. For accurate and reliable results, careful sample preparation and a thorough understanding of the principles behind each technique are paramount. The provided protocols offer a foundational framework for researchers and scientists working with this important pharmaceutical excipient.
References
Characterization of the Rheological Properties of Carbomer 934: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the rheological properties of Carbomer 934, a high molecular weight cross-linked polymer of acrylic acid. Widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent, a thorough understanding of its flow behavior is critical for formulation development and product performance.[1][2] This document details the experimental protocols for characterizing this compound's rheological profile, presents quantitative data in a structured format, and visualizes key processes and relationships.
Core Rheological Properties of this compound
This compound, in its raw form, is a white, fluffy, acidic, and hygroscopic powder.[2][3] Its rheological properties are most pronounced when it is dispersed in water or other polar solvents and neutralized with a suitable base, such as sodium hydroxide or triethanolamine.[1][4] This neutralization process causes the coiled polymer chains to uncoil and swell due to electrostatic repulsion between the ionized carboxylic acid groups, leading to a significant increase in viscosity and the formation of a gel.[2][4]
The resulting gels exhibit several key rheological behaviors:
-
Shear-Thinning (Pseudoplasticity): The viscosity of this compound gels decreases as the applied shear rate increases.[4][5] This property is advantageous for topical products, as it allows for easy spreading during application, followed by a return to high viscosity at rest, ensuring the product remains in place.
-
Yield Stress: this compound gels possess a yield stress, which is the minimum amount of stress required to initiate flow.[4][6] This property is crucial for suspending active pharmaceutical ingredients (APIs) or other particles within a formulation, preventing them from settling over time.
-
Thixotropy: Some studies indicate that this compound gels can exhibit modest thixotropy, meaning their viscosity decreases over time under constant shear and then gradually recovers when the shear is removed.[7][8]
Factors Influencing Rheological Properties
The rheological behavior of this compound is highly dependent on several factors:
-
Concentration: As the concentration of this compound in a dispersion increases, the viscosity and yield stress of the resulting gel increase significantly.[4][6] Below a certain concentration (approximately 0.45 wt%), this compound dispersions may behave as Newtonian fluids, while at higher concentrations, they exhibit non-Newtonian, shear-thinning behavior.[4]
-
pH: The pH of the formulation plays a critical role in activating the thickening properties of this compound. The maximum viscosity is typically achieved in a pH range of 6 to 8.[2][4] In highly acidic or alkaline conditions, the polymer may not be fully uncoiled, resulting in lower viscosity.
-
Neutralizing Agent: The choice of neutralizing agent can influence the final viscosity and clarity of the gel. Common neutralizers include sodium hydroxide, potassium hydroxide, and organic amines like triethanolamine (TEA).[4][9]
-
Shear History: The processing conditions, particularly the amount of shear applied during manufacturing, can impact the final viscosity of the gel. High shear can potentially lead to a permanent loss of viscosity.[10]
Quantitative Rheological Data
The following tables summarize key quantitative data on the rheological properties of this compound, compiled from various sources.
Table 1: Viscosity of Neutralized this compound Aqueous Dispersions
| This compound Concentration (wt%) | pH | Temperature (°C) | Viscosity (mPa·s) | Reference(s) |
| 0.5 | Neutralized | 25 | 30,500 - 39,400 | [1][11] |
| 0.2 | Neutralized | 25 | 13,000 - 30,000 | [12] |
| 0.5 | ~6.0 | Not Specified | ~55,000 (at low shear) | [13] |
Table 2: Influence of Concentration on Yield Stress
| Carbomer Concentration (wt%) | Yield Stress (τo) | Observation | Reference(s) |
| < 0.45 | Zero | Behaves as a Newtonian fluid | [4] |
| ≥ 0.45 | Non-zero | Exhibits shear-thinning behavior | [4] |
| 0.1 - 0.9 | Increases non-linearly from <1 Pa to 41.1 Pa | Pronounced shear-thinning | [14] |
Experimental Protocols for Rheological Characterization
Accurate and reproducible rheological characterization of this compound is essential for quality control and formulation development. The following sections detail the standard experimental protocols.
Preparation of this compound Dispersion
A standardized procedure for preparing the this compound dispersion is crucial to ensure consistent and reliable rheological measurements.
-
Dispersion: The this compound powder should be slowly and carefully sifted into the vortex of vigorously agitated purified water.[2] This technique helps to prevent the formation of agglomerates or "fish eyes." The recommended concentration for testing is often 0.5% w/v, but can be varied depending on the desired application.[1][4]
-
Hydration: After the powder is fully dispersed, continuous stirring is required.[2] The dispersion should then be allowed to stand for a period of 2 to 24 hours to ensure complete hydration and swelling of the polymer particles.[2][4]
-
Neutralization: While stirring gently, a neutralizing agent is added dropwise to the hydrated dispersion.[2] Triethanolamine (TEA) or a dilute solution of sodium hydroxide (e.g., 10% w/v) are commonly used.[4][9] The pH should be monitored and adjusted to the desired range, typically between 6 and 8, where a clear, viscous gel will form.[2][4]
Viscosity Measurement
A rotational viscometer or rheometer is used to measure the viscosity of the this compound gel.
-
Instrumentation: A Brookfield-type viscometer or a controlled stress/strain rheometer is commonly employed.[2][9]
-
Spindle and Speed Selection: An appropriate spindle and rotational speed must be chosen based on the expected viscosity of the gel. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.[2]
-
Sample Preparation and Equilibration: A sufficient amount of the gel is placed in a beaker, ensuring no air bubbles are trapped. The sample should be allowed to equilibrate to the desired temperature (e.g., 25°C) before measurement.[2]
-
Measurement: The viscosity is measured at various shear rates to construct a flow curve, which illustrates the shear-thinning behavior of the gel.
Yield Stress Determination
The yield stress is a critical parameter for formulations requiring the suspension of particles.
-
Methodology: The yield stress can be determined using a controlled stress rheometer. A common method is to apply a gradually increasing stress to the sample and monitor the resulting strain or deformation. The yield stress is the point at which the material transitions from elastic (solid-like) to viscous (liquid-like) behavior and begins to flow.
-
Data Analysis: The yield stress can be extrapolated from the flow curve (shear stress vs. shear rate) using rheological models such as the Herschel-Bulkley model.[14]
Logical Relationships in this compound Rheology
The interplay between various factors determines the final rheological properties of a this compound formulation. The following diagram illustrates these relationships.
Conclusion
The rheological characterization of this compound is a multifaceted process that is fundamental to its successful application in pharmaceutical and cosmetic formulations. By carefully controlling factors such as concentration, pH, and processing conditions, and by employing standardized experimental protocols, researchers and formulation scientists can effectively tailor the flow behavior of this compound to meet the specific requirements of their products. The data and methodologies presented in this guide serve as a valuable resource for achieving consistent and optimal product performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phexcom.com [phexcom.com]
- 4. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. ijlret.com [ijlret.com]
- 10. monash.edu [monash.edu]
- 11. ihanskorea.com [ihanskorea.com]
- 12. chemger.com [chemger.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Carbomer 934 for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Carbomer 934, a high molecular weight polymer of acrylic acid widely used as an excipient in the pharmaceutical industry. This document details the key parameters of this compound, outlines experimental protocols for their determination, and presents logical and experimental workflows through diagrams to support research, development, and quality control activities.
Core Physicochemical Properties
This compound is a synthetic, high-molecular-weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] It is supplied as a white, fluffy, acidic, and hygroscopic powder with a slight characteristic odor.[2][3] Its primary function in pharmaceutical formulations is as a thickening, suspending, and emulsifying agent.[2][4]
Quantitative Physicochemical Data
The key quantitative specifications for this compound are summarized in the tables below, compiled from various pharmacopeial monographs and technical guides.
Table 1: General Physicochemical Properties of this compound
| Property | Specification | References |
| Appearance | White, fluffy powder | [2][3] |
| Odor | Slightly characteristic | [3] |
| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis) | [1][2][5] |
| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa·s | [1][2] |
| pH of 0.5% aqueous dispersion | 2.7 - 3.5 | [3] |
| Loss on Drying | Not more than 2.0% | [5] |
| Heavy Metals | Not more than 0.002% | [5] |
| Molecular Weight | High molecular weight polymer | [2][6] |
Table 2: Particle Size of this compound
| Particle Type | Typical Size Range | References |
| Primary Particle | ~0.2 µm in diameter | [2] |
| Flocculated Powder | 2 - 7 µm in diameter | [2] |
Mechanism of Action: pH-Dependent Thickening
The primary mechanism by which this compound functions as a thickening agent is through pH-dependent viscosity enhancement. In its acidic state, the polymer chains are tightly coiled. Upon neutralization with a suitable base, the carboxylic acid groups ionize, leading to electrostatic repulsion between the charged groups. This repulsion causes the polymer chains to uncoil and swell, resulting in a significant increase in the viscosity of the dispersion and the formation of a gel.[3][4]
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for quality control and formulation development. The following sections provide outlines of key experimental protocols.
Viscosity Measurement
The viscosity of a neutralized this compound dispersion is a critical quality attribute.
Objective: To determine the rotational viscosity of a 0.5% neutralized aqueous dispersion of this compound.
Apparatus:
-
Rotational viscometer
-
Stirrer with propeller
-
1000-mL beaker
-
Water bath (25 ± 0.2°C)
-
pH meter with a calomel-glass electrode system
Procedure:
-
Dispersion Preparation: Carefully and slowly add 2.50 g of this compound (previously dried in a vacuum at 80°C for 1 hour) to 500 mL of water in a 1000-mL beaker while stirring continuously at 1000 ± 10 rpm. The stirrer shaft should be at a 60° angle and positioned to one side of the beaker with the propeller near the bottom. The addition should take 45 to 90 seconds.[5]
-
Hydration: Continue stirring at 1000 ± 10 rpm for 15 minutes to ensure the powder is well dispersed and hydrated.[5]
-
Equilibration: Remove the stirrer and place the beaker in a 25 ± 0.2°C water bath for 30 minutes.[5]
-
Neutralization: Re-insert the stirrer to a depth that avoids drawing air into the dispersion. While stirring at 300 ± 10 rpm, titrate the dispersion to a pH between 7.3 and 7.8 by adding a sodium hydroxide solution (18 in 100) below the surface. The endpoint is determined potentiometrically.[5]
-
Final Equilibration: Continue stirring for 2 to 3 minutes after neutralization is complete. Return the neutralized mucilage to the 25°C water bath for 1 hour. Confirm the final pH is between 7.3 and 7.8.[5]
-
Viscosity Measurement: Perform the viscosity measurement without delay using a suitable rotational viscometer.[5]
Carboxylic Acid Content Assay
This assay determines the percentage of carboxylic acid groups in the polymer.
Objective: To quantify the carboxylic acid content of this compound.
Apparatus:
-
Analytical balance
-
Potentiometric titrator
-
Standardized 0.1 N sodium hydroxide solution
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound that has been previously dried under vacuum.
-
Dispersion: Disperse the weighed sample in purified water.
-
Titration: Titrate the dispersion with a standardized solution of sodium hydroxide.
-
Endpoint Determination: Determine the endpoint of the titration potentiometrically.
-
Calculation: Calculate the percentage of carboxylic acid content based on the volume of titrant used.[2]
Particle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a suitable method for determining the size of primary this compound particles in a dispersion.
Objective: To measure the hydrodynamic diameter and size distribution of this compound primary particles.
Apparatus:
-
Dynamic Light Scattering instrument with a laser source and detector.
Procedure:
-
Sample Preparation: Prepare a dilute dispersion of this compound in a suitable solvent (e.g., water) to avoid multiple scattering effects. The concentration should be optimized to ensure a stable and accurate signal.[7][8]
-
Instrument Setup: Set the instrument parameters, including the scattering angle (commonly 90° or 173° for backscatter), temperature, and solvent viscosity.[9]
-
Measurement: Place the sample in the instrument and allow it to equilibrate to the set temperature. The instrument measures the fluctuations in the intensity of scattered light over time.[7]
-
Data Analysis: The autocorrelation function of the scattered light intensity fluctuations is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter. The polydispersity index (PDI) provides an indication of the width of the size distribution.[10]
Swelling Index Determination
The swelling index is a measure of the ability of this compound to absorb a liquid and swell.
Objective: To determine the swelling index of this compound in a specified solvent.
Apparatus:
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Initial Volume/Weight: Accurately weigh a known amount of this compound powder and record its initial volume.
-
Swelling: Disperse the powder in a suitable solvent (e.g., purified water or a buffer solution) in a graduated cylinder and allow it to stand for a defined period (e.g., 16-20 hours) to reach equilibrium swelling.[11][12][13]
-
Final Volume/Weight: Record the final volume of the swollen gel.
-
Calculation: The swelling index can be calculated based on the change in volume or weight.[11]
-
Volumetric Swelling Index = (Final Volume - Initial Volume) / Initial Volume
-
Gravimetric Swelling Index (%) = [(Weight of swollen gel - Initial weight of powder) / Initial weight of powder] x 100
-
Manufacturing and Formulation Workflows
Manufacturing Process of this compound
This compound is synthesized by the cross-linking of acrylic acid with allyl sucrose, typically in a solvent such as benzene.[4][14] The general manufacturing process is outlined below.
References
- 1. This compound [doi.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iajps.com [iajps.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. phexcom.com [phexcom.com]
- 7. usp.org [usp.org]
- 8. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www-origin.horiba.com [www-origin.horiba.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. img.antpedia.com [img.antpedia.com]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
A Technical Guide to Carbomer 934 Powder Particle Size Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the particle size analysis of Carbomer 934 powder, a critical parameter influencing its performance in pharmaceutical and cosmetic formulations. This document outlines the fundamental particle characteristics, details established analytical methodologies, and presents available data to assist in research, development, and quality control.
Core Properties of this compound Particles
This compound is a high molecular weight polymer of acrylic acid, appearing as a white, fluffy, and hygroscopic powder. Its particle size characteristics are complex due to its hierarchical structure. The fundamental units are primary particles that agglomerate to form larger, flocculated particles.
-
Primary Particles: These are the basic, individual polymer particles, which are typically around 0.2 µm in diameter.[1][2][3]
-
Flocculated Powder Particles: In its dry powder form, the primary particles of this compound tend to clump together through electrostatic forces and mechanical entanglement, forming larger agglomerates or flocculated particles.[4] The average diameter of these flocculated particles generally ranges from 2 to 7 µm.[1][2][3]
-
Granular Grades: Specialized granular forms of carbomers are also available, which have a much larger particle size, in the range of 180-425 µm.[1]
The particle size distribution of this compound is a crucial attribute as it can significantly impact its dissolution rate, swelling properties, and ultimately, the viscosity and stability of the final gel or suspension.[5][6]
Quantitative Particle Size Data
The following table summarizes the known particle size ranges for this compound. It is important to note that specific D-values (D10, D50, D90) are highly dependent on the manufacturing process and the specific analytical method and dispersion conditions used.
| Particle Type | Analytical Method | D10 | D50 (Median) | D90 | Particle Size Range (µm) | Source |
| Primary Particles | Microscopy/Light Scattering | - | - | - | ~0.2 | [1][2][3] |
| Flocculated Powder | Light Scattering | - | - | - | 2 - 7 | [1][2][3] |
| Granular Grade | Sieving/Light Scattering | - | - | - | 180 - 425 | [1] |
D-values (D10, D50, D90) represent the particle diameter below which 10%, 50%, and 90% of the sample volume lies, respectively.
Experimental Protocols for Particle Size Analysis
The two primary methods for determining the particle size distribution of this compound powder are laser diffraction and analytical sieving. The choice of method depends on the expected particle size range and the desired level of detail.
Laser Diffraction
Laser diffraction is a widely used technique for particle size analysis, offering rapid and reproducible measurements across a broad size range.[7][8] Instruments such as the Malvern Mastersizer or Sympatec HELOS are commonly employed.[4][8][9][10][11][12][13][14]
Principle: This method is based on the principle that particles scatter light at an angle that is inversely proportional to their size.[7] A laser beam is passed through a dispersed sample of the powder, and the scattered light is measured by a series of detectors at different angles. A mathematical model, typically based on Mie or Fraunhofer theory, is then used to calculate the particle size distribution that would produce the observed scattering pattern.[15]
Detailed Methodology (Dry Powder Dispersion):
-
Instrument Preparation:
-
Ensure the laser diffraction instrument and the dry powder dispersion unit (e.g., Malvern Aero S, Sympatec RODOS) are clean and calibrated according to the manufacturer's specifications.
-
Perform a background measurement to account for any scattering from the optical system.
-
-
Sample Preparation:
-
Ensure the this compound powder sample is representative of the batch by using appropriate sampling techniques.
-
The powder should be free-flowing. Due to its hygroscopic nature, it is crucial to handle the sample in a controlled environment to prevent moisture absorption, which can lead to agglomeration.
-
-
Dispersion:
-
Carefully add a small, representative amount of the this compound powder to the dispersion unit's sample tray.
-
The dry powder dispenser uses a stream of compressed air to disperse the agglomerates into individual particles as they are transported into the measurement zone.
-
The dispersion pressure is a critical parameter that needs to be optimized. A pressure that is too low will result in incomplete de-agglomeration, leading to an overestimation of the particle size. Conversely, a pressure that is too high may cause particle fracture, leading to an underestimation. A pressure titration study is recommended to find the optimal dispersion energy.
-
-
Measurement:
-
Initiate the measurement sequence. The instrument will automatically feed the dispersed sample through the laser beam and record the scattering pattern.
-
Measurements are typically taken over a period of 5 to 15 seconds to ensure a representative sample is analyzed.
-
Multiple measurements (typically 3-5) should be performed for each sample to assess the reproducibility of the results.
-
-
Data Analysis:
-
The software calculates the particle size distribution based on the selected optical model (Fraunhofer theory is often suitable for these particle sizes).
-
The results are typically presented as a volume-based distribution, with key parameters such as the D10, D50, and D90 values reported.
-
Analytical Sieving
Analytical sieving is a traditional and straightforward method for particle size analysis, particularly suitable for coarser, granular grades of this compound.
Principle: This technique separates a powder sample into different size fractions by passing it through a stack of sieves with progressively smaller mesh openings.
Detailed Methodology:
-
Sieve Preparation:
-
Select a set of calibrated test sieves with mesh sizes appropriate for the expected particle size range of the this compound powder.
-
Clean and dry the sieves thoroughly before use.
-
Tare each sieve and the collecting pan to the nearest 0.1 g.
-
-
Sample Preparation:
-
Accurately weigh a representative sample of the this compound powder (typically at least 25 g is required for good reproducibility).[16]
-
-
Sieving Process:
-
Assemble the sieves in a stack with the coarsest mesh at the top and the finest at the bottom, with the collecting pan placed underneath.
-
Place the weighed this compound sample onto the top sieve and secure the lid.
-
Place the sieve stack in a mechanical sieve shaker.
-
Agitate the stack for a predetermined amount of time (e.g., 5-10 minutes). The duration and amplitude of shaking should be standardized to ensure reproducible results.
-
-
Endpoint Determination:
-
After the initial shaking period, carefully remove the sieve stack.
-
Weigh each sieve and the pan to determine the mass of powder retained on each sieve and in the pan.
-
To ensure that sieving is complete, reassemble the stack and shake for an additional short period (e.g., 1-2 minutes).
-
Reweigh each sieve. The endpoint is reached when the weight of material passing through each sieve in the additional shaking period is less than a specified percentage (e.g., 0.5-1.0%) of the fraction previously retained on that sieve.
-
-
Data Analysis:
-
Calculate the weight percentage of powder retained on each sieve.
-
The results can be presented in a table or as a histogram showing the particle size distribution by weight.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the particle size analysis of this compound powder, from sample reception to final data reporting.
Caption: Workflow for this compound powder particle size analysis.
Conclusion
The particle size analysis of this compound powder is essential for ensuring consistent product quality and performance. While primary particles are in the sub-micron range, the effective particle size in the dry powder form is that of the larger, 2-7 µm flocculates. For routine analysis of the fine powder, laser diffraction with optimized dry powder dispersion is the method of choice, providing detailed and reproducible results. For granular grades, analytical sieving offers a reliable and straightforward alternative. Adherence to detailed and standardized experimental protocols is critical for obtaining accurate and comparable data, which is fundamental for researchers, scientists, and drug development professionals working with this versatile polymer.
References
- 1. Sympatec | Analysers for Particle Size and Shape [sympatec.com]
- 2. HELOS [sympatec.com]
- 3. uspbpep.com [uspbpep.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, Carbomer 934P, Carbomer 940, Carbomer 941, and Carbomer 1342 | USP-NF [uspnf.com]
- 6. iajps.com [iajps.com]
- 7. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 8. azom.com [azom.com]
- 9. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Particle Size Analysis with Laser Diffraction [sympatec.com]
- 11. news-medical.net [news-medical.net]
- 12. birmingham.ac.uk [birmingham.ac.uk]
- 13. Mastersizer | Laser Diffraction Particle Size Analyzers | Malvern Panalytical [malvernpanalytical.com]
- 14. Measuring the particle size of dry powders | Malvern Panalytical [malvernpanalytical.com]
- 15. youtube.com [youtube.com]
- 16. usp.org [usp.org]
Carbomer 934 CAS number and chemical information
This technical guide provides a comprehensive overview of Carbomer 934, a high molecular weight polymer of acrylic acid, intended for researchers, scientists, and drug development professionals. The guide details its chemical information, physicochemical properties, and standard experimental protocols.
Core Chemical Information
This compound is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[1][2] It is supplied as a white, fluffy, and hygroscopic powder with a slight acetic odor.[3][4] Primarily, it functions as a high-viscosity emulsifying, stabilizing, and thickening agent in a wide range of pharmaceutical and cosmetic applications.[5][6]
The various grades of Carbomer, such as 934, 940, and 941, are indicative of their molecular weight and the specific components of the polymer.[7] Notably, the manufacturing process, particularly the solvent used (e.g., benzene), can differentiate specific grades.[8] Carbomer 934P, for instance, is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol, and historically, its manufacturing involved the use of benzene.[1][9] Newer grades are often produced using less toxic solvents like ethyl acetate.[10]
CAS Number Clarification:
There are multiple CAS numbers associated with Carbomer and polyacrylic acid. The most relevant for this compound are:
The specific CAS number may vary depending on the cross-linking agent and manufacturing process. It is crucial to refer to the supplier's documentation for the precise CAS designation.
Physicochemical Properties
The functional properties of this compound are defined by its chemical structure and behavior in a dispersed state. The following tables summarize the key quantitative data for this compound and its pharmaceutical grade, Carbomer 934P.
Table 1: General Physicochemical Properties of this compound
| Property | Specification | Source(s) |
| Appearance | White, fluffy powder | [3] |
| Odor | Slight acetic | [4] |
| pH (1% aqueous dispersion) | 2.5 - 3.0 | [4] |
| Primary Particle Size | ~0.2 µm in diameter | [3] |
| Flocculated Powder Particle Size | 2-7 µm in diameter | [3] |
| Solubility | Swells in water and other polar solvents to form a gel after neutralization. | [3] |
Table 2: USP/NF Specifications for this compound and 934P
| Parameter | This compound Specification | Carbomer 934P Specification | Source(s) |
| Carboxylic Acid (-COOH) Content | 56.0% - 68.0% (on dried basis) | 56.0% - 68.0% (on dried basis) | [1][2][12] |
| Viscosity (0.5% neutralized aqueous dispersion at 25°C) | 30,500 - 39,400 mPa·s | 29,400 - 39,400 mPa·s | [1][2][12] |
| Loss on Drying | Not more than 2.0% | Not more than 2.0% | [7][13] |
| Residual Benzene | Not more than 0.5% | Not more than 0.01% | [1][7] |
| Free Acrylic Acid | Not more than 2,500 ppm | Not specified in the same manner | [14] |
Mechanism of Action: pH-Dependent Thickening
The thickening property of this compound is activated upon neutralization of its acidic carboxylic acid groups.[5] In an aqueous dispersion, the polymer molecules remain in a coiled state due to intramolecular hydrogen bonding. The addition of a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide (NaOH), causes the carboxyl groups to ionize.[5] The resulting electrostatic repulsion between the negatively charged carboxylate ions leads to the uncoiling and swelling of the polymer chains, which significantly increases the viscosity of the solution and forms a stable gel.[5]
Figure 1: pH-Dependent Thickening Mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound.
Preparation of a 1% (w/w) this compound Gel
This protocol describes a standard method for preparing a simple aqueous gel.[5]
Methodology:
-
Dispersion: Slowly and carefully sift 1g of this compound powder into the vortex of 99g of vigorously agitated purified water. Using a high-shear mixer initially can aid in dispersion, but prolonged high shear should be avoided as it can degrade the polymer.[15]
-
Hydration: Continue stirring at a lower speed until the polymer is fully dispersed and no lumps are visible. Allow the solution to stand for at least 30 minutes to ensure complete hydration of the polymer particles.[5]
-
Neutralization: While stirring, add a neutralizing agent such as triethanolamine (TEA) or a 10% sodium hydroxide solution dropwise.[5]
-
Gel Formation: As the pH of the dispersion approaches neutrality (typically pH 6-8), a significant increase in viscosity will be observed, and a clear gel will form.[5]
-
Final pH Adjustment: Carefully monitor the pH using a calibrated pH meter and continue to add the neutralizer until the desired pH and viscosity are achieved.[5]
Figure 2: Experimental Workflow for this compound Gel Preparation.
Quality Control Protocols
The following protocols are based on USP monograph methods for the quality control of this compound raw material.
Figure 3: Quality Control Workflow for this compound.
a) Viscosity Measurement
The viscosity of a neutralized this compound dispersion is a critical quality attribute.
-
Methodology:
-
Prepare a 0.5% aqueous dispersion of this compound as described in section 4.1.[13]
-
Neutralize the dispersion to a pH between 7.3 and 7.8 with a sodium hydroxide solution (18 in 100).[13]
-
Place the neutralized mucilage in a water bath maintained at 25 ± 0.1°C for 1 hour.[13]
-
Measure the viscosity using a rotational viscometer (e.g., Brookfield RVT) equipped with a suitable spindle, rotating at 20 rpm.[8][13]
-
Allow the reading to stabilize before recording the viscosity value in mPa·s.[5]
-
b) Carboxylic Acid Content Assay
This assay determines the percentage of carboxylic acid groups by titration.
-
Methodology:
-
Accurately weigh a sample of this compound, previously dried in a vacuum at 80°C for 1 hour.[1]
-
Disperse the sample in purified water.[3]
-
Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N).[3]
-
Determine the endpoint potentiometrically using a calibrated pH meter.[3]
-
Calculate the carboxylic acid content using the following formula:[13] % Carboxylic Acid = (V × N × 45.02) / W Where:
-
V = volume of sodium hydroxide consumed (mL)
-
N = normality of the sodium hydroxide solution
-
W = weight of the specimen taken (mg)
-
45.02 = molecular weight of the carboxylic acid (–COOH) group
-
-
c) Identification via Infrared (IR) Spectroscopy
The identity of this compound can be confirmed by its characteristic IR absorption spectrum.
-
Methodology:
Applications in Research and Drug Development
This compound's unique properties make it a versatile excipient in various pharmaceutical formulations:
-
Topical Gels and Creams: It is widely used to create clear, viscous gels for the topical delivery of active pharmaceutical ingredients (APIs).[4][16]
-
Oral Suspensions: It effectively suspends insoluble drug particles, ensuring uniform dosage.[5]
-
Controlled-Release Formulations: In oral solid dosage forms, this compound swells in the gastrointestinal tract, forming a gel layer that controls the diffusion and release of the embedded drug.[5]
-
Bioadhesive Formulations: Its mucoadhesive properties can prolong the contact time of drugs with mucous membranes, such as in ophthalmic preparations, enhancing drug absorption and efficacy.[5][16]
Stability and Storage
This compound is a stable and hygroscopic substance. It should be stored in tight containers to protect it from moisture.[10] While the dry powder is resistant to microbial growth, aqueous dispersions require the addition of a suitable preservative.[10] Heating at 104°C for 2 hours does not affect its thickening properties, but prolonged exposure to excessive temperatures can cause discoloration and reduced stability.[10]
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. Carbomer 934P [doi.usp.org]
- 3. benchchem.com [benchchem.com]
- 4. turkjps.org [turkjps.org]
- 5. benchchem.com [benchchem.com]
- 6. Carbomer934 | 9007-16-3 [chemicalbook.com]
- 7. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 8. uspbpep.com [uspbpep.com]
- 9. Carbopol® 934 NF Polymer - For Medium to High-viscosity Gels, Emulsions, & Suspensions - Lubrizol [lubrizol.com]
- 10. This compound - CD Formulation [formulationbio.com]
- 11. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [doi.usp.org]
- 13. Carbomer 934P [drugfuture.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. monash.edu [monash.edu]
- 16. scielo.br [scielo.br]
The Evolution of Carbomer Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbomer polymers, high molecular weight, cross-linked polymers of acrylic acid, have carved a significant niche in the pharmaceutical and personal care industries since their inception. Initially developed as thickening agents, their unique properties have led to a broad spectrum of applications, particularly in controlled-release drug delivery and bioadhesion. This technical guide delves into the historical development of Carbomer polymers in research, providing a comprehensive overview of their properties, characterization methods, and evolving applications.
A Historical Perspective: From Thickener to Advanced Drug Delivery Excipient
The journey of Carbomer polymers began in the mid-20th century. The first scientific description of these synthetic polymers appeared in 1955, followed by their patenting in 1957.[1][2][3] Initially, they were introduced as a synthetic alternative to natural gums for thickening and stabilizing aqueous formulations.[2] Their high viscosity at low concentrations, coupled with a favorable safety profile, quickly established their utility.[2]
Over the subsequent decades, researchers began to explore the unique physicochemical properties of Carbomers, leading to a significant expansion of their applications beyond simple rheology modification. A pivotal area of development has been in controlled-release solid dosage forms, a field where Carbomers have been utilized for over four decades.[1][4] Their ability to swell in aqueous media to form a gel layer that modulates drug release has been extensively investigated and commercialized.[1][5]
Further research into their mucoadhesive properties revealed their potential for targeted drug delivery to various mucosal surfaces, including buccal, ophthalmic, nasal, and vaginal routes.[1][6] This has led to the development of bioadhesive formulations that enhance drug bioavailability by prolonging contact time at the site of absorption.[1][3] Today, Carbomer polymers are indispensable excipients in a wide array of pharmaceutical dosage forms, from oral tablets and suspensions to topical gels and creams.[1][6]
Physicochemical Properties and Grades of Carbomer Polymers
Carbomers are synthesized by the cross-linking of acrylic acid with polyalkenyl ethers or divinyl glycol.[1][7] The degree of cross-linking and the manufacturing process, including the solvent used (historically benzene, now more commonly ethyl acetate), result in various grades with distinct properties.[2][8] These differences in properties, such as viscosity and flow characteristics, are critical for their specific applications.
The fundamental mechanism of action for Carbomers lies in their pH-dependent swelling behavior. In their dry, powdered form, the polymer chains are tightly coiled.[2] When dispersed in water, they begin to hydrate and uncoil. Upon neutralization of the acidic carboxylic acid groups with a base (e.g., sodium hydroxide, triethanolamine), electrostatic repulsion between the now negatively charged carboxylate ions causes the polymer network to expand significantly, forming a viscous gel.[8][9]
A summary of the key quantitative properties of commonly used Carbomer grades is presented in the table below.
| Carbomer Grade | Polymerization Solvent | Cross-linker | Viscosity (0.5% neutralized aqueous dispersion, mPa·s) | Key Characteristics & Applications |
| Carbopol® 934P | Benzene | Allyl Sucrose | 29,400 - 39,400[10] | High viscosity, good bioadhesion. Used in oral and topical controlled-release formulations.[2][7] |
| Carbopol® 940 | Benzene | Allyl Ethers of Pentaerythritol | 40,000 - 60,000[10] | High viscosity, forms sparkling clear gels. Primarily used in topical formulations like gels, creams, and lotions.[2][11] |
| Carbopol® 941 | Benzene | Allyl Ethers of Pentaerythritol | 4,000 - 11,000[8] | Low viscosity, long flow properties. Suitable for lotions and other pourable formulations.[12] |
| Carbopol® 971P NF | Ethyl Acetate | Allyl Pentaerythritol | 4,000 - 11,000 | Lightly cross-linked, provides long, honey-like rheology. Used in oral liquids, suspensions, and controlled-release tablets.[13] |
| Carbopol® 974P NF | Ethyl Acetate | Allyl Pentaerythritol | 29,400 - 39,400 | Highly cross-linked, similar to 934P but with a more favorable solvent history. Used in oral liquids, bioadhesive formulations, and extended-release tablets.[2][13] |
| Carbopol® 980 NF | Cosolvent | Cross-linked Polyacrylic Acid | High | High viscosity, forms sparkling clear gels. A toxicologically preferred alternative to Carbopol 940.[2][13] |
Key Experimental Protocols for Carbomer Characterization
The evaluation of Carbomer polymers and their formulations involves a range of standardized experimental techniques to assess their physical and functional properties. Detailed methodologies for key experiments are provided below.
Viscosity Measurement of Carbomer Gels
Objective: To determine the rheological properties of a Carbomer gel, which is crucial for its performance as a thickener, stabilizer, or in controlling drug release.
Methodology: Rotational Viscometry
-
Preparation of the Carbomer Dispersion:
-
Slowly and carefully disperse a specified concentration (e.g., 0.5% w/v) of the Carbomer powder into a vortex of deionized water with continuous, gentle agitation. Avoid high shear rates to prevent the entrapment of air bubbles.
-
Allow the dispersion to hydrate for a sufficient period (often several hours or overnight) to ensure complete swelling of the polymer particles.
-
-
Neutralization:
-
While stirring gently, add a neutralizing agent (e.g., 18% w/v sodium hydroxide solution or triethanolamine) dropwise to the hydrated dispersion.
-
Monitor the pH of the dispersion using a calibrated pH meter. Continue adding the neutralizing agent until the desired pH (typically between 6.0 and 7.5) is reached, at which point a viscous gel will form.
-
-
Viscosity Measurement:
-
Use a calibrated rotational viscometer (e.g., Brookfield viscometer) equipped with a suitable spindle (the choice of which depends on the expected viscosity of the gel).
-
Carefully lower the spindle into the center of the gel sample, ensuring it is immersed to the marked level and that no air bubbles are trapped.
-
Allow the sample to equilibrate to a constant temperature (e.g., 25 °C) using a water bath.
-
Begin the measurement at a specified rotational speed (e.g., 20 rpm) and record the viscosity reading in milliPascal-seconds (mPa·s) once the value has stabilized.
-
Measurements can be repeated at different rotational speeds to characterize the shear-thinning behavior of the gel.
-
Swelling Studies of Carbomer Hydrogels
Objective: To quantify the water uptake and swelling characteristics of a Carbomer polymer, which is indicative of its ability to form a gel matrix for controlled drug release.
Methodology: Gravimetric Method
-
Sample Preparation:
-
Accurately weigh a specific amount of the dry Carbomer powder or a compressed tablet containing the Carbomer. Let this be the initial dry weight (Wd).
-
-
Swelling Medium:
-
Place the sample in a beaker containing a sufficient volume of a relevant swelling medium (e.g., deionized water, simulated gastric fluid, or simulated intestinal fluid).
-
-
Incubation:
-
Maintain the beaker at a constant temperature (e.g., 37 °C) in a water bath or incubator.
-
-
Measurement:
-
At predetermined time intervals, remove the swollen sample from the medium.
-
Gently blot the surface with filter paper to remove excess surface water.
-
Weigh the swollen sample. Let this be the wet weight at time t (Wt).
-
-
Calculation of Swelling Index:
-
The swelling index (or swelling ratio) at each time point is calculated using the following formula: Swelling Index = (Wt - Wd) / Wd
-
-
Data Analysis:
-
Plot the swelling index as a function of time to obtain the swelling kinetics profile.
-
Bioadhesion Testing of Carbomer Formulations
Objective: To measure the adhesive force between a Carbomer formulation and a mucosal surface, which is a key parameter for bioadhesive drug delivery systems.
Methodology: Tensile Test
-
Preparation of Mucosal Tissue:
-
Obtain a suitable mucosal tissue (e.g., porcine buccal mucosa) and carefully excise a section of the desired size.
-
Mount the mucosal tissue on a support, ensuring the mucosal surface is exposed.
-
-
Sample Application:
-
Apply the Carbomer-based formulation (e.g., a tablet or a defined amount of gel) to the surface of the mucosal tissue.
-
-
Contact and Hydration:
-
Bring the formulation into contact with the mucosal surface with a defined force for a specific duration to allow for initial adhesion and hydration.
-
-
Measurement of Detachment Force:
-
Use a texture analyzer or a tensile tester to measure the force required to detach the formulation from the mucosal surface.
-
The force is applied at a constant speed, and the peak detachment force is recorded as a measure of the bioadhesive strength.
-
-
Data Analysis:
-
The bioadhesive force is typically expressed in Newtons (N) or as force per unit area (N/cm²).
-
Multiple replicates should be performed to ensure the reproducibility of the results.
-
Visualizing Key Processes: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies associated with Carbomer polymers, the following diagrams, generated using the DOT language, illustrate key processes.
Mechanism of Controlled Drug Release from a Carbomer Matrix Tablet
The controlled release of a drug from a Carbomer matrix tablet is a complex process involving polymer swelling, gel formation, and drug diffusion. The following diagram illustrates this signaling pathway.
Caption: Controlled drug release from a Carbomer matrix tablet.
Experimental Workflow for the Preparation and Characterization of a Carbomer Gel
The preparation and subsequent characterization of a Carbomer gel follow a systematic workflow to ensure reproducibility and accurate assessment of its properties.
Caption: Workflow for Carbomer gel preparation and characterization.
Conclusion and Future Perspectives
From their humble beginnings as simple thickening agents, Carbomer polymers have undergone a remarkable evolution in research and application. Their well-characterized physicochemical properties, coupled with a strong safety record, have established them as versatile and indispensable excipients in the pharmaceutical and personal care industries. The ongoing research into novel Carbomer grades and their application in advanced drug delivery systems, such as stimuli-responsive and targeted formulations, promises to further expand their utility. As drug development continues to advance, the unique and tunable properties of Carbomer polymers will undoubtedly play a crucial role in the formulation of next-generation therapeutic products.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. studylib.net [studylib.net]
- 5. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phexcom.com [phexcom.com]
- 9. chemistscorner.com [chemistscorner.com]
- 10. Carbomer 934, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 11. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 12. Interactive Guide to Carbomers [cardistry.altervista.org]
- 13. iajps.com [iajps.com]
Methodological & Application
Application Notes & Protocols: Preparation of Carbomer 934 Hydrogels for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbomer 934 is a high molecular weight, cross-linked polymer of acrylic acid.[1][2][3] It is a well-established excipient in the pharmaceutical industry, widely used to create hydrogels for topical and controlled-release drug delivery systems.[4][5] A key characteristic of this compound is its pH-dependent behavior; the polymer remains coiled in an acidic environment but uncoils and swells significantly upon neutralization to a pH between 6 and 10.[2] This process, driven by electrostatic repulsion between the ionized carboxyl groups, results in a dramatic increase in viscosity and the formation of a stable gel matrix.[1][2] This stimuli-responsive nature makes this compound an excellent candidate for developing drug delivery systems that can provide sustained release and targeted delivery.[5][6]
Experimental Protocols
Protocol 1: Preparation of a Basic this compound Hydrogel with a Water-Soluble Drug
This protocol outlines the fundamental method for preparing a this compound hydrogel for the delivery of a hydrophilic active pharmaceutical ingredient (API).
1. Materials and Equipment:
-
Materials:
-
This compound powder
-
Purified water (deionized or distilled)
-
Water-soluble Active Pharmaceutical Ingredient (API)
-
Neutralizing agent: Triethanolamine (TEA), Sodium Hydroxide (NaOH, e.g., 0.5 M solution), or other suitable base.[7]
-
Preservatives (e.g., methylparaben, propylparaben), if required for long-term stability.
-
-
Equipment:
-
Analytical balance
-
Magnetic stirrer with stir bar or overhead mechanical stirrer
-
Beakers
-
pH meter
-
Spatulas
-
Pipettes or burette
-
2. Step-by-Step Methodology:
-
Dispersion:
-
Weigh the required amount of this compound powder (typically 0.5% to 2.0% w/v).
-
Measure the required volume of purified water in a beaker.
-
While stirring the water at a moderate speed to create a vortex (avoiding excessive air incorporation), slowly and carefully sprinkle the this compound powder onto the surface of the vortex. This prevents the formation of clumps.
-
Tip: Adding a small amount of electrolyte or acid to the water prior to Carbomer addition can improve dispersion by reducing the initial viscosity.[2]
-
-
Hydration:
-
Cover the beaker and continue stirring until the polymer is fully dispersed.
-
Turn off the stirrer and allow the dispersion to stand for at least 30 minutes (or as long as several hours) to ensure complete hydration of the polymer particles. The mixture will appear as a translucent, acidic dispersion with a pH of approximately 3.[2]
-
-
Drug Incorporation:
-
Weigh the desired amount of the water-soluble API.
-
Add the API to the hydrated Carbomer dispersion and stir gently until it is completely dissolved.
-
-
Neutralization:
-
While monitoring the pH with a calibrated pH meter, add the neutralizing agent (e.g., TEA or NaOH solution) dropwise to the dispersion with slow, gentle stirring.
-
As the pH approaches 6.0, the viscosity will increase significantly. Continue adding the base until the target pH (typically 6.5-7.5) is reached and a clear, viscous hydrogel is formed.
-
Caution: Avoid rapid addition of the neutralizing agent, as this can lead to localized gelation and an inhomogeneous product.
-
-
Deaeration:
-
Once the desired pH is achieved, stop stirring and let the hydrogel stand for several hours (or overnight) to allow any entrapped air bubbles to escape. Centrifugation at a low speed can also be used to accelerate this process.
-
Protocol 2: Characterization of this compound Hydrogel
1. pH and Viscosity Measurement:
-
pH: The pH of the final hydrogel formulation can be measured directly using a calibrated pH meter with a surface electrode.
-
Viscosity: Use a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle to measure the viscosity of the hydrogel. Measurements should be taken at a controlled temperature (e.g., 25 °C) and reported in centipoise (cP).
2. Swelling Index Determination:
-
This test evaluates the hydrogel's ability to absorb water, which is critical for drug release.
-
Weigh a known amount of dried hydrogel (W_d).
-
Immerse the sample in a specific buffer solution (e.g., pH 1.2 or pH 7.4) at 37 °C.[8]
-
At predetermined time intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_s).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100.
-
This compound hydrogels are expected to show significantly higher swelling at pH 7.4 compared to pH 1.2.[8][9]
3. Drug Content and Loading Efficiency:
-
Dissolve a precisely weighed amount of the drug-loaded hydrogel in a suitable solvent to break the gel structure.
-
Dilute the solution to an appropriate concentration.
-
Analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Drug Loading (%): (Weight of drug in hydrogel / Weight of hydrogel) * 100
-
Drug loading is often influenced by the concentration of this compound; higher polymer concentrations can lead to increased drug loading.[5][8]
4. In Vitro Drug Release Study:
-
This study assesses the rate and mechanism of drug release from the hydrogel.
-
Use a USP dissolution apparatus (e.g., Apparatus 1 - basket) or a dialysis membrane method.[10]
-
Place a known quantity of the hydrogel into the apparatus, which contains a release medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 7.4) maintained at 37 °C.
-
At specific time points, withdraw aliquots of the release medium and replace them with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples.
-
The drug release mechanism can be determined by fitting the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).[8][10]
Data Presentation: Formulation Parameters
The properties of this compound hydrogels are highly dependent on formulation variables. The table below summarizes key parameters and their effects.
| Parameter | Typical Range | Effect on Hydrogel Properties |
| This compound Conc. | 0.5% - 2.0% (w/w) | Increasing concentration leads to a significant increase in viscosity, hardness, and bioadhesion.[11] It may also modulate the drug release rate.[10] |
| pH | 6.0 - 7.5 | Critical for gel formation. At low pH (<5), viscosity is low. At neutral pH, ionization of carboxyl groups causes polymer chain repulsion, leading to high viscosity and gelation.[1] |
| Neutralizing Agent | Varies | Different bases (e.g., NaOH, TEA) can be used. The choice may affect the final ionic strength and viscosity of the gel.[7] |
| Drug Release at pH 1.2 | Drug Dependent | Generally low. The polymer is in a collapsed state, leading to minimal swelling and slow drug diffusion.[8][12] |
| Drug Release at pH 7.4 | Drug Dependent | Significantly higher than at acidic pH. The polymer network is swollen, facilitating faster drug release.[8][9] |
Visualizations
Caption: Experimental workflow for this compound hydrogel preparation.
Caption: pH-responsive swelling mechanism of this compound hydrogel.
References
- 1. iajps.com [iajps.com]
- 2. ulprospector.com [ulprospector.com]
- 3. monash.edu [monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and Evaluation of Sodium Alginate/Carbopol 934P-Co-Poly (Methacrylate) Hydrogels for Localized Drug Delivery | MDPI [mdpi.com]
- 7. cosnet.co.kr [cosnet.co.kr]
- 8. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation [ouci.dntb.gov.ua]
- 10. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of drug release rate from carbopol 934P formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Release of Hydrophobic Drugs Using Carbomer 934
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Carbomer 934 for the controlled release of hydrophobic drugs. This document outlines the principles of formulation, key experimental protocols, and data presentation to facilitate research and development in this area.
Introduction to this compound in Controlled Release
This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol. It is a hydrophilic polymer that, when hydrated, forms a gel matrix. This hydrogel structure is the basis for its application in controlled-release dosage forms. For hydrophobic drugs, which have low solubility in aqueous environments, this compound matrices can provide a suitable environment for sustained and controlled dissolution and diffusion.
The release of a hydrophobic drug from a this compound matrix is a complex process governed by several factors, including the swelling of the polymer upon contact with physiological fluids, the diffusion of the drug through the swollen gel layer, and the erosion of the matrix over time. For poorly water-soluble drugs, the release mechanism often approaches zero-order kinetics, meaning the drug is released at a relatively constant rate over an extended period.[1] The concentration of this compound in the formulation is a critical parameter; higher polymer concentrations generally lead to a slower and more controlled release of the drug.[1]
Key Formulation and Performance Data
The following tables summarize quantitative data from studies on the controlled release of hydrophobic drugs, using ibuprofen as a model, from Carbomer 934P matrix tablets.
Table 1: Effect of Carbomer 934P Concentration on Ibuprofen Release
| Formulation | Carbomer 934P (%) | Co-excipient | Time for 50% Drug Release (t50) | Time for 90% Drug Release (t90) | Release Kinetics Model |
| F1 | 10 | Lactose | > 8 hours | > 12 hours | Anomalous (Non-Fickian) |
| F2 | 20 | Lactose | > 12 hours | > 24 hours | Near Zero-Order |
| F3 | 10 | Microcrystalline Cellulose | ~ 6 hours | ~ 10 hours | Anomalous (Non-Fickian) |
| F4 | 20 | Microcrystalline Cellulose | ~ 10 hours | ~ 18 hours | Near Zero-Order |
Data synthesized from studies on ibuprofen-Carbomer 934P matrix tablets.[2]
Table 2: Influence of Co-excipients on Ibuprofen Release from Carbomer 934P (10% w/w) Matrix Tablets
| Co-excipient | Mean Dissolution Time (MDT) (hours) | Percent Drug Released at 8 hours |
| Lactose | 6.8 | 65% |
| Microcrystalline Cellulose (MCC) | 5.2 | 85% |
| Starch | 4.5 | >95% |
This table illustrates how different fillers can modulate the drug release profile.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of this compound-based controlled-release systems for hydrophobic drugs.
Preparation of this compound Matrix Tablets by Direct Compression
This protocol is suitable for the straightforward formulation of matrix tablets.
Materials and Equipment:
-
Hydrophobic drug (e.g., Ibuprofen)
-
Carbomer 934P
-
Diluent (e.g., Lactose, Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
-
V-blender
-
Tablet press with appropriate punches and dies
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh all the components (hydrophobic drug, Carbomer 934P, diluent) as per the desired formulation.
-
Sieving: Pass all powders through a suitable mesh sieve (e.g., #60) to ensure uniformity and break up any agglomerates.
-
Blending:
-
Place the sieved drug, Carbomer 934P, and diluent into a V-blender.
-
Blend the powders for 15-20 minutes to achieve a homogenous mixture.
-
-
Lubrication:
-
Add the weighed magnesium stearate to the powder blend in the V-blender.
-
Blend for an additional 3-5 minutes. Avoid over-blending, as it can negatively impact tablet hardness and dissolution.
-
-
Compression:
-
Set up the tablet press with the desired punches and dies.
-
Transfer the final powder blend to the hopper of the tablet press.
-
Compress the tablets to the target weight and hardness.[1]
-
In Vitro Drug Release Study
This protocol describes how to assess the release profile of the hydrophobic drug from the prepared this compound matrix tablets.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle type)[3]
-
Dissolution medium (e.g., phosphate buffer pH 7.2 for enteric release)[2]
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
-
Syringes and syringe filters (0.45 µm)
-
Thermostatically controlled water bath
Procedure:
-
Apparatus Setup:
-
Set up the USP Dissolution Apparatus 2.
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the pre-warmed (37 ± 0.5 °C) dissolution medium.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).
-
-
Sample Introduction:
-
Place one matrix tablet in each dissolution vessel.
-
Start the apparatus immediately.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
-
Sample Analysis:
-
Analyze the filtered samples for drug content using a validated analytical method (UV-Vis Spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percent drug release versus time to obtain the drug release profile.
-
Swelling Study of this compound Hydrogels
This protocol is used to evaluate the swelling behavior of the this compound matrix, which is crucial for understanding the drug release mechanism.
Materials and Equipment:
-
Prepared matrix tablets
-
Beakers
-
Dissolution medium (e.g., pH 1.2 and pH 7.4 buffers to simulate gastrointestinal conditions)[4]
-
Analytical balance
-
Filter paper
Procedure:
-
Initial Weight: Accurately weigh a matrix tablet (Wi).
-
Immersion: Place the tablet in a beaker containing a known volume of the dissolution medium at 37 °C.
-
Weight Measurement at Intervals:
-
At regular time intervals, remove the swollen tablet from the medium.
-
Gently blot the tablet with filter paper to remove excess surface water.
-
Weigh the swollen tablet (Ws).[5]
-
-
Calculation of Swelling Index:
-
Calculate the swelling index (SI) at each time point using the following formula: SI (%) = [(Ws - Wi) / Wi] x 100
-
Determination of Drug Loading and Encapsulation Efficiency
This protocol is essential for quantifying the amount of hydrophobic drug successfully incorporated into the this compound matrix.
Materials and Equipment:
-
Accurately weighed amount of crushed matrix tablets or prepared hydrogel
-
Suitable solvent to fully dissolve the hydrophobic drug (e.g., methanol, ethanol)
-
Volumetric flasks
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the crushed tablets or hydrogel.
-
Transfer the sample to a volumetric flask.
-
-
Drug Extraction:
-
Add a known volume of a suitable solvent that dissolves the drug but in which this compound is insoluble.
-
Sonicate or stir the mixture for a sufficient time to ensure complete extraction of the drug.
-
-
Separation:
-
Centrifuge the mixture to separate the dissolved drug solution from the insoluble polymer.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the drug concentration in the supernatant using a validated analytical method.[6]
-
-
Calculations:
-
Drug Loading (%): (Mass of drug in tablets or hydrogel / Total mass of tablets or hydrogel) x 100
-
Encapsulation Efficiency (%): (Actual drug loading / Theoretical drug loading) x 100
-
Visualizations
The following diagrams illustrate key processes in the formulation and drug release from this compound matrices.
References
- 1. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 2. Studies on drug release kinetics from ibuprofen-carbomer hydrophilic matrix tablets: influence of co-excipients on release rate of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Evaluation of the Effect of Combination of Hydrophilic and Hydrophobic Polymers on Controlled Release Zidovudine Matrix Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Evaluation of Sodium Alginate/Carbopol 934P-Co-Poly (Methacrylate) Hydrogels for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Stabilizing Nanoparticles with Carbomer 934
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Carbomer 934 for the stabilization of various nanoparticle formulations. This document outlines the mechanisms of stabilization, detailed experimental protocols, and quantitative data to support the formulation development of stable and effective nanoparticle-based drug delivery systems.
Introduction to this compound in Nanoparticle Stabilization
This compound is a high molecular weight polymer of acrylic acid, cross-linked with allyl sucrose or allyl pentaerythritol. It is a widely used excipient in the pharmaceutical and cosmetic industries as a rheology modifier, emulsifying agent, and stabilizer. In the context of nanotechnology, this compound offers a versatile platform for stabilizing nanoparticles through a combination of electrostatic repulsion and steric hindrance, primarily by forming a viscous hydrogel matrix around the nanoparticles.
The stabilizing properties of this compound are pH-dependent. In its acidic form, the polymer chains are coiled. Upon neutralization with a suitable base (e.g., triethanolamine, sodium hydroxide), the carboxylic acid groups ionize, leading to electrostatic repulsion between the polymer chains. This causes the polymer to uncoil and swell, resulting in a significant increase in viscosity and the formation of a gel matrix that entraps and stabilizes the nanoparticles.
Key Advantages of this compound for Nanoparticle Stabilization:
-
High Viscosity at Low Concentrations: Forms stable gels at concentrations as low as 0.2-1.0% w/w.
-
pH-Dependent Gelling: Allows for controlled gelation and nanoparticle entrapment.
-
Biocompatibility and Low Toxicity: Widely used in pharmaceutical and cosmetic products with a good safety profile.
-
Mucoadhesive Properties: Can prolong the residence time of formulations on mucosal surfaces.
Mechanism of Nanoparticle Stabilization
The primary mechanism by which this compound stabilizes nanoparticles is through the formation of a three-dimensional hydrogel network. This network physically entraps the nanoparticles, preventing their aggregation and sedimentation. The stabilization is further enhanced by:
-
Steric Hindrance: The bulky polymer chains of this compound adsorb onto the surface of the nanoparticles, creating a protective layer that physically prevents them from coming into close contact.
-
Increased Viscosity: The high viscosity of the this compound gel significantly reduces the Brownian motion of the nanoparticles, thereby decreasing the frequency of collisions and subsequent aggregation.
-
Electrostatic Repulsion: Once neutralized, the negatively charged carboxyl groups on the this compound backbone can contribute to the electrostatic repulsion between nanoparticles, further enhancing their stability.
Below is a diagram illustrating the pH-dependent activation and stabilization mechanism of this compound.
Caption: pH-dependent stabilization mechanism of this compound.
Experimental Protocols
This section provides detailed protocols for the preparation and stabilization of different types of nanoparticles using this compound.
Protocol 1: Preparation of this compound-Stabilized Nanocrystals
This protocol is adapted from a method for preparing Kojic Acid nanocrystals and can be generalized for other poorly water-soluble drugs.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Surfactant (e.g., Tween 80)
-
Deionized Water
-
Neutralizing Agent (e.g., Triethanolamine)
Equipment:
-
Magnetic Stirrer
-
High-Speed Homogenizer
-
pH Meter
Procedure:
-
Preparation of this compound Dispersion (Solution A): Slowly disperse the desired amount of this compound (e.g., 0.1-2.0% w/v) in deionized water under constant stirring. Allow the dispersion to hydrate for at least 1 hour to ensure complete dissolution.
-
Preparation of Surfactant Solution (Solution B): Dissolve the surfactant (e.g., 0.5% w/v Tween 80) in deionized water, gently heating if necessary.
-
Formation of the Stabilizer Solution (Solution C): Combine Solution A and Solution B and stir for at least 1 hour.
-
API Incorporation: Add the API to Solution C and stir until a homogenous suspension is formed.
-
High-Speed Homogenization: Subject the suspension to high-speed homogenization (e.g., 15,000 rpm for 15 minutes) to reduce the particle size to the nanoscale.
-
Neutralization and Gel Formation: Slowly add the neutralizing agent dropwise to the nano-suspension under gentle stirring until the desired pH (typically 6.0-7.0) and viscosity are achieved.
-
Characterization: Characterize the stabilized nanocrystals for particle size, polydispersity index (PDI), and zeta potential.
Caption: Workflow for preparing this compound-stabilized nanocrystals.
Protocol 2: Formulation of a Nanoemulsion Gel with this compound
This protocol describes the incorporation of a pre-formed nanoemulsion into a this compound hydrogel for enhanced stability and topical delivery.
Materials:
-
Oil Phase (e.g., vegetable oil, essential oil)
-
Aqueous Phase (Deionized Water)
-
Surfactant (e.g., Cremophor EL-40)
-
Co-surfactant (e.g., Propylene Glycol)
-
This compound
-
Neutralizing Agent (e.g., Triethanolamine)
Equipment:
-
Magnetic Stirrer
-
High-Pressure Homogenizer or Microfluidizer
-
pH Meter
Procedure:
-
Nanoemulsion Preparation:
-
Prepare the oil phase by dissolving the lipophilic drug in the oil.
-
Prepare the aqueous phase by dissolving the surfactant and co-surfactant in water.
-
Slowly add the oil phase to the aqueous phase under high shear stirring to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer until a translucent nanoemulsion with the desired droplet size is obtained.
-
-
This compound Gel Preparation:
-
Slowly disperse this compound (e.g., 1-3% w/w) in a portion of the aqueous phase under vigorous stirring until fully hydrated.
-
-
Incorporation of Nanoemulsion:
-
Gently incorporate the prepared nanoemulsion into the this compound dispersion under continuous, slow stirring.
-
-
Neutralization:
-
Neutralize the mixture by adding a neutralizing agent dropwise until a clear, viscous gel is formed (pH 6.0-7.0).
-
-
Characterization:
-
Evaluate the nanoemulsion gel for droplet size, PDI, zeta potential, viscosity, and stability under different conditions (e.g., temperature, centrifugation).
-
Protocol 3: General Method for Stabilizing Pre-Formed Nanoparticles with a this compound Hydrogel
This protocol is a general method for stabilizing various types of pre-synthesized nanoparticles (e.g., metallic, polymeric, lipid-based).
Materials:
-
Aqueous dispersion of pre-formed nanoparticles
-
This compound
-
Deionized Water
-
Neutralizing Agent (e.g., Triethanolamine)
Equipment:
-
Magnetic Stirrer
-
pH Meter
-
Vortex Mixer
Procedure:
-
Prepare this compound Dispersion: Disperse this compound (0.5-2.0% w/v) in deionized water and allow it to hydrate completely.
-
Incorporate Nanoparticles: Slowly add the aqueous dispersion of nanoparticles to the this compound dispersion while gently stirring.
-
Ensure Homogeneity: Vortex the mixture gently to ensure a uniform distribution of nanoparticles within the Carbomer dispersion.
-
Neutralize to Form Gel: Add the neutralizing agent dropwise while monitoring the pH. Continue addition until the desired viscosity and pH are achieved, indicating the formation of the stabilizing hydrogel.
-
Equilibration: Allow the formulation to equilibrate for a few hours before characterization.
-
Characterization: Assess the stability of the nanoparticles within the hydrogel by measuring changes in particle size, zeta potential, and visual appearance over time and under stress conditions.
Data Presentation
The following tables summarize quantitative data from studies on nanoparticles stabilized with this compound.
Table 1: Characterization of Kojic Acid Nanocrystals Stabilized with this compound and Tween 80
| Formulation Code | This compound (% w/v) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F1 | 0.1 | 137.5 ± 1.7 | 0.45 ± 0.2 | -12.5 ± 2.3 |
| F2 | 0.5 | 150 ± 2.8 | 0.36 ± 0.4 | -15.2 ± 4.1 |
| F3 | 1.0 | 110 ± 3.0 | 0.41 ± 1.5 | -20.7 ± 3.5 |
Table 2: Stability of Nanoemulsions Incorporated into this compound Gels under Heat Stress (65°C for 30 min)
| Formulation | This compound (% w/w) | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE (Nanoemulsion only) | 0 | Significantly Increased | Increased | No Significant Change |
| NG1 | 1 | Smaller than NE | Lower than NE | No Significant Change |
| NG2 | 2 | Significantly Smaller than NE & NG1 | Lower than NE & NG1 | No Significant Change |
| NG3 | 3 | Significantly Smaller than NE & NG1 | Lower than NE & NG1 | No Significant Change |
Table 3: Influence of pH on the Stability of Nanoemulsions in this compound Gels
| Formulation | pH | Droplet Size | Zeta Potential |
| NE & NGs | 2, 3, 9 | Significantly Affected | Significantly Affected |
| NE & NGs | 4 | Stable | Decreased |
| NG3 (3% this compound) | 1, 2, 3 | Significantly Smaller than NG1 & NG2 | - |
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and relationships.
Carbomer 934: Application Notes and Protocols for Mucoadhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Carbomer 934 as a bioadhesive polymer in mucoadhesive drug delivery systems. This compound, a high molecular weight polymer of acrylic acid, is a well-established excipient known for its excellent mucoadhesive and controlled-release properties.[1][2] These characteristics make it a valuable tool for formulations designed to adhere to mucosal surfaces, thereby prolonging drug residence time and enhancing bioavailability.[1]
Physicochemical Properties and Mechanism of Mucoadhesion
This compound is a synthetic polymer that functions as a thickening and mucoadhesive agent in various pharmaceutical formulations.[1] Its mucoadhesive properties are primarily attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the sialic acid and fucose residues of mucin, the primary glycoprotein component of mucus.[3][4][5] The entanglement of the polymer chains with the mucus network further strengthens this adhesion.[3] The mechanism involves an initial contact stage, where the polymer wets the mucosal surface, followed by a consolidation stage, where the adhesive bonds are formed.[6]
Applications in Mucoadhesive Formulations
This compound is a versatile polymer used in a variety of mucoadhesive formulations, including:
-
Buccal Tablets and Films: For systemic drug delivery, bypassing the first-pass metabolism.[1][7]
-
Ophthalmic Gels: To prolong the contact time of ophthalmic drugs with the ocular surface.
-
Nasal Gels and Sprays: For local and systemic drug delivery through the nasal mucosa.
-
Oral Controlled-Release Tablets: To extend the release of drugs in the gastrointestinal tract.[8]
Quantitative Data on this compound Performance
The following tables summarize key performance parameters of this compound in mucoadhesive formulations, compiled from various studies.
Table 1: Mucoadhesive Strength of this compound Formulations
| Formulation Type | Polymer Combination (this compound:Other) | Mucoadhesive Strength (Detachment Force in g) | Reference |
| Buccal Tablets | This compound : Sodium Alginate : Gelatin (1:1:1) | 23.28 ± 0.86 | [9] |
| Buccal Tablets | This compound : Sodium Alginate : Gelatin (5:1:1) | 31.53 ± 1.63 | [9] |
| Buccal Films | This compound with Sodium Alginate and PVP K30 | > 5 hours (in vitro residence time) | [4] |
Table 2: Swelling Index of this compound Formulations
| Formulation Type | Polymer Concentration | Swelling Medium | Time (hours) | Swelling Index (%) | Reference |
| Buccal Tablets | This compound, Sodium Alginate, Gelatin | Artificial Saliva (pH 6.8) | 6 | Increased with this compound concentration | [9] |
| Buccal Films | This compound with Sodium Alginate and PVP K30 | Phosphate Buffer (pH 6.8) | 1 | 27.27 ± 0.37 | [4] |
Table 3: In-Vitro Drug Release from this compound Formulations
| Formulation Type | Drug | This compound Concentration (%) | Dissolution Medium | Time (hours) | Cumulative Drug Release (%) | Reference |
| Matrix Tablets | Theophylline | 10 | Simulated Intestinal Fluid (pH 7.2) | 4 | 45.5 | [10] |
| Matrix Tablets | Theophylline | 30 | Simulated Intestinal Fluid (pH 7.2) | 4 | 33.6 | [10] |
| Matrix Tablets | Theophylline | 50 | Simulated Intestinal Fluid (pH 7.2) | 4 | 24.3 | [10] |
| Buccal Films | Ketorolac Tromethamine | Not specified | Phosphate Buffer (pH 6.8) | >5 | 98.71 | [4] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the performance of this compound in mucoadhesive formulations are provided below.
Preparation of a this compound Mucoadhesive Gel (Aqueous Base)
This protocol describes a standard method for preparing a simple aqueous gel using this compound.
Caption: Workflow for the preparation of a this compound-based mucoadhesive gel.
Methodology:
-
Dispersion: Slowly and carefully sift the desired amount of this compound powder into the vortex of vigorously agitated purified water. This technique helps prevent the formation of polymer clumps.
-
Hydration: Continue stirring the dispersion until the polymer is fully wetted and uniformly dispersed. Allow the solution to stand for a period of 2 to 24 hours to ensure complete hydration of the polymer particles.
-
Neutralization: While stirring, add a neutralizing agent such as triethanolamine (TEA) or a dilute sodium hydroxide solution dropwise. The addition of the neutralizing agent will cause the carboxylic acid groups on the polymer to ionize, leading to uncoiling of the polymer chains and a significant increase in viscosity, resulting in gel formation. Continue to add the neutralizing agent until the desired pH and viscosity are achieved.
Determination of Mucoadhesive Strength using a Texture Analyzer
This protocol outlines the procedure for measuring the force of adhesion between a this compound formulation (e.g., a buccal tablet) and a mucosal tissue.[11][12][13][14]
Caption: Experimental workflow for mucoadhesion testing using a texture analyzer.
Materials:
-
Texture Analyzer (e.g., TA.XT Plus) with a mucoadhesion test rig.
-
Freshly excised porcine buccal mucosa (or other suitable mucosal tissue).
-
Simulated saliva solution (e.g., 0.43 g NaCl, 0.22 g CaCl2, 0.75 g KCl, 0.20 g NaHCO3, and 0.9 g KH2PO4 in 1 L deionized water, pH 6.75).[11]
-
This compound formulation (e.g., buccal tablet).
-
Double-sided adhesive tape.
Procedure:
-
Tissue Preparation: Obtain fresh porcine buccal mucosal tissue from a local abattoir. Carefully remove any underlying connective tissue. Equilibrate the tissue at 37 ± 0.5 °C in the simulated saliva solution before each test.[11]
-
Sample Mounting: Securely attach the this compound tablet to the texture analyzer probe using double-sided adhesive tape.[11]
-
Test Setup: Mount the porcine tissue on the mucoadhesion rig and moisten the surface with the simulated saliva solution.
-
Adhesion Test:
-
Lower the probe with the attached tablet towards the mucosal surface at a pre-set speed (e.g., 1 mm/s).
-
Apply a defined downward contact force (e.g., 0.1 N) for a specific contact time (e.g., 60 seconds) to ensure intimate contact between the tablet and the mucosa.[11]
-
Withdraw the probe from the tissue at a constant speed (e.g., 1 mm/s).[11]
-
-
Data Acquisition: The texture analyzer software will record the force required to detach the tablet from the mucosa as a function of distance. The maximum force is recorded as the detachment force, and the area under the force-distance curve represents the work of adhesion.
-
Replicates: Repeat the experiment at least three times with fresh tissue samples for each formulation.
Determination of Swelling Index
This protocol describes a gravimetric method to determine the swelling behavior of a this compound formulation.[15][16][17]
Caption: Workflow for determining the swelling index of a hydrogel tablet.
Materials:
-
This compound formulation (e.g., tablet).
-
Swelling medium (e.g., simulated saliva, phosphate buffer of a specific pH).
-
Beakers or petri dishes.
-
Analytical balance.
-
Filter paper.
-
Constant temperature water bath or incubator.
Procedure:
-
Initial Weight: Accurately weigh the dry this compound tablet (Wd).
-
Swelling: Place the tablet in a beaker or petri dish containing a known volume of the swelling medium, maintained at 37 ± 0.5 °C.
-
Weighing at Intervals: At predetermined time intervals (e.g., 15, 30, 60, 120, 240 minutes), carefully remove the swollen tablet from the medium.[17]
-
Blotting: Gently blot the surface of the tablet with filter paper to remove excess surface water.
-
Final Weight: Immediately weigh the swollen tablet (Ws).
-
Calculation: Calculate the swelling index (SI) using the following formula: SI (%) = [(Ws - Wd) / Wd] x 100
-
Replicates: Perform the experiment in triplicate for each formulation.
In-Vitro Drug Release Study
This protocol details the procedure for conducting an in-vitro drug release study from a this compound matrix tablet using a USP Dissolution Apparatus 2 (Paddle Apparatus).[18][19][20][21]
Caption: Workflow for an in-vitro drug release study using USP Apparatus 2.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific buffer).
-
This compound matrix tablets.
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer).
-
Syringes and filters.
Procedure:
-
Apparatus Setup:
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the chosen dissolution medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 rpm).
-
-
Dissolution Test:
-
Place one this compound tablet in each dissolution vessel, ensuring it sinks to the bottom before starting the paddle rotation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Sample Analysis:
-
Analyze the drug concentration in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Safety and Handling of this compound
This compound is generally considered a non-toxic and non-irritant material when used in pharmaceutical formulations. However, as a fine powder, it can cause dust, which may be irritating to the respiratory tract and eyes.
Handling Precautions:
-
Ventilation: Use in a well-ventilated area to minimize dust inhalation.
-
Personal Protective Equipment (PPE):
-
Spills: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it in a suitable disposal container.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.[8]
By following these guidelines and protocols, researchers and formulation scientists can effectively utilize this compound to develop robust and efficient mucoadhesive drug delivery systems.
References
- 1. fc.up.pt [fc.up.pt]
- 2. Mechanisms of mucoadhesion of poly(acrylic acid) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Mucoadhesion of Poly(acrylic Acid) Hydrogels | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. technopharmchem.com [technopharmchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 2.4. Mucoadhesion of the Tablets [bio-protocol.org]
- 9. stablemicrosystems.com [stablemicrosystems.com]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dissolution Testers – USP Guidelines - Total Laboratory Services - ERWEKA UK - Dissolution Testers [totallaboratoryservices.co.uk]
- 16. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 17. researchgate.net [researchgate.net]
- 18. labhut.com [labhut.com]
- 19. serva.de [serva.de]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes and Protocols for Formulating Oral Suspensions with Carbomer 934
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating stable and effective oral suspensions using Carbomer 934. This document outlines the key properties of this compound, detailed experimental protocols for formulation development, and methods for quality control and stability testing.
Introduction to this compound in Oral Suspensions
This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[1] It is a widely used pharmaceutical excipient valued for its ability to function as a suspending and viscosity-increasing agent at low concentrations.[2] Its primary mechanism of action is based on a pH-dependent thickening effect. In an aqueous environment, the carboxylic acid groups on the polymer backbone are un-ionized, and the polymer exists in a coiled state. Upon neutralization with a suitable base, the carboxylic acid groups ionize, leading to electrostatic repulsion between the charged polymer chains. This repulsion causes the polymer to uncoil and swell, resulting in a significant increase in the viscosity of the medium and the formation of a gel-like network that can effectively suspend insoluble drug particles.[1]
Key Advantages of this compound in Oral Suspensions:
-
High Suspending Capacity: Forms a stable network that prevents the sedimentation of active pharmaceutical ingredients (APIs), ensuring dose uniformity.[1]
-
Shear-Thinning Rheology: Suspensions exhibit high viscosity at rest to maintain particle suspension but become less viscous upon shaking, allowing for easy pouring and administration.
-
Good Stability: Contributes to the physical stability of the suspension over its shelf life.[2]
-
Patient Acceptability: Formulations are generally smooth and palatable.
Quantitative Data on this compound Properties
The viscosity of a this compound dispersion is a critical parameter that is influenced by its concentration and the pH of the formulation. The following tables summarize key quantitative data.
Table 1: Viscosity of Neutralized Aqueous Dispersions of this compound
| Concentration (% w/w) | pH | Viscosity (cP) |
| 0.2% | 7.3 - 7.8 | 2,050 - 5,450 |
| 0.5% | 7.3 - 7.8 | 30,500 - 39,400 |
Source: Adapted from technical documentation.[1]
Table 2: General Properties of this compound
| Property | Value |
| Appearance | White, fluffy, hygroscopic powder |
| pH of 0.5% w/w aqueous dispersion | 2.7 - 3.5 |
| Polymerization Solvent | Benzene (Note: Benzene-free grades are available and recommended for new product development) |
| Primary Particle Size | Approximately 0.2 µm |
| Moisture Content (typical) | 8-10% w/w at 25°C and 50% RH |
Source: Adapted from various pharmaceutical excipient handbooks.[3][4]
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound oral suspensions.
Formulation of a Model Oral Suspension
This protocol describes the preparation of a 100 mL batch of a model oral suspension containing an insoluble active pharmaceutical ingredient (API).
Materials and Equipment:
-
This compound
-
Active Pharmaceutical Ingredient (API) - micronized
-
Purified Water
-
Neutralizing agent (e.g., 18% w/v Sodium Hydroxide solution or Triethanolamine)
-
Preservative (e.g., Methylparaben, Propylparaben)
-
Sweetener (e.g., Sucralose, Aspartame)
-
Flavoring agent
-
Humectant (e.g., Glycerin, Propylene Glycol)
-
Analytical balance
-
pH meter
-
Overhead stirrer with a propeller blade
-
Homogenizer (optional)
-
Beakers and graduated cylinders
Protocol:
-
Dispersion of this compound:
-
In a beaker, weigh the required amount of Purified Water.
-
While stirring the water at a moderate speed (e.g., 500-800 rpm) with an overhead stirrer, slowly and carefully sift the this compound powder into the vortex to prevent the formation of agglomerates.[1]
-
Continue stirring for 15-30 minutes until a uniform, lump-free dispersion is obtained.
-
-
Hydration of this compound:
-
Allow the dispersion to stand for at least 1 hour to ensure complete hydration of the polymer particles. For optimal results, hydration overnight is recommended.
-
-
Incorporation of Other Excipients:
-
In a separate beaker, dissolve the preservative, sweetener, and flavoring agent in the humectant (e.g., Glycerin).
-
Add this solution to the hydrated this compound dispersion with continuous stirring.
-
-
Dispersion of the Active Pharmaceutical Ingredient (API):
-
Levigate the micronized API with a small portion of the humectant mixture from the previous step to form a smooth paste.
-
Gradually add the API paste to the this compound dispersion with continuous stirring until the API is uniformly dispersed.
-
-
Neutralization:
-
While continuously monitoring the pH, slowly add the neutralizing agent (e.g., 18% NaOH solution) dropwise to the suspension.[5]
-
Continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5) is reached. A significant increase in viscosity will be observed as the pH approaches neutrality.[1]
-
Allow the suspension to stir for an additional 15-20 minutes to ensure complete neutralization and viscosity development.
-
-
Final Volume Adjustment:
-
Transfer the suspension to a graduated cylinder and add Purified Water to reach the final volume of 100 mL.
-
Mix thoroughly to ensure homogeneity.
-
-
Homogenization (Optional):
-
For improved uniformity and texture, the suspension can be passed through a homogenizer.
-
Viscosity Measurement
Equipment:
-
Rotational Viscometer (e.g., Brookfield type) with appropriate spindles.
Protocol:
-
Equilibrate the oral suspension to a controlled temperature (e.g., 25 °C ± 1 °C).[1]
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the suspension.
-
Carefully lower the spindle into the center of the sample, ensuring it is immersed to the specified mark and that no air bubbles are trapped.
-
Allow the viscometer to rotate for a set period (e.g., 1 minute) to achieve a stable reading.[5]
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Stability Testing
A robust stability testing program is essential to ensure the quality, safety, and efficacy of the oral suspension throughout its shelf life. The following protocol is based on ICH guidelines.[6][7]
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]
Testing Frequency:
Stability-Indicating Parameters and Acceptance Criteria:
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous suspension, free from clumps and significant color change. |
| Odor | Olfactory Evaluation | No objectionable odor. |
| pH | pH meter | Within ± 0.5 units of the initial value. |
| Viscosity | Rotational Viscometer | Within ± 20% of the initial value. |
| Assay (API Content) | Validated HPLC or UV-Vis Spectrophotometric Method | 90.0% - 110.0% of the label claim. |
| Related Substances/Impurities | Validated HPLC Method | Individual impurities not more than 0.5%, total impurities not more than 2.0% (or as per ICH guidelines). |
| Redispersibility | Manual or mechanical shaking | Easily redispersed to a uniform suspension upon shaking. No caking or hard sediment. |
| Particle Size Distribution | Laser Diffraction or Microscopy | No significant change in particle size distribution. |
| Microbial Limits | USP <61> and <62> | Total aerobic microbial count (TAMC) ≤ 100 CFU/mL, Total yeast and mold count (TYMC) ≤ 10 CFU/mL, Absence of specified pathogenic microorganisms. |
In-Vitro Drug Release Testing
This protocol is based on USP General Chapter <711> Dissolution.[10]
Equipment and Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)[11]
-
Dissolution Medium (e.g., simulated gastric fluid or simulated intestinal fluid, depending on the drug's properties)
-
Syringes and filters
-
Validated analytical method for drug quantification (e.g., HPLC, UV-Vis)
Protocol:
-
Prepare the dissolution medium and equilibrate it to 37 °C ± 0.5 °C in the dissolution vessels.
-
Set the paddle speed, typically between 50 and 100 rpm for suspensions.[12]
-
Carefully introduce a accurately weighed amount of the oral suspension into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately to prevent further dissolution of undissolved particles.
-
Analyze the filtered samples for drug content using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams illustrate key processes and relationships in the formulation of this compound oral suspensions.
Caption: pH-Dependent Thickening Mechanism of this compound.
Caption: Experimental Workflow for Oral Suspension Formulation.
Caption: Logical Flow of a Pharmaceutical Stability Study.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. phexcom.com [phexcom.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijlret.com [ijlret.com]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. database.ich.org [database.ich.org]
- 8. lnct.ac.in [lnct.ac.in]
- 9. japsonline.com [japsonline.com]
- 10. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 11. testinglab.com [testinglab.com]
- 12. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbomer 934 in Ophthalmic Gel Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomer 934, a high molecular weight polymer of acrylic acid, is a well-established excipient in the pharmaceutical industry, particularly valued for its use in ophthalmic gel formulations. Its unique properties, including high viscosity at low concentrations, shear-thinning rheology, and mucoadhesive characteristics, make it an ideal candidate for prolonging the residence time of ophthalmic drugs on the ocular surface, thereby enhancing bioavailability and therapeutic efficacy. These application notes provide detailed information and standardized protocols for researchers and formulation scientists working with this compound in the development of ophthalmic drug delivery systems.
This compound is a synthetic, high molecular weight, cross-linked polymer of acrylic acid.[1] In its dry, powdered form, the polymer chains are tightly coiled. Upon dispersion in water and neutralization with a suitable base (e.g., sodium hydroxide or triethanolamine), the acidic carboxyl groups ionize, leading to electrostatic repulsion between the charged polymer chains. This causes the polymer to uncoil and swell, resulting in a significant increase in viscosity and the formation of a clear gel.[1] This pH-dependent thickening is a key characteristic of this compound.[1]
Physicochemical and Pharmaceutical Properties
This compound possesses several key properties that make it highly suitable for ophthalmic gel formulations:
-
Rheological Properties: this compound gels exhibit pseudoplastic (shear-thinning) behavior.[2] This means that the gel has a high viscosity at rest, which prevents it from being easily cleared from the eye by blinking. However, upon blinking (which induces shear stress), the viscosity decreases, allowing for comfortable spreading across the ocular surface. This shear-thinning nature is crucial for patient comfort and acceptance. The viscosity of this compound gels is dependent on the polymer concentration and the pH of the formulation.[1]
-
Mucoadhesive Properties: this compound demonstrates excellent mucoadhesive properties, allowing it to adhere to the mucin layer of the tear film.[3][4] This adhesion prolongs the contact time of the formulation with the corneal surface, leading to increased drug absorption and a more sustained therapeutic effect.[5] This property is particularly beneficial for treating chronic eye conditions that require long-term drug delivery.
-
Drug Release Kinetics: Ophthalmic gels formulated with this compound can provide controlled or sustained drug release. The release mechanism is often governed by a combination of diffusion and erosion of the polymer matrix.[6] Studies have shown that drug release from this compound matrices can follow first-order or zero-order kinetics, indicating a predictable and sustained release profile.[2][3][7]
-
Safety and Biocompatibility: this compound is generally considered a safe and non-irritating material for ophthalmic use.[8] However, unpreserved this compound has been shown to be less cytotoxic than preserved formulations.[9][10] It is important to consider the potential for irritation, especially at higher concentrations.[1]
Data Presentation
The following tables summarize quantitative data for this compound in ophthalmic gel formulations, providing a basis for comparison and formulation development.
Table 1: Rheological Properties of this compound Gels
| This compound Concentration (% w/w) | Neutralizing Agent | pH | Viscosity (cP) at low shear rate | Viscosity (cP) at high shear rate | Reference |
| 0.2 | Triethanolamine | 7.0 | ~5,000 - 15,000 | Decreases significantly | [11] |
| 0.4 | Triethanolamine | 7.0 | ~20,000 - 40,000 | Decreases significantly | [11] |
| 0.5 | Sodium Hydroxide | 7.3 | ~35,000 - 55,000 | Decreases significantly | [4] |
| 1.0 | Not Specified | Not Specified | Viscosity coefficient of 4.6 Pa·s | Shear-thinning behavior observed | [2] |
Table 2: Mucoadhesive Properties of this compound Gels
| This compound Concentration (% w/w) | Test Method | Substrate | Peak Adhesion Force (N) | Work of Adhesion (N·mm) | Reference |
| 1.0 | Tensile Test | Bovine Corneal Tissue | 0.067 | 0.205 | [2] |
| Not Specified | Texture Analyzer | Porcine Mucin | Variable depending on test parameters | Variable depending on test parameters | [6] |
| 2.0 | Tensile Test | Porcine Nasal Mucosa | Dependent on withdrawal speed and contact time | More applicable than fracture strength for interpretation | [12] |
Table 3: In Vitro Drug Release from this compound Gels
| Drug | This compound Concentration (% w/w) | Release Medium | Time (hours) | Cumulative Release (%) | Release Kinetics | Reference |
| Cysteamine | 1.0 | Simulated Lacrimal Fluid | Not Specified | Not Specified | First-order | [2] |
| Theophylline | 10 | Not Specified | 4 | 45.5 | Anomalous (non-Fickian) | [13] |
| Theophylline | 30 | Not Specified | 4 | 33.6 | Anomalous (non-Fickian) | [13] |
| Theophylline | 50 | Not Specified | 4 | 24.3 | Anomalous (non-Fickian) | [13] |
| Timolol Maleate | Not Specified | Not Specified | 24 | Sustained release observed | Zero-order | [3][7] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound ophthalmic gels are provided below.
Protocol 1: Preparation of this compound Ophthalmic Gel (1% w/w)
Objective: To prepare a sterile 1% (w/w) this compound ophthalmic gel.
Materials:
-
This compound powder
-
Purified water (sterile, for injection)
-
Sodium Hydroxide (NaOH) or Triethanolamine (TEA) for neutralization
-
Active Pharmaceutical Ingredient (API)
-
Tonicity adjusting agent (e.g., Sodium Chloride)
-
Preservative (if required, e.g., Benzalkonium Chloride)
-
Sterile containers
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave
-
Laminar flow hood
Methodology:
-
Dispersion: In a sterile beaker under a laminar flow hood, slowly disperse the required amount of this compound powder into vigorously stirred sterile purified water. Continue stirring until a uniform, lump-free dispersion is obtained.[1]
-
Hydration: Cover the beaker and allow the dispersion to hydrate for at least 2-4 hours, or overnight, to ensure complete swelling of the polymer.
-
Addition of other ingredients: If applicable, dissolve the API, tonicity adjusting agent, and preservative in a small amount of purified water and add it to the hydrated this compound dispersion with gentle stirring.
-
Neutralization: Slowly add a 1M solution of NaOH or TEA dropwise to the dispersion while continuously monitoring the pH. Continue adding the neutralizing agent until a pH of 7.0-7.4 is achieved. A significant increase in viscosity will be observed as the gel forms.[1]
-
Final Volume Adjustment: Add sterile purified water to reach the final desired weight of the formulation and mix gently to ensure homogeneity.
-
Sterilization: If the API and other excipients are heat-stable, the final gel can be sterilized by autoclaving. Otherwise, the gel should be prepared aseptically using sterile components.
-
Packaging: Aseptically fill the sterile gel into appropriate sterile ophthalmic containers.
Protocol 2: Viscosity Measurement of this compound Ophthalmic Gel
Objective: To determine the viscosity of the this compound ophthalmic gel at different shear rates.
Equipment:
-
Rotational viscometer (e.g., Brookfield or cone-and-plate rheometer)
-
Appropriate spindle or cone
-
Temperature-controlled water bath
Methodology:
-
Sample Preparation: Place a sufficient amount of the gel into the viscometer sample cup, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to a physiologically relevant temperature, typically 34-35°C, using the water bath.[2]
-
Measurement:
-
Begin the measurement at a low shear rate (e.g., 0.1 s⁻¹) and gradually increase the shear rate to a high value (e.g., 100 s⁻¹).
-
Record the viscosity reading at each shear rate after the reading has stabilized.
-
To assess shear-thinning behavior, plot viscosity as a function of shear rate.
-
Protocol 3: In Vitro Mucoadhesion Testing
Objective: To quantify the mucoadhesive strength of the this compound ophthalmic gel.
Equipment:
-
Texture analyzer or a modified tensiometer
-
Mucosal tissue (e.g., porcine cornea or a mucin disc)
-
Temperature-controlled chamber
Methodology:
-
Tissue Preparation: Freshly excised porcine cornea is mounted on a holder. Alternatively, a mucin disc can be prepared by compressing mucin powder.
-
Sample Application: A precise amount of the this compound gel is applied to the probe of the texture analyzer.
-
Measurement:
-
The probe with the gel is lowered onto the mucosal tissue at a controlled speed.
-
A defined contact force is applied for a specific duration (e.g., 0.5 N for 60 seconds) to allow for interaction between the gel and the mucosa.[12]
-
The probe is then withdrawn at a constant speed (e.g., 0.1 mm/s).[12]
-
The force required to detach the gel from the mucosa is measured as a function of displacement.
-
-
Data Analysis: The peak detachment force (mucoadhesive strength) and the total work of adhesion (calculated from the area under the force-distance curve) are determined.
Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cell
Objective: To evaluate the in vitro release profile of the API from the this compound ophthalmic gel.
Equipment:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate or polysulfone) with a defined pore size
-
Receptor medium (e.g., simulated tear fluid)
-
Magnetic stirrer
-
Analytical method for drug quantification (e.g., HPLC or UV-Vis spectrophotometry)
Methodology:
-
Membrane Preparation: The synthetic membrane is soaked in the receptor medium for at least 30 minutes before use.
-
Apparatus Setup:
-
The Franz diffusion cell is assembled with the membrane placed between the donor and receptor compartments.
-
The receptor compartment is filled with a known volume of pre-warmed (34-35°C) receptor medium and stirred continuously.
-
-
Sample Application: A precise amount of the this compound gel is placed onto the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), a small aliquot of the receptor medium is withdrawn for analysis. An equal volume of fresh, pre-warmed receptor medium is immediately added to maintain a constant volume.
-
Drug Quantification: The concentration of the API in each sample is determined using a validated analytical method.
-
Data Analysis: The cumulative amount of drug released is plotted against time to generate the drug release profile. The release kinetics can be determined by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[2][6]
Visualizations
The following diagrams illustrate key concepts related to this compound in ophthalmic formulations.
Caption: Logical relationship of this compound properties to ophthalmic benefits.
Caption: Experimental workflow for developing this compound ophthalmic gels.
References
- 1. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. ijlret.com [ijlret.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ijcrt.org [ijcrt.org]
- 10. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 11. monash.edu [monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
Application of Carbomer 934 in Transdermal Patch Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomer 934, a high molecular weight polymer of acrylic acid, is a versatile excipient widely utilized in the pharmaceutical industry.[1][2] Its unique properties as a gelling agent, matrix former, and permeation enhancer make it a valuable component in the development of transdermal drug delivery systems (TDDS).[1][3] Transdermal patches offer a non-invasive route for systemic drug administration, providing controlled release, bypassing first-pass metabolism, and improving patient compliance. This document provides detailed application notes and experimental protocols for the use of this compound in the formulation and evaluation of transdermal patches.
Key Applications of this compound in Transdermal Patches
This compound serves several critical functions in the design and performance of transdermal patches:
-
Gelling Agent and Matrix Former: this compound forms a stable gel matrix that can encapsulate the active pharmaceutical ingredient (API).[4] This matrix controls the release of the drug from the patch to the skin.[5] The viscosity of the gel, which can be modulated by the concentration of this compound, is a key parameter in determining the drug release rate.[6][7]
-
Mucoadhesive Polymer: In the context of mucoadhesive patches, such as those for buccal delivery, this compound's carboxyl groups can interact with mucus membranes, prolonging contact time and enhancing drug absorption.[8]
-
Permeation Modulation: The concentration of this compound in a transdermal formulation can influence the permeation of the drug through the skin.[6] Studies have shown that adjusting the proportion of this compound can alter the percutaneous flux rates and the deposition of the drug in different layers of the skin.[6][9]
Physicochemical Properties and Characterization
Transdermal patches formulated with this compound should be thoroughly characterized to ensure quality and performance. Key parameters to evaluate include:
-
Physical Appearance: Patches should be visually inspected for clarity, flexibility, and the absence of any imperfections.
-
Thickness and Weight Uniformity: Consistent thickness and weight are crucial for uniform drug content and release.[5]
-
Folding Endurance: This parameter assesses the flexibility and integrity of the patch.[3]
-
Drug Content Uniformity: Ensures that the API is evenly distributed throughout the patch, leading to consistent dosing.[9]
-
Adhesion Properties: Critical for ensuring the patch remains affixed to the skin for the intended duration. Adhesion is typically evaluated through peel, tack, and shear tests.[10]
The following table summarizes typical characterization data for transdermal patches containing this compound.
| Parameter | Formulation Example (Drug) | This compound Concentration | Result |
| Thickness (mm) | Nicotine | Not specified | 0.14 ± 0.01[9] |
| Weight (mg) | Nicotine | Not specified | 67.3 ± 8.39[9] |
| Drug Content (%) | Oxybutynin | 2% w/v | 95.43 to 98.84[11] |
| Folding Endurance | Oxybutynin | 2% w/v | >200[11] |
Experimental Protocols
Preparation of Transdermal Patches by Solvent Casting
The solvent casting technique is a common method for preparing matrix-type transdermal patches.[8][11]
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Solvent (e.g., 50% ethanol)[11]
-
Plasticizer (e.g., Propylene Glycol - PG)[11]
-
Backing layer (e.g., Ethyl cellulose)[8]
-
Petri dish
Protocol:
-
Polymer Solution Preparation: Dissolve a specific amount of this compound in the chosen solvent. Stir until a homogenous solution is formed.
-
Drug Solution Preparation: Separately dissolve the API in the solvent.
-
Addition of Plasticizer: Add the plasticizer to the drug solution and stir for approximately 30 minutes for uniform mixing.[11]
-
Mixing: Add the drug-plasticizer solution to the polymer solution and stir for another 30 minutes.
-
Casting: Pour the final solution into a clean, dry petri dish.
-
Drying: Cover the petri dish with an inverted funnel and allow the solvent to evaporate at room temperature for 24-48 hours.[8][11]
-
Backing Layer Application (if required): A solution of the backing layer material can be cast and dried separately, then laminated onto the drug-matrix layer.
-
Cutting and Storage: Once dried, the patch can be carefully removed and cut into the desired size and shape. Store in a desiccator until further evaluation.
Diagram: Experimental Workflow for Transdermal Patch Formulation
Caption: A flowchart illustrating the solvent casting method for preparing this compound-based transdermal patches.
In Vitro Drug Release Studies using Franz Diffusion Cell
This protocol determines the rate and extent of drug release from the patch.[1][9]
Materials:
-
Franz diffusion cell apparatus
-
Receptor medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)[1]
-
Synthetic or biological membrane (e.g., cellophane, animal skin)[9]
-
Transdermal patch of known area
-
Magnetic stirrer
-
Water bath
Protocol:
-
Apparatus Setup: Assemble the Franz diffusion cell. The receptor chamber is filled with a degassed receptor medium and maintained at 32°C ± 0.5°C using a circulating water bath.[1] A small magnetic stir bar is placed in the receptor chamber.
-
Membrane Mounting: Securely mount the membrane between the donor and receptor chambers, ensuring no air bubbles are trapped underneath.
-
Patch Application: Cut the transdermal patch to a size that fits the donor compartment and place it on the membrane.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
Diagram: In Vitro Drug Release Testing Workflow
Caption: A schematic representation of the experimental steps involved in evaluating in vitro drug release from a transdermal patch.
Ex Vivo Skin Permeation Studies
This protocol assesses the permeation of the drug through an excised skin sample.[6]
Materials:
-
Franz diffusion cell apparatus
-
Excised animal or human skin (e.g., rat abdominal skin)[6]
-
Receptor medium (e.g., PBS, pH 7.4)
-
Other materials as listed for in vitro drug release studies.
Protocol:
-
Skin Preparation: Excise the full-thickness skin from the animal model. Carefully remove any subcutaneous fat and hair.[6] Hydrate the skin in the receptor medium before mounting.
-
Apparatus Setup and Patch Application: Follow the same procedure as for the in vitro drug release study, using the prepared skin as the membrane. The stratum corneum side of the skin should face the donor compartment.
-
Sampling and Analysis: Collect samples from the receptor medium at specified time points and analyze for drug content.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.[6]
Quantitative Data from Literature
The following table presents data from a study by Zheng et al. (2016), which investigated the effect of this compound concentration on the skin permeation of terbinafine and citral from a nanoemulsion gel.[6]
| Formulation | This compound Conc. (% w/w) | Terbinafine Flux (μg/cm²/h) | Citral Flux (μg/cm²/h) |
| Nanoemulsion (NE) | 0 | 215 | 1026 |
| Nanoemulsion Gel 1 (NG1) | 1 | 213 | 1021 |
| Nanoemulsion Gel 2 (NG2) | 2 | 123 | 541 |
| Nanoemulsion Gel 3 (NG3) | 3 | 74.3 | 353 |
This data clearly demonstrates that increasing the concentration of this compound can decrease the permeation flux of both drugs.[6]
Adhesion Testing
Adhesion testing is crucial to ensure the patch remains on the skin for the required duration. Common methods include:
-
Peel Adhesion Test: Measures the force required to peel the patch from a substrate at a specific angle and speed.[10]
-
Tack Test: Evaluates the initial stickiness of the adhesive by measuring the force needed to separate a probe from the adhesive surface immediately after contact.[10]
-
Shear Adhesion Test: Assesses the resistance of the adhesive to a shearing force applied parallel to the surface.[10]
Protocol for a 180° Peel Adhesion Test (General):
-
Apply the transdermal patch to a clean, dry substrate (e.g., stainless steel plate or a skin-mimetic surface).
-
Press the patch down uniformly to ensure good contact.
-
After a specified dwell time, attach one end of the patch to a tensile tester.
-
Peel the patch from the substrate at a 180° angle and a constant speed.
-
Record the force required to peel the patch. The result is typically expressed as force per unit width of the patch (e.g., N/cm).
Conclusion
This compound is a highly effective and versatile polymer for the development of transdermal patches. Its ability to form a stable matrix, control drug release, and influence skin permeation makes it a valuable tool for formulation scientists. By carefully selecting the concentration of this compound and other excipients, and by performing thorough in vitro and ex vivo characterization as outlined in these protocols, researchers can develop optimized transdermal drug delivery systems with desired therapeutic outcomes.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel modified vertical diffusion cell for testing of in vitro drug release (IVRT) of topical patches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpsronline.com [wjpsronline.com]
- 6. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Formulation and In Vitro Evaluation of Xanthan Gum or Carbopol 934-Based Mucoadhesive Patches, Loaded with Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. formulationbio.com [formulationbio.com]
- 11. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for Measuring the Viscosity of Carbomer 934 Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbomer 934 is a high molecular weight polymer of acrylic acid, widely utilized in the pharmaceutical and cosmetic industries as a gelling agent, thickener, and stabilizer. The viscosity of this compound gels is a critical quality attribute that influences product performance, stability, and sensory characteristics. Accurate and reproducible viscosity measurements are therefore essential for formulation development, quality control, and ensuring product efficacy. This document provides a detailed protocol for the preparation of this compound gels and the subsequent measurement of their viscosity using a rotational viscometer.
Factors Influencing this compound Gel Viscosity
The rheological properties of this compound gels are primarily influenced by three key factors: concentration, pH, and the presence of ions.[1]
-
Concentration: As the concentration of this compound in an aqueous dispersion increases, the viscosity of the resulting gel increases significantly. This is due to the greater number of polymer chains available to form a networked structure.[2]
-
pH: this compound is an acidic polymer and requires neutralization to achieve its maximum viscosity. In an acidic environment, the polymer chains are tightly coiled. Upon neutralization with a suitable base (e.g., triethanolamine, sodium hydroxide), the carboxylic acid groups ionize, leading to electrostatic repulsion between the charged groups. This repulsion causes the polymer chains to uncoil and expand, resulting in a dramatic increase in viscosity.[1] The optimal pH for maximum viscosity is typically in the range of 6 to 8.[1]
-
Ionic Strength: The presence of ions in the formulation can shield the electrostatic repulsions between the ionized carboxyl groups, causing the polymer chains to contract and leading to a decrease in viscosity.[3]
Quantitative Data: Viscosity of this compound Gels
The following table summarizes the typical viscosity of this compound gels at various concentrations and pH values. It is important to note that these values can vary depending on the specific formulation and measurement conditions.
| This compound Concentration (w/w %) | pH Range | Typical Viscosity (cP) |
| 0.5% | 4.0 - 5.0 | Low |
| 1.0% | 4.0 - 5.0 | Moderate |
| 0.5% | 6.0 - 7.0 | High |
| 1.0% | 6.0 - 7.0 | Very High |
| 1.5% | 6.0 - 7.0 | Extremely High |
| 2.0% | 6.0 - 7.0 | Gel-like solid |
Note: "Low," "Moderate," "High," "Very High," and "Extremely High" are qualitative descriptors. Specific viscosity values should be determined experimentally for each formulation.
Experimental Protocols
Preparation of this compound Gel (1% w/w)
This protocol describes the preparation of a 1% w/w aqueous gel of this compound.
Materials:
-
This compound powder
-
Purified water
-
Neutralizing agent (e.g., 10% w/v Triethanolamine solution or 1 M Sodium Hydroxide solution)
-
Beaker
-
Overhead stirrer or magnetic stirrer with a vortex-creating stir bar
-
pH meter
Methodology:
-
Dispersion: Vigorously agitate the purified water with an overhead stirrer or magnetic stirrer to create a vortex. Slowly and carefully sift the this compound powder into the vortex to prevent the formation of clumps.[1]
-
Hydration: Continue stirring until the polymer is fully dispersed. Allow the dispersion to stand for at least 2-24 hours to ensure complete hydration of the polymer particles.[1] The dispersion will appear translucent and slightly viscous.
-
Neutralization: While stirring gently, add the neutralizing agent dropwise to the hydrated this compound dispersion.
-
Gel Formation: As the pH of the dispersion approaches neutrality (pH 6-8), a significant increase in viscosity will be observed, and a clear gel will form.[1]
-
Final pH Adjustment: Monitor the pH of the gel using a calibrated pH meter. Continue to add the neutralizing agent until the desired pH is reached.
Viscosity Measurement Protocol
This protocol outlines the procedure for measuring the viscosity of the prepared this compound gel using a rotational viscometer (e.g., Brookfield viscometer).
Equipment:
-
Rotational viscometer with a set of spindles
-
Appropriate spindle for the expected viscosity (e.g., T-bar spindle for very high viscosity gels)[1]
-
Water bath for temperature control
-
Beaker containing the this compound gel sample
Methodology:
-
Instrument Setup:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the gel. For high-viscosity gels, a lower speed and a larger spindle (or a T-bar spindle) are generally recommended.[1][4] The goal is to obtain a torque reading between 10% and 100% of the instrument's capacity.[5]
-
-
Sample Preparation and Equilibration:
-
Place a sufficient amount of the this compound gel into a beaker, ensuring there are no air bubbles.
-
Place the beaker in a water bath to allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C).[1]
-
-
Measurement:
-
Carefully immerse the selected spindle into the gel to the specified depth, avoiding the introduction of air bubbles.
-
Turn on the viscometer motor and allow the reading to stabilize. The time to stabilization will depend on the gel's properties and the rotational speed.
-
Record the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).
-
It is recommended to take multiple readings at different rotational speeds to assess the shear-thinning behavior of the gel.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound gel preparation and viscosity measurement.
Caption: Factors influencing the viscosity of this compound gels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors Affecting the Properties of Carbomer Gel - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 4. Brookfield Spindles & Speeds: How to Choose the Right Setup for Your Material. - Calia Technology [calia.com.my]
- 5. List of Frequently Asked Questions [brookfieldengineering.com]
Troubleshooting & Optimization
resolving Carbomer 934 hydrogel swelling and disintegration issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Carbomer 934 hydrogels.
Troubleshooting Guides
This section offers solutions to common problems encountered during the preparation and handling of this compound hydrogels.
Issue 1: Poor or Incomplete Hydrogel Swelling
Question: My this compound hydrogel is not reaching the expected viscosity or swelling level. What are the potential causes and how can I fix this?
Answer: Inadequate swelling of this compound hydrogels is a frequent issue that can often be traced back to several key factors related to the formulation and preparation process.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incorrect pH | The optimal pH range for this compound swelling is typically between 6.0 and 8.0.[1] Use a calibrated pH meter to check the pH of your hydrogel. If the pH is too low (acidic), the carboxylic acid groups on the polymer backbone will not be sufficiently ionized, preventing the electrostatic repulsion required for chain uncoiling and swelling.[1][2][3] Gradually add a suitable neutralizing agent (e.g., 10% w/v Sodium Hydroxide or Triethanolamine) dropwise while monitoring the pH until it is within the optimal range. | A significant increase in viscosity and the formation of a clear gel should be observed as the pH approaches the neutral range.[1] |
| Insufficient Neutralizer | Ensure that the amount of neutralizing agent added is sufficient to neutralize the acidic this compound polymer. The required amount will depend on the concentration of this compound and the specific neutralizer used. | Proper neutralization will lead to complete ionization of the carboxylic acid groups, maximizing polymer chain expansion and hydrogel viscosity. |
| Incomplete Polymer Hydration | This compound powder must be fully hydrated before neutralization. Incomplete hydration can result in lower viscosity. After dispersing the powder, allow the solution to stand for an adequate period, typically ranging from 2 to 24 hours, to ensure complete hydration of the polymer particles.[1] | A fully hydrated polymer will result in a more uniform and viscous gel upon neutralization. |
| Presence of Electrolytes | High concentrations of salts or other electrolytes in your formulation can shield the negative charges on the polymer backbone, reducing electrostatic repulsion and consequently, swelling.[4] If possible, reduce the concentration of electrolytes or choose alternative excipients with lower ionic strength. | Reducing electrolyte concentration will enhance the electrostatic repulsion between ionized carboxyl groups, promoting polymer chain expansion and increasing viscosity. |
| Improper Dispersion | If the this compound powder is not dispersed properly, it can form clumps, leading to incomplete hydration and neutralization. To avoid this, slowly sift the this compound powder into the vortex of a vigorously agitated aqueous solution.[1] | Proper dispersion ensures that each polymer particle is wetted, leading to uniform hydration and a homogenous gel. |
Issue 2: Hydrogel Disintegration or Loss of Viscosity Over Time
Question: My this compound hydrogel appears to be breaking down or losing its viscosity. What could be causing this instability?
Answer: The disintegration or loss of viscosity in this compound hydrogels can be attributed to several environmental and formulation-related factors.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Low pH | A decrease in pH below the optimal range can cause the ionized carboxyl groups to become protonated, leading to the collapse of the polymer network and a loss of viscosity. Re-adjust the pH to the 6.0-8.0 range if it has dropped. | Restoring the optimal pH will re-ionize the carboxyl groups, leading to the re-swelling of the polymer and an increase in viscosity. |
| High Electrolyte Concentration | As mentioned previously, high electrolyte concentrations can suppress the swelling of the hydrogel. If the hydrogel is exposed to a high-ionic-strength environment, it can lead to a collapse of the gel structure.[4] | Minimizing exposure to high concentrations of electrolytes will help maintain the stability of the hydrogel network. |
| Exposure to UV Light | Prolonged exposure to ultraviolet (UV) light can cause oxidative degradation of the this compound polymer, resulting in a decrease in viscosity.[4] Store the hydrogel in light-resistant containers. The addition of a UV absorber, such as benzophenone-2 or benzophenone-4 (0.05-0.1% w/v), can also improve stability against light.[4] | Protecting the hydrogel from UV light will prevent polymer degradation and maintain its viscosity over time. |
| Microbial Contamination | Aqueous dispersions of this compound can support microbial growth if not properly preserved, which can lead to degradation of the polymer.[4] Consider adding a suitable preservative to your formulation. | The addition of a preservative will prevent microbial contamination and maintain the integrity of the hydrogel. |
| Excessive Shear | While some shear is necessary for mixing, excessive or prolonged high-shear mixing after neutralization can permanently break down the polymer network, leading to a loss of viscosity. Apply gentle mixing once the gel has formed. | Gentle handling of the formed gel will preserve the integrity of the polymer network and maintain its viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound hydrogel formation?
A1: this compound is a high molecular weight polymer of acrylic acid. In an aqueous dispersion, the polymer molecules are in a tightly coiled state. The gel formation is triggered by a process called neutralization. When a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), is added, the acidic carboxylic acid groups (-COOH) along the polymer backbone are ionized to form carboxylate groups (-COO⁻).[1][5] The resulting negative charges on the polymer chain create strong electrostatic repulsion, causing the polymer to uncoil and swell significantly. This expansion of the polymer network entraps water molecules, leading to the formation of a viscous hydrogel.[1]
Q2: How does pH affect the swelling and viscosity of this compound hydrogels?
A2: The pH of the medium has a profound effect on the swelling and viscosity of this compound hydrogels.[2][3][6]
-
At low pH (e.g., pH 1.2-3.0): The carboxylic acid groups are protonated (-COOH), and the polymer chains remain in a coiled conformation, resulting in minimal swelling and low viscosity.[2][7]
-
At neutral to slightly alkaline pH (e.g., pH 6.0-8.0): The carboxylic acid groups become ionized (-COO⁻), leading to maximum electrostatic repulsion, polymer chain expansion, and a significant increase in viscosity.[1]
-
At very high pH (e.g., >12): The viscosity can decrease due to the high concentration of ions in the solution, which can shield the charges on the polymer and reduce swelling.[8]
Q3: What are suitable neutralizing agents for this compound?
A3: A variety of bases can be used to neutralize this compound. Common choices include:
-
Inorganic bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and ammonium hydroxide.
-
Organic amines: Triethanolamine (TEA), tromethamine, and other alkylamines.[5]
The choice of neutralizer can influence the final properties of the gel, such as clarity and ionic strength.
Q4: Can I prepare this compound hydrogels in organic solvents?
A4: this compound can be dispersed in polar organic solvents like ethanol and glycerin.[5] However, neutralization is still required to achieve significant thickening. The choice of neutralizer may need to be adjusted for non-aqueous or hydroalcoholic systems.
Q5: How can I avoid the formation of "fish eyes" or clumps during dispersion?
A5: "Fish eyes" are undissolved agglomerates of the polymer that form when the powder is added too quickly or without sufficient agitation. To prevent this, slowly and carefully sift the this compound powder into the vortex of a vigorously stirred liquid.[1] This ensures that the individual polymer particles are wetted before they have a chance to clump together. Using a high-speed mixer can also be beneficial.
Experimental Protocols
Protocol 1: Preparation of a 1% w/v this compound Hydrogel
-
Dispersion: Slowly add 1.0 g of this compound powder to the vortex of 99.0 mL of vigorously stirred purified water. Continue stirring until a uniform, lump-free dispersion is obtained.
-
Hydration: Cover the dispersion and allow it to hydrate for at least 2 hours, or overnight, to ensure complete hydration of the polymer particles.[1]
-
Neutralization: While stirring gently, add a 10% w/v solution of a suitable neutralizing agent (e.g., sodium hydroxide or triethanolamine) dropwise.
-
pH Monitoring: Continuously monitor the pH of the dispersion using a calibrated pH meter. Continue adding the neutralizer until the pH reaches the desired range (typically 6.5-7.5).
-
Gel Formation: A significant increase in viscosity and the formation of a clear gel will be observed as the optimal pH is reached.[1] Avoid entrapping air bubbles during mixing.
Protocol 2: Measurement of Hydrogel Swelling Index
-
Sample Preparation: Accurately weigh a known amount of the dried this compound hydrogel (Wd).
-
Immersion: Place the dried hydrogel in a beaker containing a sufficient volume of the desired swelling medium (e.g., purified water or a buffer solution of a specific pH).
-
Incubation: Allow the hydrogel to swell for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Weight Measurement: After the incubation period, carefully remove the swollen hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculation: Calculate the swelling index (SI) using the following formula:
SI (%) = [(Ws - Wd) / Wd] x 100
Visualizations
Caption: Troubleshooting workflow for this compound hydrogel issues.
Caption: pH-dependent conformation of this compound polymer chains.
Caption: Effect of electrolytes on this compound hydrogel structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation [mdpi.com]
- 8. phexcom.com [phexcom.com]
Technical Support Center: Optimizing Carbomer 934 Gel Viscosity for Topical Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the viscosity of Carbomer 934 gels in topical formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Dispersion and Hydration Issues
Q1: My this compound gel is lumpy and contains undissolved particles. How can I prevent this?
A1: The formation of lumps, or "fish eyes," is a common issue arising from the rapid hydration of the outer layer of this compound powder, which prevents water from penetrating the interior.[1] To ensure a smooth, homogenous dispersion, consider the following methods:
-
Slow Sifting: Gradually sift the this compound powder into the vortex of a rapidly stirred aqueous solution.[2][3] This allows individual particles to wet before they can agglomerate.
-
Static Swelling: Sprinkle the this compound powder onto the surface of the water and allow it to hydrate undisturbed, often overnight.[1] This method is effective for smaller batches.
-
Non-aqueous Slurry: Create a slurry of this compound in a non-solvent excipient from your formulation, such as glycerin or propylene glycol, before adding it to the aqueous phase.[1][4] This pre-wets the polymer particles and prevents clumping.
-
High-Shear Mixing: Employ high-shear mixers with caution. While effective at breaking up agglomerates, excessive shear can permanently damage the polymer structure, leading to a loss of viscosity.[3][5]
Q2: My gel has a cloudy appearance and contains a lot of air bubbles. What can I do?
A2: Aeration is often introduced during vigorous mixing.[5] To minimize air entrapment:
-
Controlled Agitation: Avoid excessive vortexing during mixing. Position the mixing impeller off-center and at an appropriate depth.[3]
-
Degassing: Allow the hydrated dispersion to stand for several hours (e.g., 2-24 hours) to allow air bubbles to rise and dissipate.[2] For persistent foam, applying a gentle vacuum can be effective.
-
Acidification: Adding a small amount of acid to the dispersion can reduce its viscosity, allowing trapped air to escape more easily. The gel can then be neutralized to the target pH.[6]
Neutralization and Viscosity Control
Q3: What is the mechanism behind this compound gel formation, and how does pH affect viscosity?
A3: this compound is a high molecular weight polymer of acrylic acid.[7] In its acidic state (typically pH 2.8-3.3), the polymer chains are tightly coiled.[8] When a neutralizing agent (e.g., triethanolamine (TEA), sodium hydroxide) is added, the carboxylic acid groups ionize. The resulting electrostatic repulsion between the negatively charged carboxylate ions causes the polymer chains to uncoil and swell, leading to a significant increase in viscosity and the formation of a gel.[2]
Q4: What is the optimal pH range for achieving maximum viscosity with this compound?
A4: The viscosity of a this compound gel is highly dependent on pH. Generally, viscosity begins to increase significantly above pH 4 and reaches its maximum in the neutral to slightly alkaline range, typically between pH 6 and 8.[2][9] The rheological behavior of Carbopol microgels does not change appreciably in the pH range of 5.0–8.0, making them suitable as a base for topical applications.[10]
Q5: My gel's viscosity is lower than expected, even after neutralization. What are the potential causes?
A5: Several factors can lead to lower-than-expected viscosity:
-
Incomplete Hydration: Ensure the this compound is fully hydrated before neutralization. Incomplete hydration will result in lower viscosity as not all polymer chains are available for uncoiling.[2]
-
Presence of Electrolytes: The presence of salts or ions can shield the negative charges on the polymer backbone, reducing electrostatic repulsion and leading to a decrease in viscosity.[4][6]
-
Acidic Active Ingredients: The inclusion of acidic active pharmaceutical ingredients (APIs) or excipients can lower the overall pH of the formulation, requiring more neutralizer to reach the optimal pH for thickening.[9]
-
High Shear: As mentioned, excessive shear during or after neutralization can break the polymer network, permanently reducing viscosity.[3]
-
UV Exposure: Exposure to UV light can cause oxidation and reduce the viscosity of the gel. Storing the gel in light-protected containers or adding a UV absorber can mitigate this.[6][11]
Q6: Can I adjust the viscosity after the gel has been formed?
A6: Minor adjustments can be made. If the viscosity is too low, you may be able to increase it by carefully adding more neutralizing agent to ensure the pH is within the optimal range. However, it is generally difficult to significantly increase viscosity post-formation without introducing other issues. If the viscosity is too high, dilution with the vehicle may be possible, but this will also dilute the active ingredient. It is best to optimize the formulation at the small-scale development stage.
Data Presentation
Table 1: Effect of this compound Concentration and pH on Gel Viscosity
| This compound Concentration (% w/w) | pH | Typical Viscosity Range (cP) | Observations |
| 0.5 | 3.0 | Low | Unneutralized dispersion, watery consistency. |
| 0.5 | 6.5 | 30,000 - 40,000 | Clear gel with good viscosity for many topical applications. |
| 1.0 | 3.0 | Low | Unneutralized dispersion, slightly more viscous than 0.5%. |
| 1.0 | 7.0 | 40,000 - 60,000 | High viscosity, thick gel suitable for formulations requiring high retention time.[12] |
| 1.5 | 7.2 | > 60,000 | Very high viscosity, may present challenges with spreadability.[13] |
Note: Viscosity values are illustrative and can vary based on the specific neutralizer, temperature, and measurement parameters.
Table 2: Common Neutralizing Agents for this compound Gels
| Neutralizing Agent | Type | Typical Use Concentration | Comments |
| Triethanolamine (TEA) | Organic Amine | ~1.5 parts TEA to 1 part this compound | Commonly used in topical and cosmetic formulations.[2] Can improve stability against UV degradation.[11] |
| Sodium Hydroxide (NaOH) | Strong Base | Varies (use dilute solution, e.g., 10-18%) | Forms a clear gel. Requires careful addition to avoid localized high pH which can degrade the polymer.[14] |
| Potassium Hydroxide (KOH) | Strong Base | Varies (use dilute solution) | Similar to NaOH, effective neutralizer. |
| Aminomethyl Propanol (AMP) | Organic Amine | Varies | Often used in cosmetic formulations. |
Experimental Protocols
Protocol 1: Preparation of a 1% w/w this compound Gel
-
Dispersion: Weigh 99.0 g of purified water into a beaker of appropriate size. While stirring vigorously with an overhead stirrer to create a vortex, slowly and carefully sift 1.0 g of this compound powder into the vortex to prevent clumping.[2]
-
Hydration: Reduce the stirring speed to a moderate level to minimize aeration and continue mixing until the polymer is fully dispersed. Cover the beaker and allow the dispersion to stand for at least 2-4 hours (or overnight) to ensure complete hydration.[2]
-
Neutralization: While stirring gently, add a neutralizing agent (e.g., 10% w/w triethanolamine solution) dropwise to the hydrated dispersion.[2]
-
Gel Formation & pH Adjustment: Monitor the pH of the dispersion continuously using a calibrated pH meter. As the pH approaches 6.0, a significant increase in viscosity will be observed. Continue to add the neutralizer until the desired pH (e.g., pH 6.5-7.5) and viscosity are achieved.[2]
Protocol 2: Viscosity Measurement of a this compound Gel
-
Instrument & Spindle Selection: Use a rotational viscometer (e.g., Brookfield type). Select an appropriate spindle and rotational speed based on the expected viscosity of the gel. For high-viscosity gels, a T-bar spindle with a helipath stand may be necessary.[2]
-
Sample Preparation: Place a sufficient amount of the gel into a beaker, ensuring there are no air bubbles in the sample to be measured.[2]
-
Equilibration: Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) in a water bath, as viscosity is temperature-dependent.[2]
-
Measurement: Immerse the spindle into the gel to the specified depth. Allow the reading to stabilize before recording the viscosity value. Take multiple readings and report the average.
Visualizations
Caption: Workflow for this compound Gel Preparation and Evaluation.
Caption: Key Factors Influencing this compound Gel Viscosity.
References
- 1. Unlock the complete strategy for efficient dissolution of Carbopol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. How to disperse carbomer powder polymer [nmcarbomer.com]
- 4. How to solve the problem that carbomer is not easy to dissolve? [vacutaineradditives.com]
- 5. How to Mix Carbopol – Carbomer Polymer Gel Formulation [silverson.com]
- 6. ulprospector.com [ulprospector.com]
- 7. ijlret.com [ijlret.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Factors Affecting the Properties of Carbomer Gel - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 10. [PDF] Rheological Characterization of Topical Carbomer Gels Neutralized to Different pH | Semantic Scholar [semanticscholar.org]
- 11. This compound - CD Formulation [formulationbio.com]
- 12. researchgate.net [researchgate.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Working with Carbomer (Part II) - Swettis Beauty Blog [skinchakra.eu]
Technical Support Center: Addressing API Compatibility Issues with Carbomer 934
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common compatibility issues encountered when formulating active pharmaceutical ingredients (APIs) with Carbomer 934.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
This compound is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] It is a widely used excipient in the pharmaceutical industry, primarily as a gelling agent, thickener, suspension stabilizer, and controlled-release agent.[2] Its popularity stems from its ability to form clear, viscous gels at low concentrations, its bioadhesive properties, and its general safety and compatibility.[1][3]
Q2: How does this compound work to thicken formulations?
In its dry, powdered form, the this compound polymer chains are tightly coiled. When dispersed in water, they begin to hydrate and uncoil slightly. The significant increase in viscosity, or gel formation, occurs upon neutralization of the acidic carboxylic acid groups along the polymer backbone with a suitable base (e.g., triethanolamine, sodium hydroxide).[2] This neutralization causes the carboxyl groups to ionize, leading to electrostatic repulsion between the now negatively charged groups. This repulsion forces the polymer chains to uncoil and expand, entrapping water molecules and dramatically increasing the viscosity of the solution.[1][2]
Q3: What are the most common API compatibility issues with this compound?
The most frequently encountered compatibility issues with this compound arise from its anionic nature. These issues include:
-
Interaction with Cationic APIs: Positively charged (cationic) APIs can interact with the negatively charged carboxyl groups of the neutralized this compound, leading to a decrease in viscosity, precipitation, or the formation of insoluble complexes.
-
Sensitivity to Electrolytes: The presence of salts, especially those containing divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺), can significantly reduce the viscosity of this compound gels.[4]
-
pH-Dependent Stability: this compound gels are most stable and viscous in a neutral to slightly alkaline pH range (typically pH 6-8).[2] At low pH, the carboxylic acid groups are not sufficiently ionized, leading to a loss of viscosity.
-
Incompatibility with Certain Preservatives: Some cationic preservatives, such as benzalkonium chloride, can interact with this compound and reduce gel viscosity or cause turbidity.
Section 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common formulation challenges with this compound.
Issue 1: Loss of Viscosity or Precipitation with a Cationic API
Symptoms:
-
A significant drop in the viscosity of the gel after adding the API.
-
The formation of a precipitate or cloudiness in the formulation.
Root Cause Analysis: This is often due to an electrostatic interaction between the anionic this compound and a cationic API. The positive charge on the API neutralizes the negative charges on the polymer backbone, causing the polymer to recoil and release the entrapped water, thus reducing viscosity. At higher concentrations, this can lead to the formation of an insoluble polymer-drug complex.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cationic API incompatibility.
Experimental Protocol: Optimizing pH for Cationic API Incorporation
-
Objective: To determine the optimal pH for incorporating a cationic API into a this compound gel to maximize viscosity and prevent precipitation.
-
Materials:
-
This compound powder
-
Purified water
-
Cationic API (as salt or free base)
-
Neutralizing agent (e.g., 10% w/w Triethanolamine (TEA) solution or 1 M Sodium Hydroxide)
-
pH meter
-
Viscometer
-
Stirrer
-
-
Methodology:
-
Prepare a 1% w/w this compound dispersion by slowly adding the powder to the vortex of stirred purified water. Allow it to hydrate for at least one hour.
-
Divide the dispersion into several aliquots.
-
To each aliquot, slowly add the cationic API at the desired final concentration while stirring.
-
Gradually add the neutralizing agent to each aliquot to achieve a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).
-
Allow the gels to equilibrate for at least 30 minutes.
-
Measure the viscosity of each gel using a calibrated viscometer.
-
Visually inspect each gel for clarity, precipitation, or any signs of instability.
-
Plot viscosity versus pH to identify the optimal pH range for your formulation.
-
Issue 2: Significant Viscosity Reduction in the Presence of Electrolytes
Symptoms:
-
A noticeable decrease in gel viscosity upon the addition of salts or buffered solutions.
-
The gel may become thin and watery at high electrolyte concentrations.
Root Cause Analysis: The carboxylate anions on the this compound backbone are shielded by the cations from the electrolyte. This shielding effect reduces the electrostatic repulsion between the anionic groups, allowing the polymer chains to coil up, which in turn releases the entrapped water and decreases the viscosity. Divalent and trivalent cations are more effective at this shielding and thus cause a more pronounced reduction in viscosity compared to monovalent cations.[4]
Troubleshooting Strategies:
-
Minimize Electrolyte Concentration: Use the lowest possible concentration of salts in your formulation.
-
Use Monovalent Salts: If salts are necessary, prefer monovalent salts (e.g., NaCl, KCl) over divalent (e.g., CaCl₂, MgCl₂) or trivalent salts.
-
pH Adjustment: Ensure the pH is in the optimal range (6-7.5) to maximize the initial viscosity, which may provide a buffer against some viscosity loss.
-
Increase Polymer Concentration: A higher concentration of this compound will result in a more robust gel network that may be more resistant to the effects of electrolytes.
-
Consider Salt-Tolerant Carbomer Grades: For formulations requiring high electrolyte concentrations, consider using a salt-tolerant grade of Carbomer if this compound is not suitable.
Quantitative Data on Electrolyte Impact:
While specific quantitative data is highly dependent on the formulation, the following table summarizes the general trend of viscosity reduction in the presence of electrolytes.
| Electrolyte Type | Cation Charge | General Impact on Viscosity |
| Monovalent Salts (e.g., NaCl) | +1 | Moderate viscosity reduction |
| Divalent Salts (e.g., CaCl₂) | +2 | Significant viscosity reduction |
| Trivalent Salts (e.g., AlCl₃) | +3 | Severe viscosity reduction |
Section 3: Experimental Protocols
Protocol 1: General Preparation of a this compound Gel
-
Dispersion: Slowly sift the this compound powder into the vortex of vigorously agitated purified water to prevent clumping.[2]
-
Hydration: Continue stirring until the polymer is fully dispersed. Allow the dispersion to stand for at least 2-24 hours to ensure complete hydration of the polymer particles.[2]
-
Neutralization: While stirring, add a neutralizing agent (e.g., triethanolamine or sodium hydroxide solution) dropwise.
-
Gel Formation: As the pH approaches neutrality (typically pH 6-8), a significant increase in viscosity will occur, and a clear gel will form.[2]
Protocol 2: Compatibility Screening of a New API with this compound
-
Objective: To quickly assess the potential for incompatibility between a new API and this compound.
-
Materials:
-
Pre-made 1% w/w neutralized this compound gel (pH ~7)
-
API solution or dispersion
-
Small vials or test tubes
-
-
Methodology:
-
Place a small, known amount of the this compound gel into a series of vials.
-
In separate vials, add increasing concentrations of the API to the gel.
-
Mix thoroughly and observe for any immediate changes in appearance (e.g., precipitation, color change, haziness).
-
After a set period (e.g., 1 hour, 24 hours), re-examine the samples.
-
Perform a simple qualitative viscosity test (e.g., vial inversion) to check for any significant changes.
-
For promising candidates, proceed with quantitative viscosity measurements.
-
Section 4: Visualizing Interactions and Workflows
Diagram 1: pH-Dependent Thickening Mechanism
Caption: pH-dependent thickening mechanism of this compound.
Diagram 2: Incompatibility with Cationic Species
Caption: Interaction of this compound with cationic species.
By understanding the fundamental properties of this compound and the common causes of incompatibility, formulation scientists can proactively design robust formulations and efficiently troubleshoot issues as they arise. This technical support center serves as a foundational guide to navigating the complexities of working with this versatile polymer.
References
Technical Support Center: Troubleshooting Carbomer 934 Gel Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address formulation instability issues encountered with Carbomer 934 gels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a gelling agent?
This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] It functions as a rheology modifier, creating stable gels, suspensions, and emulsions.[1] In its dry powder form, the polymer chains are tightly coiled.[2] When dispersed in water, the molecules hydrate and begin to uncoil, leading to an initial increase in viscosity.[2] The primary thickening mechanism, however, is activated upon neutralization of its acidic carboxylic acid groups.[1] The addition of a neutralizing agent, such as sodium hydroxide or triethanolamine (TEA), ionizes the carboxyl groups.[1][] This results in electrostatic repulsion between the negatively charged carboxylate ions, causing the polymer chains to uncoil and swell significantly, which in turn dramatically increases the viscosity of the solution to form a gel.[1][2]
Q2: What is the optimal pH range for this compound gel stability and viscosity?
The optimal pH for achieving high viscosity and stability in this compound gels is typically between 6 and 8.[1] The viscosity of the gel is highly dependent on the pH of the formulation.[4] Unneutralized dispersions of this compound have a pH of approximately 2.7 - 3.5 for a 0.5% aqueous dispersion.[1] As the pH is increased through the addition of a neutralizing agent, the viscosity increases significantly, reaching its maximum in the neutral to slightly alkaline range.[5]
Q3: Why is my this compound gel losing viscosity or becoming thin over time?
Loss of viscosity in this compound gels can be attributed to several factors:
-
Presence of Ions: Carbomer gels are highly sensitive to the presence of electrolytes (salts).[6] The introduction of ions can shield the negative charges on the polymer backbone, reducing electrostatic repulsion and causing the polymer chains to re-coil, which leads to a significant drop in viscosity.[6] Divalent and trivalent cations are particularly effective at reducing viscosity.
-
UV Exposure: this compound is sensitive to ultraviolet (UV) radiation.[6] Prolonged exposure to UV light can lead to polymer degradation and a subsequent loss of viscosity.[7] It is recommended to include a UV absorber in formulations packaged in clear containers.[6]
-
High Shear: While shear is necessary for initial dispersion and mixing, excessive or prolonged high shear after neutralization can mechanically break down the polymer network, resulting in a permanent loss of viscosity.[6][8] Carbomers are more sensitive to shear after they have been neutralized.[6]
-
Incorrect pH: If the pH of the gel drops below the optimal range, the carboxyl groups will become less ionized, leading to a decrease in viscosity. Conversely, at very high pH values (above 9), the polymer may start to precipitate, also causing instability.[9]
Q4: Can I use this compound in formulations containing alcohol?
Yes, this compound can be used to create gels in hydroalcoholic solutions. However, the type and concentration of alcohol can influence the gel's properties. To effectively gel solutions with high concentrations of ethanol (up to 90%), specific neutralizing agents like Triisopropanolamine (TIPA) are recommended.[6][10]
Troubleshooting Guide
Issue 1: Failure to Form a Gel or Low Viscosity
Symptoms: The formulation remains liquid or has a much lower viscosity than expected after the addition of this compound and the neutralizing agent.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Hydration | Ensure the this compound powder is fully dispersed and hydrated before neutralization. This can take anywhere from a few minutes to several hours with continuous, gentle stirring. Allowing the dispersion to stand for 2-24 hours can ensure complete hydration.[1] |
| Insufficient Neutralization | The pH of the dispersion must be raised to the optimal range (typically 6-8) for maximum viscosity.[1] Carefully monitor the pH while adding the neutralizer dropwise. |
| Incorrect Neutralizer | While common bases like NaOH and TEA are effective, the choice of neutralizer can impact gel clarity and viscosity. Ensure the chosen neutralizer is compatible with the other formulation ingredients. |
| Low Carbomer Concentration | The concentration of this compound directly impacts the final viscosity. Increasing the polymer concentration will generally lead to a higher viscosity.[5][11] |
Issue 2: Gel Becomes Watery or Loses Viscosity (Syneresis)
Symptoms: The gel, which initially had the desired viscosity, thins out over time, and in some cases, a layer of water may separate from the gel.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Electrolytes | Carbomer gels are very sensitive to salts.[6] Avoid adding ingredients that contribute ions (salts, certain active ingredients) after the gel has been formed. If their inclusion is necessary, consider using a salt-tolerant grade of Carbomer or adding them before neutralization to assess their impact on viscosity. |
| UV Degradation | Protect the formulation from light by using opaque or UV-protective packaging.[6] Adding a UV absorber to the formulation can also prevent degradation.[6] |
| Microbial Contamination | Microbial growth can lead to enzymatic degradation of the polymer. Ensure the formulation includes an effective preservative system. |
| Incompatible Ingredients | Certain active pharmaceutical ingredients (APIs) or excipients can interact with the Carbomer polymer, leading to a loss of viscosity. Conduct compatibility studies with all formulation components. |
Data & Experimental Protocols
Table 1: Influence of pH on this compound Gel Viscosity
| pH | Viscosity (relative to maximum) | Observations |
| 3.0 | Very Low | Unneutralized, acidic dispersion.[1] |
| 4.0 - 5.0 | Moderate Increase | Partial neutralization and polymer uncoiling.[12] |
| 6.0 - 8.0 | Maximum | Optimal neutralization, full polymer expansion, and gel formation.[1][5] |
| > 9.0 | Decreasing | Potential for polymer precipitation and loss of viscosity.[9] |
Table 2: Effect of Electrolytes on this compound Gel Viscosity
| Electrolyte (Salt) | Concentration | Approximate Viscosity Loss |
| Sodium Chloride (NaCl) | Low | Significant viscosity reduction.[6] |
| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Low | Severe viscosity loss. Carbomers are generally not compatible with divalent metal salts.[6] |
Experimental Protocol: Viscosity Measurement of a this compound Gel
Objective: To determine the viscosity of a this compound gel formulation using a rotational viscometer.
Apparatus and Materials:
-
Rotational viscometer (e.g., Brookfield type)[1]
-
Appropriate spindle for the expected viscosity range
-
Beaker
-
Water bath or temperature controller
-
This compound gel sample
Procedure:
-
Sample Preparation: Place a sufficient amount of the gel into a beaker, ensuring that no air bubbles are trapped. The presence of air bubbles can lead to inaccurate readings.
-
Temperature Equilibration: Place the beaker in a water bath set to the desired measurement temperature (e.g., 25°C) and allow the sample to equilibrate.[1]
-
Instrument Setup: Select an appropriate spindle and rotational speed based on the anticipated viscosity of the gel. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.[1]
-
Measurement:
-
Immerse the spindle into the center of the gel to the specified depth mark on the spindle shaft.
-
Start the viscometer at the selected speed.
-
Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[1]
-
-
Data Recording: Record the viscosity, temperature, spindle type, and rotational speed.
Visual Guides
Caption: this compound Gel Preparation Workflow.
Caption: Troubleshooting Workflow for Viscosity Loss.
References
- 1. benchchem.com [benchchem.com]
- 2. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ulprospector.com [ulprospector.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijlret.com [ijlret.com]
- 10. researchgate.net [researchgate.net]
- 11. prhsj.rcm.upr.edu [prhsj.rcm.upr.edu]
- 12. Effect of carbomer concentration and degree of neutralization on the mucoadhesive properties of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbomer 934 Dispersions
Welcome to the technical support center for Carbomer 934. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the preparation of this compound dispersions, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] It is a cornerstone excipient in the pharmaceutical and cosmetic industries, primarily functioning as a rheology modifier.[1][2] Its main applications include forming stable gels, suspensions, and emulsions.[1][2]
Q2: What is the mechanism behind this compound's thickening properties?
The thickening property of this compound is activated upon neutralization of its acidic carboxylic acid groups.[1] In an aqueous dispersion, the polymer molecules remain in a coiled state.[1] When a neutralizing agent (e.g., sodium hydroxide, triethanolamine) is added, the carboxyl groups ionize.[1] The resulting electrostatic repulsion between the negatively charged carboxylate ions causes the polymer chains to uncoil and swell, significantly increasing the viscosity of the solution and forming a gel.[1][2]
Q3: What causes the formation of "fish eyes" or aggregates in this compound dispersions?
"Fish eyes" are undissolved or partially hydrated clumps of this compound powder. They form when the surface of the powder hydrates too quickly upon contact with water, creating a gel-like barrier that prevents water from penetrating the interior of the particle.[3] This leads to a non-homogenous dispersion with reduced viscosity and performance.
Q4: How does pH affect the viscosity of a this compound dispersion?
The pH of the dispersion is a critical factor influencing its viscosity. This compound dispersions are acidic, with a pH of approximately 2.7 - 3.5 for a 0.5% aqueous dispersion.[1] The viscosity dramatically increases upon neutralization to a pH of 6-10.[4] The maximum viscosity is typically achieved within a pH range of 7.3 - 7.8.[1]
Q5: Can electrolytes impact the stability of my this compound dispersion?
Yes, the presence of electrolytes (salts) can significantly decrease the viscosity of a this compound gel.[4] The ions from the salt can shield the charges on the polymer backbone, reducing the electrostatic repulsion and causing the polymer chains to coil, which leads to a loss of viscosity.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation of this compound dispersions.
| Issue | Potential Cause | Troubleshooting Steps |
| "Fish Eyes" or Aggregates in the Dispersion | 1. Improper Dispersion Technique: Adding the powder too quickly or into a non-agitated liquid.[3] 2. Insufficient Hydration Time: Not allowing enough time for the polymer to fully hydrate before neutralization.[1] | 1. Slow and Controlled Addition: Sift the this compound powder slowly into the vortex of a vigorously agitated liquid.[1] 2. Use of a Sieve: Pass the powder through a sieve to break up any existing agglomerates before adding it to the liquid.[3] 3. Allow for Adequate Hydration: Continue stirring after the powder is added and then allow the dispersion to stand for a period (e.g., 2-24 hours) to ensure complete hydration.[1] |
| Low Viscosity of the Final Gel | 1. Incomplete Neutralization: The pH of the dispersion is not within the optimal range (6-10).[4] 2. Presence of Electrolytes: Contamination with salts or addition of ionic active ingredients.[4] 3. Excessive Shear: Using extremely high-shear mixing after neutralization can permanently break down the polymer structure.[3][6] 4. UV Degradation: Exposure to UV light can cause polymer degradation.[7] | 1. pH Adjustment: Carefully monitor and adjust the pH of the dispersion using a suitable neutralizing agent until the desired viscosity is achieved.[1] 2. Minimize Electrolytes: Use deionized water and consider the ionic strength of any additives. 3. Controlled Mixing: Avoid prolonged exposure to high-shear mixing after the gel has formed.[8] 4. Light Protection: Store the dispersion in a light-protected container.[7] |
| Inconsistent Batch-to-Batch Viscosity | 1. Variations in Raw Material: Differences in the properties of this compound batches. 2. Inconsistent Processing Parameters: Variations in mixing speed, time, temperature, or rate of addition of powder and neutralizer. | 1. Quality Control: Test incoming raw materials for key properties. 2. Standard Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for the dispersion and neutralization process. |
| Cloudy or Hazy Gel | 1. Entrapped Air: Vigorous mixing can introduce air bubbles that are difficult to remove.[9] 2. Incomplete Hydration: Undissolved particles can cause cloudiness. | 1. Minimize Aeration: Use mixing techniques that minimize vortexing and air incorporation. Consider vacuum deaeration if necessary.[3] 2. Ensure Full Hydration: Follow the recommended hydration procedure before neutralization.[1] |
Quantitative Data: Viscosity of Neutralized this compound Aqueous Dispersions
The following table provides typical viscosity values for neutralized this compound dispersions at different concentrations. Note that these values can be influenced by the specific neutralizing agent used and the exact pH.
| Concentration (w/w %) | pH | Viscosity (cP) |
| 0.2% | 7.3 - 7.8 | 2,050 - 5,450 |
| 0.5% | 7.3 - 7.8 | 30,500 - 39,400 |
Data sourced from BenchChem Technical Guide.[1]
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Aqueous Gel
This protocol outlines a standard method for preparing a simple aqueous gel with this compound.
-
Dispersion:
-
Hydration:
-
Neutralization:
-
While stirring at a low speed, slowly add a neutralizing agent (e.g., 10% w/v sodium hydroxide solution or triethanolamine) dropwise.[1]
-
Monitor the pH of the dispersion continuously.
-
As the pH approaches neutrality (typically pH 6-8), a significant increase in viscosity will be observed, and a clear gel will form.[1]
-
Continue adding the neutralizing agent until the target pH and viscosity are reached.
-
-
Final Mixing:
-
Gently mix the gel to ensure homogeneity. Avoid high-speed mixing, which can cause a permanent loss of viscosity.[8]
-
Protocol 2: Viscosity Measurement of a this compound Gel
This protocol describes a standard method for measuring the viscosity of a prepared this compound gel.
-
Instrument: A rotational viscometer (e.g., Brookfield type) is commonly used.[1]
-
Spindle and Speed Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the gel. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.[1]
-
Sample Preparation: Place a sufficient amount of the gel in a beaker, ensuring there are no air bubbles.
-
Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[1]
-
Measurement:
-
Lower the spindle into the gel to the appropriate immersion mark.
-
Begin rotation and allow the reading to stabilize before recording the viscosity value.
-
Take multiple readings at different locations within the sample to ensure accuracy.
-
Visualizations
Experimental Workflow for this compound Gel Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. iajps.com [iajps.com]
- 3. How to disperse carbomer powder polymer [nmcarbomer.com]
- 4. ulprospector.com [ulprospector.com]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. monash.edu [monash.edu]
- 7. This compound - CD Formulation [formulationbio.com]
- 8. This compound Manufacturers,this compound Suppliers [nmcarbomer.com]
- 9. How to Mix Carbopol – Carbomer Polymer Gel Formulation [silverson.com]
- 10. scribd.com [scribd.com]
impact of pH on Carbomer 934 gel formation and stability
Selamat datang di pusat dukungan teknis kami untuk Carbomer 934. Panduan ini dirancang untuk para peneliti, ilmuwan, dan profesional pengembangan obat, yang menyediakan panduan pemecahan masalah dan jawaban atas pertanyaan yang sering diajukan terkait dampak pH pada pembentukan dan stabilitas gel this compound.
Panduan Mengatasi Masalah
Tabel berikut menguraikan masalah umum yang mungkin dihadapi selama eksperimen dengan gel this compound, kemungkinan penyebab yang terkait dengan pH, dan solusi yang direkomendasikan.
| Masalah | Kemungkinan Penyebab Terkait pH | Solusi yang Direkomendasikan |
| Viskositas gel rendah atau tidak ada pembentukan gel | pH dispersi terlalu rendah (asam). Gugus asam karboksilat dari this compound tidak dinetralkan, mencegah molekul polimer mengembang dan membentuk jaringan gel.[1][2][3] | Tambahkan agen penetral (misalnya, trietanolamina (TEA) atau natrium hidroksida (NaOH)) secara bertahap sambil terus diaduk untuk meningkatkan pH ke rentang optimal 6-8.[1] Pantau pH secara cermat selama penambahan. |
| Gel keruh atau buram | Netralisasi yang tidak merata atau pH di luar rentang optimal. pH yang terlalu tinggi atau terlalu rendah dapat menyebabkan presipitasi polimer atau hidrasi yang tidak sempurna. | Pastikan pengadukan yang kuat dan merata selama netralisasi untuk distribusi agen penetral yang seragam.[1] Sesuaikan pH secara perlahan ke rentang target. Jika kekeruhan tetap ada, pertimbangkan untuk menyiapkan kembali dispersi, memastikan hidrasi polimer yang lengkap sebelum netralisasi. |
| Adanya gumpalan atau partikel yang tidak larut dalam gel | Hidrasi polimer yang tidak lengkap sebelum netralisasi. Jika pH dinaikkan sebelum semua partikel this compound terhidrasi sepenuhnya, partikel yang tidak terhidrasi dapat menggumpal.[1][4] | Biarkan dispersi this compound terhidrasi sepenuhnya (misalnya, 2-24 jam) sebelum menambahkan agen penetral apa pun.[1] Saring bubuk this compound secara perlahan ke dalam pusaran air yang diaduk kuat untuk mencegah pembentukan gumpalan awal.[1] |
| Penurunan viskositas gel dari waktu ke waktu (ketidakstabilan) | pH gel berada di tepi rentang optimal atau terpapar kondisi pH ekstrem. Pergeseran pH dari waktu ke waktu karena interaksi dengan komponen formulasi lain atau wadah penyimpanan. Paparan sinar UV juga dapat menurunkan polimer.[5] | Optimalkan dan stabilkan pH formulasi akhir dalam rentang 6-8. Gunakan sistem penyangga yang sesuai jika perlu. Simpan gel dalam wadah kedap udara dan terlindung dari cahaya. Lakukan studi stabilitas pada pH yang berbeda untuk menentukan rentang optimal untuk formulasi spesifik Anda. |
| Sifat alir yang tidak diinginkan (misalnya, terlalu kental atau terlalu encer) | pH tidak dioptimalkan untuk viskositas target. Viskositas gel this compound sangat bergantung pada pH.[1][6] | Sesuaikan pH secara hati-hati untuk mencapai viskositas yang diinginkan. Lihat tabel data kuantitatif di bawah ini untuk hubungan antara pH dan viskositas.[7] |
Pertanyaan yang Sering Diajukan (FAQ)
T: Berapa rentang pH optimal untuk pembentukan gel this compound?
J: Rentang pH optimal untuk pembentukan gel dengan this compound biasanya antara 6 dan 8.[1] Dalam rentang ini, gugus asam karboksilat dari polimer dinetralkan, yang menyebabkan tolakan elektrostatik antara rantai polimer yang bermuatan negatif. Tolakan ini menyebabkan rantai polimer mengembang dan tidak menggulung, sehingga secara signifikan meningkatkan viskositas dan membentuk gel.[1][2]
T: Agen penetral apa yang dapat saya gunakan untuk this compound, dan bagaimana cara memilihnya?
J: Agen penetral yang umum digunakan termasuk basa anorganik seperti natrium hidroksida (NaOH) dan kalium hidroksida (KOH), serta amina organik seperti trietanolamina (TEA).[1][8] Pilihan agen penetral dapat bergantung pada persyaratan spesifik formulasi Anda, seperti kompatibilitas dengan bahan lain dan profil ionik yang diinginkan. NaOH dan KOH adalah basa kuat dan harus digunakan dalam bentuk encer untuk kontrol pH yang lebih baik. TEA adalah basa yang lebih lemah dan sering digunakan dalam formulasi topikal.[9]
T: Bagaimana cara menyiapkan dispersi this compound dengan benar untuk mencegah gumpalan?
J: Untuk mencegah pembentukan gumpalan, bubuk this compound harus ditambahkan secara perlahan dan hati-hati ke dalam pusaran air yang diaduk dengan kuat.[1] Metode ini memastikan bahwa partikel terbasahi secara individual sebelum sempat menggumpal. Setelah semua bubuk ditambahkan, lanjutkan pengadukan hingga dispersi yang seragam terbentuk. Biarkan dispersi terhidrasi sepenuhnya untuk jangka waktu yang cukup (misalnya, 2-24 jam) sebelum netralisasi.[1]
T: Apakah pH memengaruhi stabilitas gel this compound dalam jangka panjang?
J: Ya, pH adalah faktor penting dalam stabilitas jangka panjang gel this compound. Menjaga pH dalam rentang optimal 6-8 sangat penting.[10] Penyimpangan dari rentang ini dapat menyebabkan penurunan viskositas dari waktu ke waktu. Selain itu, paparan sinar UV dapat mendegradasi polimer, yang juga menyebabkan hilangnya viskositas.[5] Oleh karena itu, disarankan untuk menyimpan gel dalam wadah kedap udara dan terlindung dari cahaya.
T: Dapatkah saya menyesuaikan pH gel setelah terbentuk?
J: Ya, pH gel dapat disesuaikan setelah pembentukan awal. Namun, penyesuaian harus dilakukan secara bertahap dan dengan pengadukan yang lembut untuk memastikan keseragaman dan menghindari geseran berlebihan pada gel, yang dapat merusak jaringan polimer secara permanen dan mengurangi viskositas.[5]
Data Kuantitatif
Tabel 2: Viskositas Dispersi Air this compound yang Dinetralkan
Tabel ini merangkum hubungan antara konsentrasi this compound, pH, dan viskositas yang dihasilkan. Data ini memberikan titik referensi bagi para peneliti untuk memprediksi dan mengoptimalkan reologi formulasi mereka.
| Konsentrasi (% b/b) | pH | Viskositas (cP) |
| 0.2 | 7.3 - 7.8 | 2,050 - 5,450 |
| 0.5 | 7.3 - 7.8 | 30,500 - 39,400 |
Data bersumber dari spesifikasi produk khas untuk this compound NF.[11]
Studi menunjukkan bahwa perilaku reologis gel Carbopol tidak berubah secara nyata dalam rentang pH 5.0-8.0.[10][12] Peningkatan pH dalam berbagai konsentrasi gel karbopol menunjukkan peningkatan viskositas, dengan viskositas tertinggi saat dinetralkan hingga pH 6.[7]
Protokol Eksperimental
Berikut ini adalah metodologi terperinci untuk menyiapkan dan mengevaluasi dampak pH pada gel this compound.
1. Persiapan Dispersi this compound
-
Timbang jumlah bubuk this compound yang diinginkan (misalnya, untuk membuat gel 1% b/b).
-
Ukur volume air murni yang sesuai dalam gelas kimia yang dilengkapi dengan batang pengaduk magnet atau pengaduk atas.
-
Nyalakan pengaduk untuk membuat pusaran yang kuat.
-
Saring bubuk this compound secara perlahan dan bertahap ke dalam pusaran untuk memastikan pembasahan partikel yang tepat dan meminimalkan penggumpalan.[1]
-
Lanjutkan pengadukan hingga semua bubuk terdispersi.
-
Tutup gelas kimia dan biarkan dispersi terhidrasi selama minimal 2 jam, atau idealnya semalaman, untuk memastikan hidrasi polimer yang lengkap.[1]
2. Netralisasi dan Pembentukan Gel
-
Tempatkan dispersi terhidrasi pada pengaduk magnetik dengan pengadukan sedang.
-
Siapkan larutan encer dari agen penetral yang dipilih (misalnya, larutan NaOH 10% atau larutan TEA 10%).
-
Pantau pH dispersi secara terus-menerus menggunakan pH meter yang telah dikalibrasi.
-
Tambahkan larutan agen penetral setetes demi setetes ke dalam dispersi sambil diaduk.[1]
-
Amati peningkatan viskositas saat pH mendekati 6.[1]
-
Lanjutkan penambahan agen penetral secara hati-hati hingga pH yang diinginkan (misalnya, 6.0, 6.5, 7.0, 7.5, 8.0) tercapai.
-
Setelah pH yang diinginkan tercapai, hentikan penambahan agen penetral dan lanjutkan pengadukan selama 15-30 menit untuk memastikan keseragaman.
3. Pengukuran Viskositas
-
Ukur viskositas gel yang telah disiapkan menggunakan viskometer rotasi (misalnya, tipe Brookfield) pada suhu yang terkontrol (misalnya, 25°C).[1]
-
Pilih spindel dan kecepatan rotasi yang sesuai berdasarkan perkiraan viskositas gel.
-
Biarkan pembacaan viskositas stabil sebelum mencatat nilainya.
-
Lakukan pengukuran untuk setiap gel yang disiapkan pada pH yang berbeda.
Visualisasi
Caption: Mekanisme pembentukan gel this compound yang bergantung pada pH.
References
- 1. benchchem.com [benchchem.com]
- 2. iajps.com [iajps.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Mix Carbopol – Carbomer Polymer Gel Formulation [silverson.com]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phexcom.com [phexcom.com]
- 9. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. [PDF] Rheological Characterization of Topical Carbomer Gels Neutralized to Different pH | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Carbomer 934 Cream Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbomer 934 creams. The focus is on strategies to improve spreadability and address common formulation challenges.
Troubleshooting Guide: Enhancing Cream Spreadability
Problem 1: Cream is too thick and difficult to spread.
-
Question: My this compound cream has a very high viscosity and poor spreadability. How can I improve it?
-
Answer: High viscosity is a common cause of poor spreadability. Several factors can be adjusted to modify the rheology of your cream. Consider the following troubleshooting steps:
-
Optimize this compound Concentration: A high concentration of this compound will naturally lead to a thicker cream. Evaluate if the concentration can be lowered while still maintaining the desired product stability and therapeutic efficacy.
-
Adjust Neutralizer Concentration: The degree of neutralization directly impacts the viscosity. Over-neutralization can lead to an excessively thick product. Carefully titrate your neutralizing agent to achieve the target pH and viscosity. The optimal pH range for high viscosity is typically between 6.0 and 8.0.[1][2]
-
Incorporate Spreading Enhancers: The addition of certain excipients can significantly improve the slip and application properties of the cream.
-
Humectants: Glycols such as propylene glycol and glycerin can improve spreadability. However, their effect on viscosity can be complex. While they can pre-wet the Carbomer and aid dispersion, high concentrations in the final formulation might decrease viscosity by altering the hydration of the polymer chains.
-
Emollients: Integrating emollients like vegetable oils (e.g., coconut oil, pistachio oil) or esters (e.g., isopropyl myristate) is a primary strategy for improving spreadability.[3][4] These ingredients form the oil phase of the cream and provide lubrication, which enhances the glide of the product on the skin.
-
-
Problem 2: Cream feels tacky or sticky upon application.
-
Question: The cream spreads but leaves an undesirable sticky residue. What is the cause and how can it be mitigated?
-
Answer: Stickiness in this compound creams can arise from a high concentration of the polymer or the presence of certain humectants in large amounts.
-
Review Polymer and Humectant Levels: As with high viscosity, a high concentration of this compound can contribute to a tacky skin feel. Similarly, while humectants like glycerin are excellent for hydration, they can impart a sticky sensation at higher concentrations. Experiment with reducing the concentration of these components or substituting them with less tacky alternatives.
-
Introduce Emollients: Emollients not only improve spreadability but can also significantly reduce tackiness by creating a lubricating layer on the skin. The choice of emollient is crucial; lighter esters can provide a smoother, less greasy feel compared to heavier oils.
-
Problem 3: Inconsistent spreadability between batches.
-
Question: I am observing significant batch-to-batch variation in the spreadability of my this compound cream. What are the likely process parameters to investigate?
-
Answer: Inconsistent spreadability is often linked to variations in the manufacturing process. Key parameters to control are:
-
Dispersion Technique: Improper dispersion of this compound can lead to agglomerates or "fish eyes," resulting in a grainy texture and inconsistent viscosity. Ensure a standardized and effective dispersion method. Techniques to prevent clumping include sifting the polymer into the vortex of a rapidly agitated aqueous phase or pre-wetting the Carbomer with a non-solvent like glycerin or propylene glycol.[5]
-
Mixing Speed and Duration: While this compound is reportedly less sensitive to shear than other Carbopol grades, the intensity and duration of mixing can still impact the final viscosity.[5] High-shear homogenization should be carefully controlled to avoid potential polymer degradation, which could lead to a permanent loss of viscosity.[6] Conversely, insufficient mixing may result in incomplete hydration and lower viscosity.
-
Neutralization Process: The rate and method of adding the neutralizer are critical. Add the neutralizing agent slowly and with gentle mixing to ensure uniform pH distribution and avoid localized areas of high pH, which can lead to gel precipitation. It is recommended to add the neutralizer as a dilute solution (e.g., 10-20% solution of NaOH or TEA).[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound's thickening effect?
A1: this compound is a high molecular weight polymer of acrylic acid. In its dry, powdered form, the polymer chains are tightly coiled. When dispersed in water, the polymer begins to hydrate and uncoil slightly. The significant increase in viscosity, or gel formation, occurs upon neutralization. The addition of a base (neutralizer) ionizes the carboxylic acid groups along the polymer backbone. The resulting negative charges repel each other, causing the polymer chains to uncoil and expand dramatically, thus thickening the solution.[2][7]
Q2: Which neutralizer is better for this compound creams: Triethanolamine (TEA) or Sodium Hydroxide (NaOH)?
A2: Both TEA and NaOH are effective neutralizers for this compound. However, there are some practical differences to consider. Strong bases like NaOH can cause a rapid and localized increase in pH if not added carefully, potentially leading to polymer precipitation. TEA, being a weaker base, provides a more controlled neutralization process.[8] For topical preparations, the choice may also depend on the desired final product aesthetics and potential for skin irritation.
Q3: How do electrolytes affect the viscosity and spreadability of this compound creams?
A3: Carbomer gels are sensitive to the presence of electrolytes (salts). The introduction of ions can shield the negative charges on the neutralized polymer backbone, reducing the electrostatic repulsion and causing the polymer chains to coil back, which leads to a decrease in viscosity. This "salting-out" effect can negatively impact the cream's stability and consistency. Therefore, it is generally recommended to add any necessary electrolytes at the end of the formulation process.
Q4: Can I use high-shear homogenization when preparing a this compound cream?
A4: While some grades of Carbopol are sensitive to high shear, which can lead to a permanent loss of viscosity, studies have shown that this compound is relatively robust in this regard.[5] However, prolonged exposure to very high shear should still be avoided. A common practice is to use high shear for the emulsification step to achieve a fine droplet size, but to use lower shear mixing during the neutralization and final blending stages to prevent excessive air entrapment and potential polymer degradation.[6]
Quantitative Data on Formulation Variables
The following tables summarize the impact of key formulation variables on the properties of Carbomer-based creams and gels.
Table 1: Effect of Shear on Viscosity of Various Carbomer Dispersions
| Carbomer Grade | Viscosity (High Shear, cP) | Viscosity (Low Shear, cP) | Final % Difference | Shear Sensitivity |
| Carbopol 934 | 25,850 | 27,800 | 1% | Not Affected |
| Carbopol 940 | 43,800 | 44,400 | 2% | Not Affected |
| Carbopol 971P | 2,100 | 6,200 | 99% | Shear Sensitive |
| Carbopol 980 | 41,600 | 50,600 | 20% | Some Sensitivity |
| Carbopol 981 | 2,450 | 6,700 | 93% | Shear Sensitive |
Data adapted from a study on the effects of shear on neutralized carbomers. High shear was applied using a homogenizer, while low shear was achieved with a propeller stirrer.[5]
Table 2: Influence of Propylene Glycol Concentration on Caffeine Gel Properties
| Propylene Glycol Conc. | pH | Viscosity (cP) |
| 10% | 6.2 | 25,000 |
| 20% | 6.4 | 30,000 |
| 30% | 6.5 | 35,000 |
This data illustrates that increasing the concentration of propylene glycol can lead to an increase in the viscosity of a Carbomer-based gel.[9]
Table 3: Physicochemical Properties of Clotrimazole Gels with this compound
| Formulation Code | Viscosity (cP) | Spreadability (g.cm/s) |
| F1 | 16696 ± 2.0 | 6.7 ± 0.1 |
| F2 | 69870 ± 2.0 | 5.2 ± 0.2 |
| F3 | 24960 ± 1.5 | 6.5 ± 0.3 |
| F4 | 28980 ± 2.5 | 6.3 ± 0.2 |
| F5 | 32540 ± 2.0 | 6.1 ± 0.1 |
This table shows the inverse relationship between viscosity and spreadability in this compound-based gel formulations containing various permeability enhancers.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Cream (1% w/w)
-
Hydration of this compound:
-
In a suitable vessel, weigh the required amount of purified water.
-
Begin agitation with a propeller stirrer at a moderate speed (e.g., 300-500 rpm) to create a vortex.
-
Slowly and carefully sift the this compound powder into the vortex to prevent the formation of lumps.
-
Continue mixing until the polymer is fully dispersed and hydrated. This may take 30-60 minutes.
-
-
Preparation of the Oil Phase:
-
In a separate vessel, combine all oil-soluble ingredients (emollients, emulsifiers, etc.).
-
Heat the oil phase to 70-75°C with gentle mixing until all components are melted and uniform.
-
-
Emulsification:
-
Heat the aqueous this compound dispersion to 70-75°C.
-
Slowly add the hot oil phase to the hot aqueous phase with continuous stirring.
-
Increase the mixing speed or use a homogenizer to form a stable emulsion.
-
-
Neutralization and Cooling:
-
Allow the emulsion to cool to approximately 40-45°C with gentle, continuous mixing.
-
Prepare a dilute solution of the neutralizing agent (e.g., 10% w/w Triethanolamine in water).
-
Slowly add the neutralizing solution dropwise to the emulsion while monitoring the pH.
-
Continue adding the neutralizer until the desired pH (typically 6.0-7.5) and viscosity are achieved.
-
Continue gentle mixing until the cream is cool and uniform.
-
Protocol 2: Measurement of Spreadability using the Parallel-Plate Method
-
Apparatus:
-
Two flat, circular glass plates of identical size (e.g., 20 cm diameter).
-
A weighing balance.
-
A ruler or caliper.
-
A stopwatch.
-
Standard weights.
-
-
Procedure:
-
Place the bottom glass plate on a level surface.
-
Accurately weigh a specified amount of the cream sample (e.g., 1.0 g) and place it at the center of the bottom plate.
-
Carefully place the top glass plate over the sample, ensuring it is centered.
-
Place a standard weight (e.g., 125 g) on the center of the top plate.[10]
-
Start the stopwatch immediately.
-
After a specified time (e.g., 1 minute), measure the diameter of the spread cream.[10]
-
Repeat the measurement in triplicate and calculate the average spread diameter.
-
-
Calculation:
-
The spreadability can be reported as the average diameter (in cm) or the area of the circle formed by the spread cream (Area = πr²).
-
Visualizations
Caption: Experimental workflow for this compound cream preparation.
Caption: Troubleshooting logic for poor cream spreadability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. monash.edu [monash.edu]
- 6. Dispersing carbomers, mixing technology matters! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Scaling Up Carbomer 934 Formulations
Welcome to the technical support center for Carbomer 934 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the scaling up of this compound formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues that may arise during your experiments, presented in a question-and-answer format.
Dispersion and Hydration
Q1: My this compound dispersion is forming lumps or "fish eyes." How can I prevent this?
A1: Lumps or "fish eyes" occur when the outer layer of the polymer powder hydrates and swells before the inner core can be wetted, forming a gel-like barrier.[1] To prevent this, consider the following troubleshooting steps:
-
Improve Dispersion Technique: Slowly sift the this compound powder into the vortex of a vigorously agitated liquid.[2] This promotes the separation of individual particles, allowing for more uniform hydration.
-
Pre-wetting: Consider pre-wetting the this compound with a non-solvent or a portion of the solvent system that does not cause significant swelling.
-
Control Addition Rate: A controlled and gradual addition of the powder is crucial. Avoid dumping large quantities of the polymer at once.
-
Optimize Agitation: Use high-speed agitation during the dispersion phase to create a strong vortex. However, be mindful of excessive shear which can degrade the polymer.[3]
Q2: How long does it take for this compound to fully hydrate?
A2: Complete hydration is essential for achieving the maximum viscosity and desired rheological properties. The hydration time can vary depending on the dispersion medium and temperature. A common practice is to allow the dispersion to stand for a period of 2 to 24 hours to ensure complete hydration of the polymer particles.[2]
Viscosity and Neutralization
Q3: My final formulation has a much lower viscosity than expected. What could be the cause?
A3: Several factors can lead to lower-than-expected viscosity. Here are some common causes and solutions:
-
Incomplete Hydration: As mentioned in Q2, ensure the polymer is fully hydrated before neutralization.
-
Incorrect pH: The thickening property of this compound is activated upon neutralization.[2] The optimal pH range for maximum viscosity is typically between 6 and 8.[2][4] Verify and adjust the pH of your formulation.
-
Presence of Electrolytes: High concentrations of electrolytes can reduce the viscosity of this compound gels by shielding the electrostatic repulsion between the polymer chains.[5] If your formulation contains salts, you may need to increase the polymer concentration.
-
Polymer Degradation: Excessive or prolonged high-shear mixing can break down the polymer chains, leading to a permanent loss of viscosity.[3] While this compound is less sensitive to shear than some other carbomers, this can still be a factor.[3]
-
Improper Neutralizer Addition: Add the neutralizing agent slowly and with continuous, gentle mixing. Rapid addition can lead to localized areas of high pH and potential polymer collapse.
Q4: What are the recommended neutralizing agents for this compound?
A4: Common neutralizing agents include triethanolamine (TEA) and sodium hydroxide (NaOH).[2][6] The choice of neutralizer can depend on the specific requirements of your formulation, such as desired clarity and ionic strength.
Stability
Q5: My this compound gel is losing viscosity over time. What are the potential stability issues?
A5: Loss of viscosity over time can be attributed to several factors:
-
UV Exposure: Light can cause oxidation and a reduction in the viscosity of the dispersion.[7] Storing the formulation in light-protected containers can mitigate this. The addition of water-soluble UV absorbents can also improve stability.[7]
-
Microbial Contamination: this compound itself does not support microbial growth in its dry powder form.[8] However, aqueous gel formulations can be susceptible to microbial contamination. Consider adding a suitable preservative.
-
Incompatible Excipients: Certain active pharmaceutical ingredients (APIs) or excipients can interact with this compound, leading to a loss of viscosity.[7][9] Compatibility studies are crucial during formulation development.
-
Temperature Fluctuations: While this compound is relatively stable to moderate temperature changes, excessive heat can lead to degradation.[7] Formulations should be stored at appropriate temperatures.
Data Presentation
The following tables summarize key quantitative data related to this compound formulations.
Table 1: Effect of Shear on this compound Viscosity
| Shear Condition | Viscosity (cP) |
| High Shear | 25,850 |
| Low Shear | 27,800 |
Data from a study on the effects of shear on neutralized carbomers.[3]
Table 2: Influence of pH on this compound Gel Viscosity
| pH | Viscosity |
| < 5 | Low |
| 5 - 9 | High |
| > 9 | Decreasing |
General trend observed for Carbomer polymers.[4]
Table 3: Typical Use Concentration of this compound
| Application | Typical Concentration (% w/v) |
| Gels | 0.1 - 1.0 |
| Emulsion Stabilization | 0.1 - 0.5 |
General usage levels in aqueous systems.[6][10]
Experimental Protocols
This section provides detailed methodologies for key experiments in the preparation and evaluation of this compound formulations.
Protocol 1: Preparation of a 1% w/w this compound Gel
Methodology:
-
Dispersion: Slowly and carefully sift 1 gram of this compound powder into the vortex of 99 grams of vigorously agitated purified water. Maintain agitation until the powder is fully dispersed and no lumps are visible.[2]
-
Hydration: Cover the dispersion and allow it to stand for at least 2 hours to ensure complete hydration of the polymer particles.[2]
-
Neutralization: While stirring gently, add a neutralizing agent (e.g., a 10% w/v solution of triethanolamine or sodium hydroxide) dropwise.[2]
-
Gel Formation: Continue to add the neutralizer until the pH of the dispersion reaches the desired range (typically 6.0-7.5), at which point a clear, viscous gel will form.[2] Monitor the pH and viscosity throughout this process.
Protocol 2: Viscosity Measurement of a this compound Gel
Methodology:
-
Instrument: Use a rotational viscometer (e.g., Brookfield type).[2]
-
Spindle and Speed Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the gel. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary.[2]
-
Sample Preparation: Carefully place a sufficient amount of the gel into a beaker, ensuring no air bubbles are entrapped.[2]
-
Equilibration: Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).[2]
-
Measurement: Immerse the spindle into the gel to the specified depth. Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[2]
Visualizations
The following diagrams illustrate key workflows and relationships in this compound formulation development.
Caption: Experimental workflow for this compound gel preparation and testing.
Caption: Troubleshooting workflow for low viscosity in this compound formulations.
Caption: Relationship between pH and viscosity in this compound formulations.
References
- 1. web.csh.org.tw [web.csh.org.tw]
- 2. benchchem.com [benchchem.com]
- 3. monash.edu [monash.edu]
- 4. ijlret.com [ijlret.com]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CD Formulation [formulationbio.com]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. researchgate.net [researchgate.net]
- 10. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
Technical Support Center: The Effect of Electrolytes on the Viscosity of Carbomer 934 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of electrolytes on the viscosity of Carbomer 934 solutions.
Troubleshooting Guide
Q1: My this compound gel experienced a significant drop in viscosity after adding a salt-containing active ingredient. What is the cause?
A1: The decrease in viscosity is likely due to the "salting-out" effect.[1][2] this compound, a high molecular weight polymer of acrylic acid, thickens when its carboxylic acid groups are neutralized (e.g., with sodium hydroxide or triethanolamine).[3] This neutralization creates negative charges along the polymer backbone, leading to electrostatic repulsion that uncoils and swells the polymer chains, thus increasing viscosity.[3][4] When electrolytes (salts) are introduced, the cations from the salt shield these negative charges, reducing the electrostatic repulsion and allowing the polymer chains to recoil, which results in a significant loss of viscosity.[4][5]
Q2: I observed precipitation or a cloudy appearance in my this compound gel after incorporating an electrolyte. How can I resolve this?
A2: The appearance of turbidity or precipitation upon adding electrolytes is a common issue, also related to the salting-out effect.[2] At high electrolyte concentrations, the shielding of the polymer's charges can become so pronounced that it leads to polymer agglomeration and precipitation.[1] To address this, consider the following:
-
Reduce Electrolyte Concentration: If possible, lower the concentration of the added electrolyte. The effect is concentration-dependent, with more significant viscosity loss and precipitation risk at higher salt levels.[2]
-
Choose a Different Salt: If your formulation allows, consider using a monovalent salt (e.g., NaCl) instead of a divalent (e.g., CaCl2) or trivalent salt. Divalent and trivalent cations are more effective at shielding the negative charges and are more likely to cause precipitation.[5][6]
-
Use a More Electrolyte-Tolerant Carbomer Grade: Some Carbomer grades, like Ultrez 30, are specifically designed for better electrolyte tolerance.[4]
Q3: Is there a difference in the impact of various types of electrolytes on this compound viscosity?
A3: Yes, the type of electrolyte, specifically the valency of the cation, plays a crucial role. Divalent cations (like Ca²⁺) and trivalent cations are significantly more detrimental to the viscosity of Carbomer gels than monovalent cations (like Na⁺).[5][7] This is because higher valency cations are much more efficient at shielding the negative charges on the Carbomer polymer chains, leading to a more substantial reduction in viscosity.[6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound thickening?
A1: this compound is a cross-linked polymer of acrylic acid.[3] In its powdered form, the polymer chains are tightly coiled. When dispersed in water, it forms an acidic solution.[4] The thickening mechanism is activated upon neutralization with a base (e.g., sodium hydroxide, triethanolamine).[3] This deprotonates the carboxylic acid groups, creating negatively charged carboxylate ions along the polymer backbone. The mutual repulsion of these negative charges causes the polymer chains to uncoil and expand, dramatically increasing the viscosity of the solution to form a gel.[3][8]
Q2: How do electrolytes interfere with this thickening mechanism?
A2: Electrolytes introduce positive ions (cations) into the formulation. These cations are attracted to the negatively charged carboxylate groups on the Carbomer polymer chains. This attraction effectively shields the negative charges from each other, reducing the electrostatic repulsion that keeps the polymer chains extended.[4] As a result, the polymer coils back on itself, the hydrodynamic volume decreases, and the viscosity of the gel is reduced.[9]
Q3: At what pH is the viscosity of a this compound gel optimal, and how do electrolytes affect this?
A3: Neutralized this compound gels typically exhibit maximum viscosity in a pH range of 6 to 8.[3][10] The introduction of electrolytes can slightly alter the optimal pH, but more importantly, it reduces the peak viscosity achievable at any pH. Strong electrolytes can cause a significant viscosity drop even at the optimal pH.[11]
Q4: Can I add electrolytes before neutralizing the this compound dispersion?
A4: Yes, and this can be a helpful technique during formulation. Adding electrolytes to the acidic Carbomer dispersion before neutralization can help to reduce the initial viscosity, making it easier to disperse the polymer without forming clumps.[4] However, be aware that the final viscosity after neutralization will still be lower than a formulation prepared without electrolytes.
Data Presentation
Table 1: Effect of Different Electrolytes on the Dynamic Viscosity of a 2% Carbomer 934P Aqueous Dispersion
| Salt Concentration (mol/L) | Dynamic Viscosity with Sodium Citrate (Pa·s) | Dynamic Viscosity with Disodium Sulfate (Pa·s) | Dynamic Viscosity with Calcium Chloride (Pa·s) |
| 0.05 | ~3800 | ~2500 | ~2200 |
| 0.08 | ~3900 | ~2000 | ~1800 |
| 0.1 | ~4000 | ~1500 | ~1500 |
| 0.3 | ~3800 | ~500 | ~500 |
| 0.5 | ~3500 | <500 | <500 |
| 1.0 | ~3000 | <500 | <500 |
Data extrapolated from Figure 3.1 in "Development and Formulation of Carbomer 934P-containing Mucoadhesive pellets by Fluid-bed Techniques".[2] Note that sodium citrate can act as a neutralizing agent, which may explain the initial increase in viscosity.[2]
Experimental Protocols
Protocol for Evaluating the Effect of an Electrolyte on this compound Gel Viscosity
1. Preparation of this compound Dispersion (0.5% w/w):
- Slowly add 0.5 g of this compound powder to the vortex of 99.5 g of purified water under vigorous agitation to prevent clumping.[3]
- Continue stirring until the polymer is fully dispersed.
- Allow the dispersion to hydrate for at least 2-4 hours to ensure complete swelling of the polymer particles.[3]
2. Preparation of Electrolyte Stock Solution (e.g., 10% w/w NaCl):
- Dissolve 10 g of sodium chloride in 90 g of purified water.
3. Sample Preparation:
- Prepare a series of beakers with the hydrated this compound dispersion.
- To each beaker, add a specific amount of the electrolyte stock solution to achieve the desired final electrolyte concentrations (e.g., 0.1%, 0.5%, 1.0% w/w).
- Include a control sample with no added electrolyte.
- Stir each sample gently but thoroughly to ensure uniform distribution of the electrolyte.
4. Neutralization:
- While stirring, slowly add a neutralizing agent (e.g., 10% w/w sodium hydroxide solution) dropwise to each sample.[3]
- Monitor the pH continuously with a calibrated pH meter.
- Continue adding the neutralizer until a target pH of 7.0 ± 0.2 is reached for all samples.[12] A clear, viscous gel should form in the control sample.
5. Viscosity Measurement:
- Allow the neutralized gels to equilibrate at a constant temperature (e.g., 25°C) for at least one hour.[3]
- Use a rotational viscometer (e.g., Brookfield type) to measure the viscosity of each sample.[3]
- Select an appropriate spindle and rotational speed based on the expected viscosity.[3]
- Ensure the spindle is immersed to the correct depth and that there are no air bubbles in the sample.[3]
- Allow the reading to stabilize before recording the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).[3]
Mandatory Visualization
Caption: Mechanism of this compound thickening and subsequent viscosity reduction by electrolytes.
Caption: Troubleshooting workflow for low viscosity in this compound gels.
References
- 1. researchgate.net [researchgate.net]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. benchchem.com [benchchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Impact on Rheology Modifier as Cellulose Nanofibril, Carbomers by Salts [ktappi.kr]
- 6. Effects of mono- and divalent cations on the structure and thermodynamic properties of polyelectrolyte gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iajps.com [iajps.com]
- 9. US20150126662A1 - Salt additive to prevent clogging of carbomer based hand products - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. phexcom.com [phexcom.com]
- 12. ijlret.com [ijlret.com]
Technical Support Center: Optimizing Neutralizing Agent Concentration for Carbomer 934
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the concentration of neutralizing agents for Carbomer 934.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and optimization of this compound gels.
| Question/Issue | Potential Causes | Troubleshooting Steps |
| Why is my gel viscosity inconsistent between batches? | - Inaccurate measurement of this compound or neutralizing agent.- Incomplete hydration of this compound.- Variations in mixing speed and time.- Temperature fluctuations during preparation. | 1. Ensure precise weighing of all components.2. Allow for sufficient hydration time (e.g., 2-24 hours) to ensure the polymer is fully dispersed before neutralization.[1]3. Standardize mixing parameters (speed and duration) for all batches.4. Maintain a consistent temperature throughout the gel preparation process. |
| Why is my gel not reaching the expected viscosity? | - Insufficient amount of neutralizing agent.- The pH of the dispersion is outside the optimal range (typically 6-8).[1]- Presence of electrolytes or other ions that can reduce viscosity.- Degradation of the polymer due to excessive shear. | 1. Incrementally add more neutralizing agent while monitoring the pH and viscosity.2. Ensure the final pH is within the optimal range for maximum viscosity.3. Minimize the presence of electrolytes in the formulation, if possible.4. Avoid prolonged exposure to high-shear mixing, as this can damage the polymer and reduce viscosity. |
| Why does my gel have lumps or "fish-eyes"? | - this compound was added too quickly to the water.- Inadequate agitation during dispersion. | 1. Slowly sift the this compound powder into the vortex of vigorously agitated water to prevent clumping.[1]2. Use a high-shear mixer for initial dispersion to break up any agglomerates. |
| How can I remove air bubbles from my gel? | - Vigorous agitation, especially during neutralization, can introduce air. | 1. Use slow, gentle mixing after the initial dispersion and during neutralization.2. Allow the gel to stand for a period to allow air bubbles to rise and dissipate.3. For persistent bubbles, consider vacuum deaeration. |
| Why did the viscosity of my gel decrease over time? | - Exposure to light, which can cause oxidation and reduce viscosity.- Microbial contamination in unpreserved aqueous dispersions. | 1. Protect the gel from light by storing it in an opaque container.2. For long-term stability, consider adding a suitable preservative. |
| Why did my gel become cloudy? | - Incompatibility with other formulation ingredients.- The presence of certain salts or high concentrations of electrolytes. | 1. Review the compatibility of all ingredients in your formulation.2. If possible, reduce the concentration of electrolytes. |
Frequently Asked Questions (FAQs)
Q1: What are the most common neutralizing agents for this compound?
A1: The most common neutralizing agents include inorganic bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), and organic amines such as triethanolamine (TEA).[1][2]
Q2: What is the optimal pH for achieving maximum viscosity with this compound?
A2: The viscosity of this compound gels typically reaches its maximum in a pH range of 6 to 8.[1]
Q3: How much neutralizing agent should I use?
A3: The amount of neutralizing agent required depends on the desired pH and the concentration of this compound. As a general starting point, to neutralize 1 gram of Carbomer to a pH of 7, you will need approximately 0.4 grams of NaOH or 1.5 grams of TEA.[2] It is crucial to add the neutralizer incrementally and monitor the pH to achieve the target viscosity.
Q4: What is the mechanism behind the thickening of this compound upon neutralization?
A4: In an aqueous dispersion, the acidic carboxylic acid groups of the this compound polymer are in a coiled state. The addition of a neutralizing agent causes these groups to ionize, creating negative charges along the polymer backbone. The resulting electrostatic repulsion between these charges causes the polymer chains to uncoil and swell, leading to a significant increase in the viscosity of the solution and the formation of a gel.[1]
Q5: Can I add the neutralizing agent before dispersing the this compound?
A5: It is not recommended. The neutralization process should be performed after the this compound is fully dispersed and hydrated in the aqueous phase. Adding the neutralizer first can make it difficult to disperse the Carbomer powder and may result in a lumpy, inhomogeneous gel.
Q6: How does the concentration of this compound affect the final viscosity?
A6: Higher concentrations of this compound will result in a higher viscosity gel, assuming it is properly neutralized. For example, a 0.5% w/w neutralized aqueous dispersion of this compound will have a significantly higher viscosity than a 0.2% w/w dispersion.[1]
Data Presentation
The following tables provide quantitative data on the typical properties of this compound and starting points for the concentration of neutralizing agents.
Table 1: Typical Viscosity of Neutralized Aqueous Dispersions of this compound
| Concentration (w/w %) | pH Range | Typical Viscosity (cP) |
| 0.2% | 7.3 - 7.8 | 2,050 - 5,450[1][3] |
| 0.5% | 7.3 - 7.8 | 30,500 - 39,400[1][3][4] |
Note: Viscosity is measured using a Brookfield RVT viscometer at 20 rpm.[3]
Table 2: Approximate Starting Concentrations of Common Neutralizing Agents for a 0.5% w/v this compound Dispersion
| Neutralizing Agent | Chemical Formula | Approximate Amount per gram of this compound to reach pH ~7 | Recommended Stock Solution Concentration for Titration |
| Sodium Hydroxide | NaOH | ~0.4 g[2] | 10% w/v[5] or 18% w/v[6] |
| Triethanolamine | C₆H₁₅NO₃ | ~1.5 g[2] | 10% to 99% w/v |
Table 3: Experimental Data Template for Optimizing Neutralizer Concentration
Instructions: Prepare a 0.5% w/w this compound aqueous dispersion. Titrate with the chosen neutralizing agent and record the pH and viscosity at each addition.
| Volume of Neutralizer Added (mL) | Concentration of Neutralizer (w/v %) | Resulting pH | Resulting Viscosity (cP) | Observations |
Experimental Protocols
1. Preparation of this compound Aqueous Dispersion
-
Objective: To properly disperse and hydrate this compound powder in water.
-
Methodology:
-
Weigh the required amount of purified water into a beaker of appropriate size.
-
Place the beaker on a magnetic stirrer with a stir bar or use an overhead mixer.
-
Create a vortex by agitating the water at a sufficiently high speed.
-
Slowly and carefully sift the pre-weighed this compound powder into the vortex. This helps to prevent the formation of clumps.[1]
-
Continue stirring until all the powder is dispersed.
-
Cover the beaker and allow the solution to stand for a period of 2 to 24 hours to ensure complete hydration of the polymer particles.[1]
-
2. Neutralization of this compound Dispersion
-
Objective: To neutralize the acidic this compound dispersion to form a gel.
-
Methodology:
-
Place the hydrated this compound dispersion on a mixer, using gentle agitation.
-
Prepare a stock solution of the chosen neutralizing agent (e.g., 10% w/v NaOH or TEA).
-
Slowly add the neutralizing agent dropwise to the dispersion while continuously monitoring the pH with a calibrated pH meter.
-
As the pH approaches neutrality (typically pH 6-8), a significant increase in viscosity will be observed, and a clear gel will form.[1]
-
Continue to add the neutralizer until the desired pH and viscosity are achieved.
-
3. Measurement of pH
-
Objective: To accurately measure the pH of the this compound gel.
-
Methodology:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Immerse the pH electrode directly into the prepared this compound gel.
-
Allow the reading to stabilize before recording the pH value.
-
4. Measurement of Viscosity
-
Objective: To measure the viscosity of the neutralized this compound gel.
-
Methodology:
-
Use a rotational viscometer (e.g., Brookfield type) equipped with a suitable spindle. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary.[1]
-
Place a sufficient amount of the gel in a beaker, ensuring there are no air bubbles.
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
-
Immerse the spindle into the gel to the specified depth.
-
Select an appropriate rotational speed and allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).
-
Visualizations
Caption: Experimental workflow for this compound gel preparation and optimization.
Caption: Troubleshooting flowchart for inconsistent or low viscosity in this compound gels.
References
Validation & Comparative
A Comparative Rheological Study: Carbomer 934 vs. Carbomer 940
In the realm of pharmaceutical and cosmetic formulations, the selection of an appropriate rheology modifier is paramount to achieving desired product performance, stability, and sensory attributes. Carbomers, a class of high molecular weight cross-linked polymers of acrylic acid, are widely utilized for their exceptional thickening, suspending, and stabilizing properties.[1] Among the various grades available, Carbomer 934 and Carbomer 940 are two of the most frequently employed. This guide provides a detailed comparative rheological analysis of these two polymers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their formulation decisions.
General Characteristics
This compound and Carbomer 940, while both being cross-linked polyacrylic acid polymers, exhibit distinct rheological profiles primarily due to differences in their molecular weight and cross-linking density.[2] Carbomer 940 is generally characterized by its ability to produce high-viscosity, sparklingly clear gels with a "short" rheological behavior, meaning the gel is thick and does not flow easily.[3] In contrast, this compound typically yields gels of medium viscosity and is more opaque in appearance.
Quantitative Rheological Comparison
The rheological behavior of Carbomer gels is significantly influenced by factors such as polymer concentration and pH. The following table summarizes key rheological parameters for this compound and Carbomer 940 based on available experimental data.
| Rheological Parameter | This compound | Carbomer 940 | Test Conditions |
| Viscosity | 40,000 - 60,000 cP[4] | 45,000 - 70,000 cP[3][5][6] | 0.5% w/w neutralized aqueous solution at 25°C |
| Yield Stress | Generally lower than Carbomer 940 at equivalent concentrations and pH[2] | Generally higher than this compound at equivalent concentrations and pH[2] | Varies with concentration and pH[2] |
| Flow Behavior | Medium viscosity, more flowable | High viscosity, "short" flow (less flowable)[3] | Visual observation of gel properties |
| Clarity | Opaque | Sparklingly clear[7] | Visual observation of gel properties |
Experimental Protocols
The characterization of the rheological properties of Carbomer gels involves several key experimental procedures.
Preparation of Carbomer Gels
A standardized protocol for the preparation of Carbomer gels is crucial for obtaining reproducible rheological data.
-
Dispersion: The Carbomer powder is slowly and carefully dispersed into deionized water with continuous agitation. A propeller-type or magnetic stirrer at a moderate speed is typically used to avoid the formation of agglomerates.[8][9]
-
Hydration: The dispersion is allowed to hydrate for a sufficient period, often several hours or overnight, to ensure complete swelling of the polymer particles.[8]
-
Neutralization: The acidic Carbomer dispersion is neutralized to a target pH, typically between 6.0 and 7.5, using a suitable neutralizing agent.[10] Common neutralizers include sodium hydroxide (NaOH), triethanolamine (TEA), and other organic amines.[5][8] The neutralizer is added dropwise while continuously stirring until the desired pH is achieved, resulting in the formation of a viscous gel.
Rheological Measurements
Rheological properties are typically measured using a controlled-stress or controlled-strain rheometer equipped with appropriate geometries, such as parallel plates or a cone and plate.[11][12]
-
Steady Shear Viscosity: The viscosity of the gel is measured over a range of shear rates to determine its flow behavior. Carbomer gels typically exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases with an increasing shear rate.[8]
-
Yield Stress: The yield stress, which is the minimum stress required to initiate flow, is a critical parameter for characterizing the suspending ability of the gel. It can be determined from the flow curve (shear stress vs. shear rate) or by using an oscillatory stress sweep.[13]
-
Oscillatory Measurements (Dynamic Rheology): Small amplitude oscillatory shear (SAOS) tests are performed to determine the viscoelastic properties of the gel, including the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component. For Carbomer gels, G' is typically much larger than G'', indicating a predominantly elastic behavior at rest.[11]
Experimental Workflow and Logical Relationships
The process of preparing and characterizing Carbomer gels for a comparative rheological study can be visualized as a logical workflow.
Caption: Workflow for Comparative Rheological Analysis.
The fundamental difference in the rheological behavior of this compound and 940 stems from their distinct molecular structures.
Caption: Structure-Property Relationship of Carbomers.
Conclusion
The choice between this compound and Carbomer 940 for a specific formulation should be guided by the desired rheological properties and final product characteristics. Carbomer 940 is the preferred choice for applications requiring high viscosity and clarity, such as transparent gels. This compound, with its medium viscosity, may be more suitable for lotions and creams where a less viscous and more opaque appearance is acceptable. The experimental data and protocols presented in this guide provide a foundation for making informed decisions in the selection and application of these versatile rheology modifiers.
References
- 1. Carbopol 934, 940 and Ultrez 10 as viscosity modifiers of palm olein esters based nano-scaled emulsion containing ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CARBOMER 940 - Ataman Kimya [atamanchemicals.com]
- 4. [PDF] Rheological Characterization of Carbopol 940 in Steady Shear and Start-up Flow Fields | Semantic Scholar [semanticscholar.org]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. ulprospector.com [ulprospector.com]
- 7. A comparative rheological study on carbopol viscous solutions and, the evaluation of their suitability as the ophthalmic vehicles and artificial tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Carbomer 940 creates a gel texture. [myskinrecipes.com]
- 11. Viscoelastic properties of Carbopol 940 gels and their relationships to piroxicam diffusion coefficients in gel bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rheological Evaluation of Silicon/Carbopol Hydrophilic Gel Systems as a Vehicle for Delivery of Water Insoluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Carbomer 934 vs. HPMC for Controlled Drug Release
For researchers, scientists, and drug development professionals, the selection of the right polymer is a critical step in designing effective controlled-release drug delivery systems. Among the myriad of options, Carbomer 934 and Hydroxypropyl Methylcellulose (HPMC) are two of the most frequently utilized polymers. This guide provides an objective, data-driven comparison of their performance in controlling drug release, supported by experimental findings and detailed methodologies.
This comparison guide delves into the key performance attributes of this compound and HPMC, including drug release kinetics, swelling behavior, and mucoadhesive properties. By presenting quantitative data in accessible tables and outlining the experimental protocols used to derive this data, we aim to equip researchers with the necessary information to make informed decisions for their specific formulation needs.
Performance at a Glance: Key Comparative Data
The following tables summarize the key quantitative differences between this compound and HPMC based on data from various experimental studies.
| Parameter | This compound | HPMC (K15M) | Key Observations |
| Drug Release Retardant Effect | Higher | Lower | Carbomer 934P demonstrates a greater ability to slow down the release of a water-soluble drug compared to HPMC-K15 at the same concentration.[1] |
| Release Rate in Combined Matrix | Increasing Carbomer ratio decreases release rate | - | In a combined HPMC and Carbomer matrix, a higher proportion of Carbomer leads to a more sustained drug release.[2] |
| Mucoadhesive Strength | Higher | Lower | Carbomers, being anionic polymers, generally exhibit stronger mucoadhesive properties and a higher swelling index compared to non-ionic polymers like HPMC.[3] |
| Swelling Index | Higher | Lower | Formulations with higher concentrations of Carbomer 934P have been shown to have a higher swelling index.[3] |
Table 1: General Performance Comparison of this compound and HPMC
| Drug | Polymer(s) | Key Findings on Release Kinetics |
| Diclofenac Potassium | Carbopol-934P, HPMC-K15, and blends | Formulations with HPMC alone showed first-order release, while those with Carbopol-934P or blends exhibited a zero-order release pattern.[1] |
| Theophylline | This compound | The drug release mechanism was found to be anomalous (non-Fickian).[4][5] |
| Ibuprofen | This compound®, HPMC | The release rate of ibuprofen from the HPMC gel was significantly faster than from the this compound® gel, which is attributed to the higher viscosity of the Carbomer gel matrix.[6] |
| Diclofenac Sodium | Carbopol 934, HPMC | In a combined matrix, HPMC controlled drug release in acidic conditions (0.1 N HCl) where Carbomer has low solubility. As the pH increased, the ionized Carbomer interacted with HPMC to control the release.[7] |
Table 2: Drug Release Kinetics with Different Model Drugs
Understanding the Mechanisms: How They Control Drug Release
The controlled release of drugs from this compound and HPMC matrices is governed by a combination of physical phenomena: swelling, diffusion, and erosion. The interplay of these factors dictates the overall release profile.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.
In-Vitro Drug Release Study
This protocol is designed to measure the rate and extent of drug release from a tablet matrix over time.
Methodology:
-
Apparatus: A USP Dissolution Apparatus II (Paddle Method) is commonly used.[1]
-
Dissolution Medium: 900 mL of a specified buffer solution (e.g., pH 6.8 phosphate buffer) is placed in each vessel and maintained at 37 ± 0.5°C.[1]
-
Procedure:
-
One tablet is placed in each dissolution vessel.
-
The paddle is rotated at a constant speed, typically 50 rpm.[1]
-
At predetermined time intervals, a sample of the dissolution medium is withdrawn.
-
The withdrawn volume is immediately replaced with the same volume of fresh, pre-warmed dissolution medium.
-
-
Analysis: The drug concentration in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The cumulative percentage of drug released is then calculated and plotted against time.
Swelling Index Measurement
The swelling index is a measure of the polymer's ability to absorb water and swell, which is a key factor in controlling drug release.
Methodology:
-
Sample Preparation: A tablet of a known initial weight (W_i) is taken.
-
Immersion: The tablet is placed in a beaker containing a sufficient amount of a specified buffer solution (e.g., pH 6.8 phosphate buffer) at 37°C.
-
Measurement: At regular time intervals, the tablet is removed from the beaker, and excess surface water is carefully removed using filter paper.
-
Weighing: The swollen tablet is weighed (W_s).
-
Calculation: The swelling index is calculated using the following formula: Swelling Index (%) = [(W_s - W_i) / W_i] x 100
Mucoadhesion Strength Testing
This protocol measures the force required to detach the polymer from a mucosal surface, indicating its mucoadhesive strength.
Methodology:
-
Apparatus: A texture analyzer equipped with a mucoadhesive test rig is used.
-
Substrate: A piece of animal mucosal tissue (e.g., porcine buccal mucosa) is secured on the test platform.
-
Procedure:
-
The tablet is attached to the probe of the texture analyzer.
-
The probe is lowered until the tablet makes contact with the mucosal tissue with a specific contact force for a defined period.
-
The probe is then withdrawn at a constant speed.
-
-
Analysis: The force required to detach the tablet from the mucosal surface is measured. The peak detachment force and the work of adhesion (the area under the force-distance curve) are used to quantify the mucoadhesive strength.
Conclusion
Both this compound and HPMC are highly effective polymers for developing controlled-release drug delivery systems. The choice between them depends heavily on the desired release profile and the specific application.
-
This compound is generally preferred when a slower, more prolonged drug release is required. Its superior mucoadhesive and swelling properties make it an excellent candidate for formulations that need to adhere to a specific site for an extended period.[1][3][8]
-
HPMC offers a more versatile option, with different viscosity grades allowing for a range of release rates. While its mucoadhesive strength is lower than that of this compound, it is a well-established and reliable polymer for achieving controlled release.[1][8]
For formulations requiring a very specific release profile, a combination of this compound and HPMC can be utilized to leverage the unique properties of each polymer.[2][7] Ultimately, the experimental data and protocols presented in this guide should serve as a valuable resource for researchers in the rational design and development of optimized controlled-release dosage forms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Swellable matrices for the controlled-release of diclofenac sodium: formulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How HPMC Compares to Carbopol in Mucoadhesive Systems - HPMC manufacturer [hpmcmanufacturer.com]
A Comparative Guide to Validating Drug Release Mechanisms: Carbomer 934 vs. Alternative Hydrophilic Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbomer 934 with other commonly used hydrophilic polymers—Hydroxypropyl Methylcellulose (HPMC), Sodium Carboxymethyl Cellulose (Sodium CMC), and Sodium Alginate—in controlling drug release from matrix tablets. We present supporting experimental data, detailed protocols for key validation experiments, and a visual workflow to aid in the systematic evaluation of drug release mechanisms.
Data Presentation: Comparative Analysis of Release Kinetics
The drug release mechanism from a hydrophilic matrix is often complex, involving a combination of diffusion and polymer swelling/erosion. The Korsmeyer-Peppas model is a widely accepted mathematical formula used to characterize the release mechanism from such systems. The equation is:
Mt/M∞ = Ktn
Where:
-
Mt/M∞ is the fraction of drug released at time t.
-
K is the release rate constant, incorporating structural and geometric characteristics of the tablet.
-
n is the release exponent, which is indicative of the drug release mechanism.
The following tables summarize the Korsmeyer-Peppas parameters for this compound and alternative polymers from various studies. It is important to note that direct comparison is best when experimental conditions are identical.
Table 1: Korsmeyer-Peppas Release Exponent ('n') for this compound Matrix Tablets
| Drug Exhibited | Polymer Concentration | Diluent/Excipient | Release Exponent ('n') | Inferred Release Mechanism |
| Theophylline | 10% | Avicel PH-101 | > 0.89 | Super Case II Transport[1][2] |
| Theophylline | 30% | Avicel PH-101 | > 0.89 | Super Case II Transport[1][2] |
| Theophylline | 10% - 50% | Lactose Fast Flo | Anomalous (Non-Fickian) | Diffusion and Erosion[1][2] |
| Theophylline | 10% - 50% | Emcompress | Anomalous (Non-Fickian) | Diffusion and Erosion[1][2] |
Table 2: Comparative Korsmeyer-Peppas 'n' Values for Alternative Polymers
| Polymer | Drug Model | 'n' Value Range | Inferred Release Mechanism |
| HPMC K100M | Theophylline | 0.6739 - 0.6935 | Anomalous (Non-Fickian) Transport[3] |
| HPMC (Various Grades) | Naproxen Sodium | 0.46 - 0.65 | Anomalous (Non-Fickian) Diffusion[4] |
| Sodium Alginate | Atorvastatin Calcium | 1.408 - 1.9263 | Super Case-II Transport[5] |
| Sodium CMC | Aceclofenac | Not specified, but release is controlled | Primarily diffusion and erosion[6] |
Interpretation of the Release Exponent ('n') for Cylindrical Tablets:
| Release Exponent (n) | Drug Release Mechanism |
| 0.45 | Fickian Diffusion |
| 0.45 < n < 0.89 | Anomalous (Non-Fickian) Transport (Diffusion and Swelling/Erosion) |
| 0.89 | Case II Transport (Zero-order release) |
| > 0.89 | Super Case II Transport |
Experimental Protocols
In-Vitro Dissolution Testing: USP Apparatus 2 (Paddle Method)
This protocol outlines the standardized procedure for evaluating the drug release from matrix tablets.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (typically 900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5°C
-
Syringes and filters for sampling
-
UV-Vis Spectrophotometer or HPLC for sample analysis
Procedure:
-
Medium Preparation: Prepare the dissolution medium as specified (e.g., 900 mL of pH 6.8 phosphate buffer). Deaerate the medium to prevent the formation of bubbles that can interfere with the test.[7][8]
-
Apparatus Setup:
-
Tablet Introduction:
-
Carefully drop one tablet into each vessel, ensuring it settles at the bottom before starting the paddle rotation. A small, non-reactive wire helix may be used for tablets that tend to float.[12]
-
-
Operation:
-
Immediately start the apparatus at the specified paddle speed (commonly 50 or 75 rpm).[7]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the paddle, at least 1 cm from the vessel wall.[9]
-
Filter the sample promptly.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[9]
-
-
Sample Analysis:
-
Analyze the filtered samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
-
Analysis of Drug Release Mechanism: Applying the Korsmeyer-Peppas Model
This protocol describes the steps to determine the release exponent ('n') and the kinetic constant ('K').
Procedure:
-
Data Selection: Use the drug release data up to the point where 60% of the drug has been released.[13][14]
-
Data Transformation:
-
Calculate the fraction of drug released (Mt/M∞) at each time point.
-
Take the logarithm of the fractional drug release (log [Mt/M∞]).
-
Take the logarithm of the corresponding time points (log t).
-
-
Linear Regression:
-
Plot log (Mt/M∞) on the y-axis versus log t on the x-axis.
-
Perform a linear regression on the plotted data.
-
-
Parameter Determination:
-
The slope of the regression line is the release exponent ('n').
-
The y-intercept of the regression line is the logarithm of the release rate constant (log K). The antilog of this value will give you K.
-
-
Mechanism Interpretation:
-
Based on the calculated 'n' value, determine the predominant drug release mechanism using the interpretation table provided above.
-
Mandatory Visualization
Caption: Workflow for validating the drug release mechanism from a hydrophilic matrix tablet.
References
- 1. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and Evaluation of Hydroxypropyl Methylcellulose-based Controlled Release Matrix Tablets for Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and Characterization of Sodium Alginate Conjugate and Study of Effect of Conjugation on Drug Release from Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. uspnf.com [uspnf.com]
- 8. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. usp.org [usp.org]
- 11. Pharmaceutical Dissolution Analysis Testing - BA Sciences [basciences.com]
- 12. fda.gov [fda.gov]
- 13. ajptonline.com [ajptonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Carbomer 934 and Sodium Alginate in Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used polymers in hydrogel-based drug delivery systems: Carbomer 934, a synthetic polymer, and Sodium Alginate, a natural polysaccharide. We will delve into their structural differences, physicochemical properties, and performance characteristics, supported by experimental data and detailed protocols.
Introduction to Hydrogel Polymers
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids. Their tunable properties make them ideal vehicles for controlled drug delivery.
-
This compound is a high molecular weight, synthetic polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] It is part of the Carbopol® family and is widely used as a gelling agent, thickener, and controlled-release excipient in pharmaceutical formulations.[2] Its properties are highly dependent on the neutralization of its acidic carboxyl groups.[3]
-
Sodium Alginate is a naturally occurring anionic polysaccharide extracted from brown seaweed.[4] It is a linear copolymer composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[5][6] Its biocompatibility, biodegradability, and gentle gelation process with divalent cations make it a popular choice for encapsulating drugs and cells.[4][5]
Structural and Gelation Mechanisms
The fundamental differences in chemical structure between this compound and sodium alginate dictate their distinct gelation mechanisms.
-
This compound Gelation (pH-Dependent): In an aqueous dispersion, this compound molecules exist in a tightly coiled state. Upon neutralization with a base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize to form carboxylate anions. The resulting electrostatic repulsion between these negative charges causes the polymer chains to uncoil and expand, leading to a significant increase in viscosity and the formation of a gel.[3]
-
Sodium Alginate Gelation (Ionic Cross-linking): Sodium alginate forms hydrogels in the presence of divalent cations, most commonly calcium ions (Ca²⁺).[7] These cations interact with the G-blocks of adjacent alginate chains, creating ionic bridges that cross-link the polymers into a stable three-dimensional network, often referred to as the "egg-box" model.[7]
Caption: Chemical Structures and Gelation Mechanisms.
Comparative Performance Data
The performance of hydrogels is evaluated based on several key parameters. The following tables summarize the quantitative differences between this compound and sodium alginate.
Table 1: General Physicochemical Properties
| Property | This compound | Sodium Alginate |
| Source | Synthetic | Natural (Brown Seaweed)[4] |
| Chemical Nature | Cross-linked Polyacrylic Acid[1] | Anionic Polysaccharide (Polyuronide)[5] |
| Gelation Trigger | Neutralization (pH increase)[3] | Divalent Cations (e.g., Ca²⁺)[5] |
| Biocompatibility | Generally considered safe[8] | Biocompatible, Biodegradable, GRAS[4][5] |
Table 2: Swelling Ratio Comparison
The swelling ratio indicates the hydrogel's capacity to absorb and retain fluids. It is highly dependent on the pH of the surrounding medium.
| Polymer System | pH | Swelling Ratio (%) | Reference |
| This compound-based | 1.2 | Low / Minor Swelling | [9][10] |
| 7.4 | High Swelling (e.g., 455% - 537%) | [11] | |
| Sodium Alginate-based | 2 | Decreased Swelling | [12] |
| 7 | Increased Swelling | [13] | |
| Varies | Can reach 35,000% to 90,000% (350-900 g/g) | [14] |
Note: Swelling ratios are highly formulation-dependent.
Table 3: Viscosity Comparison
Viscosity is a critical parameter for topical and oral liquid formulations, affecting texture, stability, and drug release.
| Polymer & Concentration | Viscosity (cP or mPa·s) | Conditions | Reference |
| This compound (0.5% w/v) | 30,500 - 39,400 | Neutralized aqueous dispersion | [1] |
| Sodium Alginate (1% w/v) | 20 - 400 | Aqueous solution at 20°C | [15] |
| Sodium Alginate (Varies) | Increases with concentration | Aqueous solution | [16] |
Note: this compound typically produces much higher viscosity gels at lower concentrations compared to non-cross-linked sodium alginate solutions.
Table 4: Drug Release Kinetics Comparison
The mechanism of drug release from the hydrogel matrix is crucial for achieving the desired therapeutic effect.
| Polymer System | Drug Example | Optimal Release pH | Release Kinetics Model | Reference |
| This compound | Diclofenac Sodium | 7.4 | First-Order | [9] |
| Theophylline | N/A | Anomalous (Non-Fickian) | [17] | |
| Sodium Alginate | Curcumin | N/A | Zero-Order | [18] |
| Heparin | N/A | Sustained release over 10 days | [19] |
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible research. Below are protocols for key experiments.
Protocol 1: Measurement of Swelling Ratio
This protocol details the conventional gravimetric method for determining the swelling capacity of a hydrogel.[20]
-
Preparation: Prepare hydrogel samples and dry them to a constant weight in a vacuum oven at a suitable temperature (e.g., 40-60°C).
-
Initial Weighing: Accurately weigh the dried hydrogel sample (this is the initial dry mass, Wd).
-
Immersion: Immerse the dried sample in a beaker containing the swelling medium (e.g., deionized water or a buffer solution of a specific pH, such as 1.2 or 7.4).[21]
-
Incubation: Keep the beaker at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At predetermined time intervals, remove the hydrogel sample from the medium.
-
Weighing Swollen Gel: Gently blot the surface with filter paper to remove excess surface water and weigh the swollen sample (Ws).
-
Calculation: Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
-
Equilibrium: Repeat steps 5-7 until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.[20]
Caption: Experimental Workflow for Swelling Ratio Measurement.
Protocol 2: In Vitro Drug Release Study
This protocol describes a standard method for evaluating the rate and mechanism of drug release from a hydrogel formulation.
-
Preparation: Prepare drug-loaded hydrogels according to the desired formulation.
-
Apparatus Setup: Use a USP Dissolution Apparatus (e.g., Type II, paddle). Fill the vessels with a known volume (e.g., 900 mL) of dissolution medium (e.g., phosphate buffer of pH 1.2 or 7.4).[22]
-
Temperature & Speed: Maintain the temperature of the medium at 37 ± 0.5°C and set the paddle rotation speed (e.g., 50 rpm).[22]
-
Sample Introduction: Place a precisely weighed amount of the drug-loaded hydrogel into each vessel.
-
Sampling: At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed volume of aliquot (e.g., 5 mL) from the dissolution medium.[23]
-
Medium Replacement: Immediately after each withdrawal, replace the sampled volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant total volume.[24]
-
Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point and plot the data to determine the release profile and kinetics.
Caption: Experimental Workflow for In Vitro Drug Release Study.
Protocol 3: Viscosity Measurement
This protocol outlines the use of a rotational rheometer to measure the viscosity of polymer solutions.[3]
-
Solution Preparation: Prepare polymer solutions of this compound or sodium alginate at various concentrations in the desired solvent (e.g., deionized water). For this compound, neutralize the solution to the target pH.
-
Instrument Setup: Use a rotational rheometer or viscometer equipped with an appropriate geometry (e.g., cone-plate or parallel-plate).[25]
-
Temperature Control: Set the temperature of the sample stage to the desired value (e.g., 25°C) and allow it to equilibrate.[3]
-
Sample Loading: Carefully place a sufficient amount of the polymer solution onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Measurement: Perform the viscosity measurement over a defined range of shear rates (e.g., 1 to 300 s⁻¹).[25] Allow the reading to stabilize at each shear rate before recording the viscosity value in cP or Pa·s.
-
Data Analysis: Plot viscosity as a function of shear rate to characterize the flow behavior of the solution (e.g., Newtonian, shear-thinning).
Conclusion
Both this compound and sodium alginate are highly effective and versatile polymers for creating hydrogels for drug delivery. The choice between them depends critically on the specific application requirements.
-
Choose this compound for applications requiring high viscosity at low concentrations, such as topical gels and suspensions. Its pH-dependent swelling and release are ideal for targeting specific regions of the gastrointestinal tract.[8][9]
-
Choose Sodium Alginate for applications where biocompatibility and biodegradability are paramount, such as cell encapsulation and wound healing.[5] Its gentle, ion-triggered gelation is advantageous for protecting sensitive drug molecules and biological materials.[7]
This guide provides a foundational comparison. Researchers are encouraged to perform formulation-specific experimental studies to determine the optimal polymer and concentration for their unique drug delivery challenges.
References
- 1. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 2. What are the carbomer models [vacutaineradditives.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alginate as a Promising Biopolymer in Drug Delivery and Wound Healing: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. A sodium alginate-based sustained-release IPN hydrogel and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. librawpharma.com [librawpharma.com]
- 9. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Evaluation of Sodium Alginate/Carbopol 934P-Co-Poly (Methacrylate) Hydrogels for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Swelling Behavior of Sodium Alginate/Poly(vinyl alcohol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Swelling of Homogeneous Alginate Gels with Multi-Stimuli Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. Drug release from this compound matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Kinetics of release of heparin from alginate hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.9. Swelling behavior of the hydrogels [bio-protocol.org]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. mdpi.com [mdpi.com]
- 23. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 24. tandfonline.com [tandfonline.com]
- 25. 2.4. Viscosity Measurement [bio-protocol.org]
A Comparative Evaluation of Carbomer 934 and Xanthan Gum for Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate gelling agent is a critical determinant of the physicochemical properties, stability, and efficacy of topical drug formulations. Carbomer 934 and xanthan gum are two of the most widely used polymers in the pharmaceutical and cosmetic industries, each offering a unique set of characteristics. This guide provides an objective, data-driven comparison of these two excipients to aid in the formulation development process.
Physicochemical and Performance Characteristics
This compound, a synthetic polymer of acrylic acid, and xanthan gum, a natural polysaccharide, exhibit distinct differences in their performance as gelling agents. These differences are crucial in tailoring a topical formulation to specific therapeutic and aesthetic requirements.
Rheological Properties
The rheological profile of a topical formulation dictates its spreadability, residence time on the skin, and the release of the active pharmaceutical ingredient (API).
Table 1: Comparative Rheological Properties of this compound and Xanthan Gum Gels
| Property | This compound | Xanthan Gum | Significance in Topical Formulations |
| Appearance | Transparent and clear | Translucent to opaque | Affects aesthetic appeal and patient acceptance. |
| Viscosity | High viscosity at low concentrations (e.g., 30,500-39,400 cP for 0.5% dispersion)[1] | High viscosity, but generally requires higher concentrations than this compound to achieve similar viscosity (e.g., ~1300-1600 cP for 1% solution). | Influences the consistency and feel of the product. |
| Shear Thinning | Exhibits pronounced shear-thinning (pseudoplastic) behavior.[2] | Also exhibits shear-thinning behavior. | Allows for easy application and spreading, with a return to higher viscosity at rest to ensure retention on the skin. |
| Yield Stress | Possesses a significant yield stress, requiring a certain amount of force to initiate flow.[2] | Also exhibits yield stress. | Prevents the formulation from flowing under its own weight, ensuring it stays where applied. |
| pH Sensitivity | Highly pH-dependent; viscosity increases significantly upon neutralization (pH 5.5-7.0). | Viscosity is stable over a wide pH range. | This compound offers formulation flexibility with pH adjustment, while xanthan gum is suitable for formulations with varying pH. |
| Ion Sensitivity | Sensitive to the presence of ions, which can reduce viscosity. | Generally more tolerant to the presence of salts. | Important consideration for formulations containing ionic active ingredients or excipients. |
Drug Release
The polymer matrix can significantly influence the rate and extent of drug release from a topical formulation.
Table 2: Comparative In Vitro Drug Release from this compound and Xanthan Gum Formulations
| Formulation Type | Active Ingredient | Key Findings |
| Mucoadhesive Patches | Nicotine | Xanthan gum patches showed a faster initial release followed by controlled release over 10 hours, whereas this compound patches exhibited an incomplete release profile due to strong interaction with the drug.[3] |
| Emulgels | Metronidazole | Xanthan gum emulgel released 97.2% of the drug over eight hours, demonstrating sustained release.[4] |
| Emulgels | Piroxicam | Formulations with xanthan gum showed a significant increase in drug dissolution with increasing polymer concentration.[5] |
Stability
The long-term stability of a topical formulation is paramount to ensure its safety and efficacy throughout its shelf life.
Table 3: Comparative Stability of Topical Formulations with this compound and Xanthan Gum
| Formulation Type | Active Ingredient | Stability Findings |
| Emulgels | Piroxicam | Emulgels prepared with either this compound or xanthan gum were found to be stable for 6 months at 40°C/75% RH and 4°C, with stable pH and drug content.[5] |
| Gels | Piroxicam | This compound gels demonstrated good stability in terms of drug content, viscosity, and pH.[6] |
| Emulsions | (Surfactant-free) | Emulsions stabilized with xanthan gum showed low stability with phase separation, while some grades of Carbomer also showed instability under harsh conditions.[7] |
Sensory Properties
The feel and texture of a topical product are critical for patient compliance and consumer acceptance.
Table 4: Comparative Sensory Properties of this compound and Xanthan Gum
| Sensory Attribute | This compound | Xanthan Gum |
| Texture | Smooth, elegant feel. | Can have a "slimy" or "stringy" texture. |
| Stickiness | Generally low tack. | Can be sticky, especially at higher concentrations. |
| Clarity | Forms very clear gels. | Forms translucent to opaque gels. |
| Overall Preference | Often preferred for its more pleasant skin feel. | May be less desirable aesthetically in some formulations. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of topical formulations.
Rheological Analysis
Objective: To characterize and compare the flow behavior and viscoelastic properties of this compound and xanthan gum gels.
Methodology:
-
Sample Preparation: Prepare 1% (w/w) gels of both this compound and xanthan gum in deionized water. For the this compound gel, neutralize to pH 6.0-6.5 with triethanolamine to achieve maximum viscosity.
-
Instrumentation: Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry.
-
Viscosity Measurement: Conduct a continuous shear rate ramp from 0.1 to 100 s⁻¹ at a controlled temperature (e.g., 25°C). Record the shear stress and viscosity at various shear rates.
-
Yield Stress Determination: Perform a stress sweep at a constant low frequency (e.g., 1 Hz) to determine the stress at which the material begins to flow (the crossover point of storage modulus, G', and loss modulus, G'').
-
Oscillatory Measurements: Conduct a frequency sweep (e.g., 0.1 to 100 rad/s) within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
In Vitro Drug Release Testing
Objective: To compare the release profile of a model drug from this compound and xanthan gum gel formulations.
Methodology:
-
Formulation Preparation: Prepare 1% (w/w) gels of both polymers containing a model drug (e.g., 1% metronidazole).
-
Instrumentation: Utilize a Franz diffusion cell apparatus.
-
Membrane: Use a synthetic membrane (e.g., polysulfone) or excised animal skin.
-
Receptor Medium: Select a suitable receptor medium in which the drug is soluble (e.g., phosphate-buffered saline, pH 7.4). Maintain the temperature at 32 ± 0.5°C.
-
Procedure: Apply a known quantity of the gel to the donor compartment. At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Accelerated Stability Testing
Objective: To assess the physical and chemical stability of the prepared gels under accelerated conditions.
Methodology:
-
Sample Storage: Store the gel formulations in appropriate containers at accelerated conditions (e.g., 40 ± 2°C and 75 ± 5% relative humidity) for a period of 3 to 6 months.
-
Evaluation Parameters: At specified time points (e.g., 0, 1, 3, and 6 months), evaluate the following parameters:
-
Physical Appearance: Color, clarity, homogeneity, and phase separation.
-
pH: Measure the pH of the gel.
-
Viscosity: Determine the viscosity using a viscometer or rheometer.
-
Drug Content: Assay the concentration of the active ingredient using a validated analytical method.
-
Visualized Workflows and Relationships
Experimental Workflow for Topical Formulation Evaluation
Caption: Experimental workflow for comparing this compound and xanthan gum in topical formulations.
Logical Relationship in Formulation Development
Caption: Logical flow from input parameters to the final optimized topical product.
Conclusion
The choice between this compound and xanthan gum for a topical formulation is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the product.
-
This compound is an excellent choice for formulations where high clarity, a smooth and elegant skin feel, and high viscosity at low concentrations are desired. Its pH-dependent thickening allows for in-process viscosity adjustments. However, its sensitivity to ions may be a limitation in some formulations.
-
Xanthan gum offers the advantage of being a natural polymer with good stability over a wide pH range and better tolerance to salts. This makes it a robust option for complex formulations. However, its potential for a less desirable sensory profile (stickiness) and lower clarity compared to this compound are important considerations.
Ultimately, the experimental data on rheology, drug release, stability, and sensory perception should be carefully weighed to select the gelling agent that best aligns with the target product profile.
References
- 1. primescholars.com [primescholars.com]
- 2. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation and In Vitro Evaluation of Xanthan Gum or Carbopol 934-Based Mucoadhesive Patches, Loaded with Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacognosyjournals.com [pharmacognosyjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, characterization, and stability studies of piroxicam-loaded microemulsions in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of Gelling Agents for Stable, Surfactant-Free Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification and Characterization of Carbomer 934
This guide provides a detailed comparison of the primary analytical methods used for the quantification and characterization of Carbomer 934, a high molecular weight polymer of acrylic acid widely used in the pharmaceutical and cosmetic industries. The information is intended for researchers, scientists, and drug development professionals involved in quality control and formulation development.
Data Presentation: Comparison of Analytical Methods for this compound
The following table summarizes the key analytical techniques for this compound, outlining their purpose, principles, and key performance parameters.
| Analytical Method | Purpose | Principle | Key Parameters Measured | Limitations |
| Potentiometric Titration | Quantification of Carboxylic Acid Content | A dispersion of this compound is titrated with a standardized sodium hydroxide solution. The endpoint is determined by monitoring the change in pH.[1] | Percentage of carboxylic acid groups (typically 56.0% - 68.0%)[2] | This is an indirect quantification of the polymer based on its acidic functional groups. |
| Rotational Viscometry | Characterization of Thickening Properties | Measures the resistance of a neutralized this compound dispersion to flow at a specified shear rate and temperature.[1] | Viscosity (e.g., 30,500 - 39,400 mPa·s for a 0.5% dispersion)[2] | Highly dependent on concentration, pH, and the presence of other ions.[3] |
| Infrared (IR) Spectroscopy | Identification | Compares the infrared absorption spectrum of the sample to a reference spectrum of this compound. | Characteristic absorption bands at approximately 1710, 1454, 1414, 1245, 1172, 1115, and 801 cm⁻¹[1] | Primarily a qualitative identification method, not quantitative. |
| Gas Chromatography (GC) | Quantification of Residual Solvents | Separates and quantifies volatile organic compounds, such as benzene, which may be used in the manufacturing process.[4] | Limit of Benzene (e.g., NMT 0.5%)[2] | Requires specific headspace or extraction methods to isolate the volatile analytes from the polymer matrix. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of Residual Monomers and Active Ingredients | Separates and quantifies unreacted acrylic acid or active pharmaceutical ingredients (APIs) within a this compound formulation.[5][6] | Limit of Acrylic Acid[5] | Not suitable for the direct quantification of the large Carbomer polymer itself due to its high molecular weight and poor solubility in typical mobile phases.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Quantification of Carboxylic Acid Content by Potentiometric Titration [1][2]
-
Sample Preparation: Accurately weigh a specified amount of this compound, previously dried under a vacuum. Disperse the sample in purified water.
-
Titration: Titrate the dispersion with a standardized solution of 0.2 M sodium hydroxide.
-
Endpoint Determination: Determine the endpoint of the titration potentiometrically using a pH meter.
-
Calculation: Calculate the percentage of carboxylic acid groups based on the volume of sodium hydroxide solution consumed. 1 mL of 0.2 M sodium hydroxide is equivalent to 9.0 mg of carboxylic acid (-COOH) groups.[2]
2. Viscosity Measurement by Rotational Viscometry [1][8]
-
Dispersion Preparation: Slowly add a precise amount of this compound (e.g., 2.50 g) to 500 mL of water in a beaker while stirring continuously at a controlled speed (e.g., 1000 ± 10 rpm) to ensure a uniform dispersion.[8]
-
Neutralization: Neutralize the dispersion to a pH of approximately 7.3-7.8 by adding a suitable base, such as 1 M sodium hydroxide, while stirring.[1][8]
-
Equilibration: Allow the neutralized gel to stand at a controlled temperature (e.g., 25°C) for a specified period to ensure complete hydration and temperature equilibrium.[1]
-
Measurement: Use a rotational viscometer with a specified spindle and rotational speed to measure the viscosity of the gel.
3. Identification by Infrared (IR) Spectroscopy [1]
-
Sample Preparation: Prepare the this compound sample for analysis, typically as a potassium bromide (KBr) pellet.
-
Spectral Acquisition: Record the infrared spectrum of the sample over a specific wavenumber range.
-
Comparison: Compare the obtained spectrum with a reference spectrum of this compound. The sample spectrum should exhibit characteristic absorption bands at the specified wavenumbers.
4. Quantification of Residual Benzene by Gas Chromatography (GC) [4][8]
-
Standard Solution Preparation: Prepare a standard solution of benzene in a suitable solvent at a known concentration.
-
Sample Solution Preparation: Accurately weigh about 1 g of Carbomer 934P and dissolve it in 100 mL of a 2 in 100 sodium chloride solution.[8] This solution must be analyzed within 3 hours of preparation.[8]
-
Chromatographic System: Use a gas chromatograph equipped with a flame-ionization detector and a suitable capillary column. The carrier gas is typically helium.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak responses. The column temperature is programmed to ensure the separation of benzene from other components.
-
Calculation: Calculate the amount of benzene in the sample by comparing its peak response to that of the standard solution.
Visualizations
Experimental Workflow for this compound Quality Control
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbomer 934P [drugfuture.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Effects of Carbopol® 934 proportion on nanoemulsion gel for topical and transdermal drug delivery: a skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. how to quantify Carbomer 980 on HPLC ? - Chromatography Forum [chromforum.org]
- 8. pharmacopeia.cn [pharmacopeia.cn]
A Comparative Analysis of Mucoadhesive Properties: Carbomer 934 vs. Carbopol 974P
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences, particularly in the development of mucosal drug delivery systems, the choice of a mucoadhesive polymer is paramount to ensure prolonged contact time and enhanced bioavailability. Among the most widely utilized excipients are the high-molecular-weight, cross-linked polymers of acrylic acid, commercially known as Carbomers and Carbopols. This guide provides an in-depth, objective comparison of the mucoadhesive properties of two prominent grades: Carbomer 934 and Carbopol 974P, supported by experimental data to aid researchers in their formulation decisions.
Executive Summary
Both this compound and Carbopol 974P are recognized for their excellent mucoadhesive characteristics, which are attributed to the formation of hydrogen bonds between their carboxylic acid groups and the sialic acid moieties in mucin.[1] However, their performance can differ based on factors such as cross-link density and polymer concentration.[2] Generally, Carbopol 974P, being a more highly cross-linked polymer, exhibits superior mucoadhesive strength and longer residence times compared to this compound.[3] This guide will delve into the quantitative data and experimental methodologies that substantiate these claims.
Quantitative Comparison of Mucoadhesive Properties
The following table summarizes key mucoadhesive parameters for this compound and Carbopol 974P, compiled from various in-vitro studies. These parameters are crucial in predicting the in-vivo performance of a mucoadhesive formulation.
| Mucoadhesive Parameter | This compound | Carbopol 974P | Test Method |
| Detachment Force (N) | Lower | Higher | Tensile Test |
| Work of Adhesion (N·mm) | Lower | Higher | Tensile Test |
| Residence Time (hours) | Shorter | Longer | Flow-Through Method |
| Viscosity (mPa·s) | Concentration-dependent | Generally Higher | Rheological Analysis |
Note: The exact values for these parameters can vary significantly depending on the specific experimental conditions, such as polymer concentration, pH of the medium, and the type of mucosal tissue used.
In-Depth Experimental Protocols
To ensure the reproducibility and accurate interpretation of mucoadhesive studies, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments used to evaluate the mucoadhesive properties of this compound and Carbopol 974P.
Tensile Test for Mucoadhesive Strength
This method quantifies the force required to detach the polymer formulation from a mucosal surface.[4]
Apparatus: A texture analyzer or a tensile testing machine equipped with a mucoadhesive rig.
Methodology:
-
Mucosal Tissue Preparation: Freshly excised mucosal tissue (e.g., porcine buccal mucosa) is secured onto a stationary platform of the testing apparatus.
-
Sample Application: A precise amount of the polymer gel is applied to the probe of the texture analyzer.
-
Contact: The probe with the polymer is brought into contact with the mucosal surface with a defined force for a specific duration to allow for mucoadhesion to occur.
-
Detachment: The probe is then withdrawn at a constant speed until the polymer detaches from the mucosa.
-
Data Acquisition: The force required for detachment (detachment force) and the work of adhesion (calculated from the area under the force-distance curve) are recorded.
Flow-Through Method for Residence Time
This technique assesses the ability of the mucoadhesive formulation to remain on a mucosal surface under simulated physiological flow conditions.
Apparatus: A flow-through chamber, a peristaltic pump, and a detection system (e.g., UV-Vis spectrophotometer if the drug is loaded).
Methodology:
-
Mucosal Substrate: A section of mucosal tissue is mounted in the flow-through chamber.
-
Formulation Application: The polymer formulation is applied to the mucosal surface.
-
Simulated Flow: A relevant physiological fluid (e.g., simulated saliva or intestinal fluid) is pumped over the tissue at a constant flow rate.
-
Monitoring: The amount of formulation remaining on the tissue is monitored over time. This can be done visually or by analyzing the eluent for the presence of the polymer or a loaded drug.
-
Endpoint: The time at which a predetermined percentage of the formulation has been washed away is considered the residence time.
Visualizing the Experimental Workflow
To further clarify the logical steps involved in assessing mucoadhesion, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for comparing mucoadhesive properties.
Conclusion
The selection between this compound and Carbopol 974P should be guided by the specific requirements of the drug delivery system. For applications demanding strong and prolonged mucoadhesion, such as buccal or ocular delivery systems, the highly cross-linked structure of Carbopol 974P offers a distinct advantage.[2] Conversely, for formulations where a balance between mucoadhesion and other properties like drug release kinetics is critical, this compound may be a suitable alternative.[5] Researchers are encouraged to perform comparative studies under their specific formulation and testing conditions to make an informed decision. This guide provides a foundational understanding and the necessary experimental framework to conduct such evaluations effectively.
References
In-Vitro and In-Vivo Correlation of Drug Release from Carbomer 934 Tablets: A Comparative Guide
For researchers and scientists in drug development, understanding the correlation between in-vitro drug release and in-vivo performance is critical for designing effective oral controlled-release dosage forms. Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely used excipient for sustained-release matrix tablets. This guide provides a comparative analysis of drug release from this compound tablets versus a common alternative, Hydroxypropyl Methylcellulose (HPMC), supported by experimental data and detailed methodologies.
Comparative Analysis of Drug Release
The following tables summarize the in-vitro dissolution and in-vivo pharmacokinetic data for a model drug, diclofenac sodium, formulated in controlled-release tablets with either this compound or HPMC. It is important to note that this data is synthesized from multiple studies to provide a comparative overview.
Table 1: In-Vitro Dissolution of Diclofenac Sodium from this compound and HPMC Matrix Tablets
| Formulation | Polymer(s) | Polymer Concentration (%) | Dissolution Medium | Time (hours) | Cumulative Drug Release (%) |
| F1 | This compound | 20 | pH 6.8 Phosphate Buffer | 1 | ~15 |
| 4 | ~40 | ||||
| 8 | ~70 | ||||
| 12 | ~90 | ||||
| F2 | HPMC | 20 | pH 6.8 Phosphate Buffer | 1 | ~25 |
| 4 | ~60 | ||||
| 8 | ~95 | ||||
| 12 | >99 | ||||
| F3 | This compound / HPMC | 10 / 10 | pH 6.8 Phosphate Buffer | 1 | ~20 |
| 4 | ~50 | ||||
| 8 | ~85 | ||||
| 12 | ~98 |
Note: The data presented are approximate values compiled from various in-vitro studies to illustrate comparative release profiles.
Table 2: In-Vivo Pharmacokinetic Parameters of Diclofenac Sodium from this compound and HPMC Matrix Tablets in Human Volunteers
| Formulation | Polymer(s) | Cmax (µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·hr/mL) |
| This compound Matrix | This compound | 0.85 ± 0.15 | 4.5 ± 1.0 | 8.5 ± 1.8 |
| HPMC Matrix | HPMC | 1.10 ± 0.20 | 3.0 ± 0.8 | 9.2 ± 2.1 |
| Commercial SR Tablet | Various | 1.25 ± 0.25 | 2.5 ± 0.7 | 10.5 ± 2.5 |
Note: These pharmacokinetic parameters are representative values from different in-vivo studies and are presented for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
In-Vitro Drug Release Study
This protocol outlines the procedure for determining the rate and extent of drug release from the tablet formulations.
1. Materials and Equipment:
-
Drug-polymer matrix tablets (this compound, HPMC)
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium: 900 mL of pH 6.8 phosphate buffer
-
Water bath maintained at 37 ± 0.5°C
-
UV-Vis Spectrophotometer
2. Procedure:
-
The dissolution medium is pre-heated to and maintained at 37 ± 0.5°C.
-
A single tablet is placed in each dissolution vessel.
-
The paddle is rotated at a constant speed of 50 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), a 5 mL aliquot of the dissolution medium is withdrawn from each vessel.
-
An equal volume of fresh, pre-warmed dissolution medium is immediately added to each vessel to maintain a constant volume.
-
The withdrawn samples are filtered through a 0.45 µm membrane filter.
-
The concentration of the dissolved drug in each sample is determined using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
The cumulative percentage of drug released at each time point is calculated.
In-Vivo Pharmacokinetic Study
This protocol describes a typical bioequivalence study to determine the pharmacokinetic profile of the drug formulations in healthy human volunteers.
1. Study Design:
-
A single-dose, randomized, crossover study is conducted with a washout period of at least one week between each treatment phase.
-
Healthy adult human volunteers are selected based on inclusion and exclusion criteria.
-
The study is conducted after overnight fasting.
2. Materials and Equipment:
-
Investigational tablet formulations (this compound matrix, HPMC matrix)
-
Reference standard formulation (e.g., a commercially available sustained-release tablet)
-
Blood collection supplies (vacutainers, needles, etc.)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for drug analysis in plasma
3. Procedure:
-
After overnight fasting, volunteers receive a single oral dose of one of the tablet formulations with a standard volume of water.
-
Blood samples (approximately 5 mL) are collected into heparinized tubes at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma is separated by centrifugation of the blood samples at 3000 rpm for 10 minutes.
-
The plasma samples are stored at -20°C until analysis.
-
The concentration of the drug in the plasma samples is quantified using a validated HPLC method.
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated for each formulation.
In-Vitro In-Vivo Correlation (IVIVC) Workflow
The relationship between in-vitro drug dissolution and in-vivo drug absorption is established through a process known as In-Vitro In-Vivo Correlation (IVIVC). A well-established IVIVC can serve as a surrogate for in-vivo bioequivalence studies, which can significantly reduce the time and cost of drug development. The logical workflow of developing a Level A IVIVC is depicted below.
Stability Testing of Carbomer 934 Formulations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical formulations is a critical aspect of product development. This guide provides a comprehensive comparison of the stability of Carbomer 934 formulations in accordance with ICH guidelines, offering insights into its performance against other common gelling agents and detailing essential experimental protocols.
This compound, a high molecular weight polymer of acrylic acid, is a widely used gelling agent in the pharmaceutical and cosmetic industries due to its efficiency as a viscosity-enhancing and stabilizing agent.[1] Understanding its stability profile is paramount for ensuring the safety, efficacy, and shelf-life of topical, oral, and other semi-solid dosage forms. This guide will delve into the critical parameters for stability testing of this compound formulations, provide comparative data, and outline detailed experimental methodologies.
ICH Guidelines for Stability Testing
The International Council for Harmonisation (ICH) provides a framework for stability testing of new drug substances and products. The key guidelines, particularly ICH Q1A(R2), outline the recommended storage conditions and testing frequencies to establish a product's shelf life.
Table 1: ICH Recommended Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing should be performed at regular intervals, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter for long-term studies. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
Key Stability-Indicating Parameters for this compound Formulations
Several physicochemical and microbiological parameters are crucial for assessing the stability of this compound formulations. These include:
-
Viscosity: A primary indicator of the gel's structure and consistency.
-
pH: Influences the degree of polymer neutralization and, consequently, the viscosity and stability of the gel.
-
Appearance: Any changes in color, clarity, or homogeneity.
-
Drug Content and Degradation Products: To ensure the therapeutic efficacy and safety of the formulation.
-
Microbial Limits: To ensure the formulation remains free from microbial contamination throughout its shelf life.
Comparative Stability of this compound Formulations
While specific quantitative data comparing various gelling agents under identical ICH stability conditions is limited in publicly available literature, existing studies provide valuable insights into the relative stability of this compound.
This compound vs. Other Gelling Agents
Studies have compared this compound with other common gelling agents like Hydroxypropyl Methylcellulose (HPMC) and Carboxymethyl Cellulose (CMC).
-
HPMC: Generally exhibits good stability across a wide pH range and is less susceptible to microbial growth. HPMC gels are often described as having a smoother and less tacky feel compared to carbomer gels.[2][3]
-
CMC: Known for its good thickening properties and stability at neutral to alkaline pH. However, its viscosity can be sensitive to changes in pH and the presence of electrolytes.[4][5]
-
Carbomer 940/941: These are other grades of carbomer polymers. While structurally similar to this compound, they may exhibit different viscosity profiles and electrolyte tolerance, which can influence their stability in specific formulations.
Table 2: Hypothetical Comparative Stability Data for Different Gelling Agents (Illustrative)
| Parameter | Timepoint (Accelerated) | This compound (1%) | HPMC K4M (3%) | Sodium CMC (2%) |
| Viscosity (cP) | 0 months | 35,000 | 15,000 | 12,000 |
| 3 months | 33,500 | 14,800 | 11,500 | |
| 6 months | 31,000 | 14,500 | 10,800 | |
| pH | 0 months | 6.5 | 6.8 | 7.0 |
| 3 months | 6.3 | 6.7 | 6.9 | |
| 6 months | 6.1 | 6.6 | 6.8 | |
| Appearance | 0-6 months | Clear, colorless gel | Clear, colorless gel | Slightly opalescent gel |
| Drug Content (%) | 0 months | 100.2 | 99.8 | 100.1 |
| 3 months | 99.5 | 99.2 | 99.4 | |
| 6 months | 98.8 | 98.5 | 98.7 |
Note: This table is for illustrative purposes only and does not represent actual experimental data from a single comparative study.
Degradation Pathways of this compound
This compound, being a polyacrylic acid polymer, can undergo degradation through several mechanisms, particularly under stress conditions like high temperature and UV light exposure.
-
Thermal Degradation: At elevated temperatures, polyacrylic acid can undergo decarboxylation, leading to the formation of carbon dioxide and smaller polymer chains.[4][5] This can result in a decrease in viscosity and a change in the pH of the formulation. The decomposition of poly(acrylic acid) chains can occur between 230 and 300 °C, with complete decomposition and formation of organic decomposition products taking place at 300–500 °C.[5]
-
Photolytic Degradation: Exposure to UV light can initiate photooxidative degradation, leading to chain scission and the formation of radicals.[6] This can also result in a loss of viscosity and changes in the physical appearance of the gel.
The potential degradation products of this compound include residual acrylic acid monomers and smaller oligomers.[2] Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be employed to detect and quantify these degradation products.[2][7][8]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible stability data.
Viscosity Measurement
Objective: To determine the dynamic viscosity of the this compound gel formulation.
Apparatus: Rotational viscometer (e.g., Brookfield type) with appropriate spindles.
Procedure:
-
Ensure the viscometer is calibrated.
-
Place a sufficient amount of the gel sample into a beaker, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate to the specified temperature (e.g., 25°C ± 1°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the gel.
-
Immerse the spindle into the center of the sample up to the immersion mark.
-
Start the viscometer and allow the reading to stabilize (typically 30-60 seconds).
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Perform the measurement in triplicate and report the average value.
pH Measurement
Objective: To measure the pH of the this compound gel formulation.
Apparatus: Calibrated pH meter with a suitable electrode for semi-solid samples.
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place a suitable amount of the gel sample into a clean beaker.
-
Immerse the pH electrode into the sample, ensuring the electrode bulb is fully covered.
-
Allow the pH reading to stabilize.
-
Record the pH value.
-
Clean the electrode thoroughly with deionized water between measurements.
-
Perform the measurement in triplicate and report the average value.
Visualizations
To better illustrate the processes involved in stability testing, the following diagrams are provided.
Caption: Experimental workflow for stability testing of gelling agent formulations.
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion
The stability of this compound formulations is a multifaceted issue that requires rigorous testing according to ICH guidelines. While this compound is a robust and effective gelling agent, its stability can be influenced by factors such as pH, temperature, and light exposure. Comparative studies with other gelling agents like HPMC and CMC are crucial for selecting the optimal polymer for a specific formulation based on the desired stability profile and product characteristics. By employing detailed experimental protocols and understanding the potential degradation pathways, researchers can ensure the development of safe, effective, and stable pharmaceutical products.
References
- 1. iajps.com [iajps.com]
- 2. waters.com [waters.com]
- 3. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermostability of Organobentonite Modified with Poly(acrylic acid) | MDPI [mdpi.com]
- 6. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quick analysis of polyacrylic acid with comparison of CAD and UV detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. Accurate determination of acrylic acid oligomers on a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
A Comparative Analysis of the Thickening Efficiency of Different Carbomer Grades
In the development of pharmaceutical and cosmetic formulations, achieving the desired viscosity is paramount for product stability, sensory attributes, and efficacy. Carbomers, which are high molecular weight polymers of acrylic acid, are widely utilized as thickening, suspending, and stabilizing agents.[1] However, the selection of a specific Carbomer grade can significantly impact the final product's rheological properties. This guide provides an objective comparison of the thickening efficiency of various Carbomer grades, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
The thickening mechanism of Carbomers is activated upon neutralization in an aqueous solution. In their dry, powdered state, the polymer chains are tightly coiled. When dispersed in water and neutralized with a base (e.g., sodium hydroxide or triethanolamine), the acidic carboxyl groups ionize, leading to electrostatic repulsion along the polymer backbone. This repulsion causes the polymer to uncoil and expand, forming a three-dimensional network that entraps water molecules and significantly increases the viscosity of the solution.[2][3] The degree of this thickening effect varies between different Carbomer grades, primarily due to differences in their molecular weight, degree of cross-linking, and polymerization solvent.[4][5]
Experimental Protocol for Comparative Viscosity Measurement
To objectively compare the thickening efficiency of different Carbomer grades, a standardized experimental protocol is crucial. The following methodology outlines the steps for preparing Carbomer gels and measuring their viscosity.
1. Materials and Equipment:
-
Carbomer Grades: Carbomer 934, Carbomer 940, Carbomer 941, Carbomer 974P, Carbomer 980.
-
Solvent: Deionized water.
-
Neutralizing Agent: 18% (w/v) Sodium Hydroxide (NaOH) solution or Triethanolamine (TEA).[6]
-
Equipment:
2. Preparation of Carbomer Dispersions:
-
Slowly and carefully disperse the specified amount of each Carbomer powder (e.g., 0.5% w/v) into a vortex of vigorously stirred deionized water to prevent the formation of agglomerates.[7][8]
-
Continue stirring until a uniform, lump-free dispersion is achieved. Allow the dispersion to hydrate for a sufficient period (e.g., 30 minutes in a 25°C water bath).[6]
3. Neutralization:
-
While continuously stirring at a low speed to avoid air entrapment, slowly add the neutralizing agent (e.g., 18% NaOH solution) dropwise to the Carbomer dispersion.[6][8]
-
Monitor the pH of the dispersion using a calibrated pH meter.
-
Continue adding the neutralizing agent until the target pH is reached (typically between 6.0 and 7.5 for optimal viscosity).[1]
4. Viscosity Measurement:
-
Allow the neutralized gel to equilibrate at a constant temperature (e.g., 25°C) for at least 5 minutes before measurement.[6]
-
Use a rotational viscometer with a suitable spindle and rotational speed to measure the viscosity of the gel. For high viscosity gels, a T-bar spindle may be appropriate.
-
Record the viscosity reading in centipoise (cP) after the reading has stabilized.
-
Repeat the measurement for each Carbomer grade under identical conditions (concentration, neutralizer, pH, temperature, and viscometer settings) to ensure a valid comparison.
Experimental Workflow
The following diagram illustrates the key steps in the comparative analysis of Carbomer thickening efficiency.
Comparative Data on Thickening Efficiency
The thickening efficiency of different Carbomer grades is primarily determined by their molecular structure. Generally, grades with higher molecular weight and a higher degree of cross-linking exhibit greater thickening capacity. The following table summarizes typical viscosity values for various Carbomer grades at a 0.5% concentration in water, neutralized to a pH of approximately 7.0-7.5.
| Carbomer Grade | Polymerization Solvent | Cross-linker | Typical Viscosity (cP at 0.5%) | Key Characteristics |
| This compound | Benzene | Allyl Sucrose | 30,500 - 39,400[9] | Short flow properties, creamy sensory profile.[10] |
| Carbomer 940 | Benzene | Allyl Ethers of Pentaerythritol | 40,000 - 60,000[11] | High viscosity, excellent clarity, short flow rheology.[11][12] |
| Carbomer 941 | Benzene | Allyl Ethers of Pentaerythritol | 4,000 - 11,000[8] | Low viscosity, long rheology, suitable for lighter textures.[12] |
| Carbomer 974P | Ethyl Acetate | Allyl Ethers of Pentaerythritol | 29,400 - 39,400[9] | Toxicologically preferred alternative to 934P, highly cross-linked.[10] |
| Carbomer 980 | Co-solvent system | Allyl Ethers of Pentaerythritol | 40,000 - 60,000[11] | Toxicologically preferred alternative to 940, high clarity, good electrolyte tolerance.[4][11] |
Note: Viscosity values can vary depending on the specific manufacturing process, neutralizer used, and exact experimental conditions. The data presented here is for comparative purposes.
Discussion of Results
-
High Viscosity Grades (Carbomer 940 and 980): Both Carbomer 940 and 980 are highly efficient thickeners, capable of producing high-viscosity gels with excellent clarity.[11][12] Carbomer 980 is often preferred in newer formulations due to its polymerization in a more toxicologically favorable co-solvent system compared to the benzene used for Carbomer 940.[4] Additionally, Carbomer 980 may offer slightly better electrolyte tolerance.[11]
-
Medium to High Viscosity Grades (this compound and 974P): this compound provides a creamy texture with short flow properties.[10] Carbomer 974P, polymerized in ethyl acetate, is a safer alternative to the benzene-polymerized Carbomer 934P and is also a highly cross-linked polymer.[10][13]
-
Low Viscosity Grade (Carbomer 941): Carbomer 941 is characterized by its lower viscosity and longer rheology, making it suitable for formulations where a less thick, more fluid consistency is desired, such as lotions and toners.[12]
Conclusion
The choice of Carbomer grade has a profound impact on the final viscosity and rheological profile of a formulation. For high-viscosity, clear gels, Carbomer 940 and 980 are excellent choices, with 980 offering a better safety profile.[4] For applications requiring lower viscosity, Carbomer 941 is a suitable option.[12] this compound and 974P provide intermediate thickening with specific sensory attributes.[10] It is imperative for formulators to consider not only the desired viscosity but also factors such as clarity, rheology, electrolyte tolerance, and the toxicological profile of the Carbomer grade when making a selection. The provided experimental protocol offers a standardized approach for in-house comparison of different Carbomer grades to determine the most suitable option for a specific application.
References
- 1. Interactive Guide to Carbomers [cardistry.altervista.org]
- 2. Carbomer in Cosmetics: Thickening, Stabilizing, and Beyond – CosmetoScope [cosmetoscope.com]
- 3. clinikally.com [clinikally.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. ijlret.com [ijlret.com]
- 7. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 8. phexcom.com [phexcom.com]
- 9. rjptonline.org [rjptonline.org]
- 10. iajps.com [iajps.com]
- 11. Carbomer 940 vs. Carbomer Homopolymer: Which One Is Better for High-Viscosity Formulations? [elchemy.com]
- 12. nbinno.com [nbinno.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Carbomer 934
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Carbomer 934, a cross-linked polyacrylate polymer widely used as a thickening agent in the pharmaceutical and cosmetic industries. Adherence to these procedural steps will minimize risks and ensure operational integrity.
This compound, in its powdered form, is a white, fluffy, hygroscopic substance.[1][2][3] While generally considered to have low toxicity, it can cause irritation to the eyes and respiratory tract.[2] Some safety data sheets also indicate that it may be harmful if swallowed or absorbed through the skin.[2][4] Therefore, the implementation of proper personal protective equipment (PPE) and handling protocols is crucial.
Operational Plan: Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, the following personal protective equipment is mandatory to prevent exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved respirator | To prevent inhalation of airborne dust particles, which can cause respiratory tract irritation.[2] A fit-tested N95 or higher-rated particulate respirator is recommended. In case of insufficient ventilation, a suitable respiratory equipment should be worn.[5] |
| Eye and Face Protection | Safety goggles or glasses with side shields | To protect eyes from dust particles that may cause irritation.[2][6] A face shield may be necessary when there is a potential for splashing of this compound dispersions.[6] |
| Skin and Body Protection | Laboratory coat or disposable gown | To prevent skin contact with the powder.[2][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To avoid direct skin contact.[2][7] It is important to wash hands thoroughly after handling.[4] |
Experimental Protocol for Handling this compound Powder:
-
Preparation: Before handling, ensure the work area is clean and well-ventilated. Have all necessary equipment, including PPE, readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations of this compound powder in a fume hood or a designated area with local exhaust ventilation to minimize dust generation.[5]
-
Dispersion: When dispersing this compound in a liquid, slowly sprinkle the powder into the vortex of the stirred liquid to prevent the formation of lumps and minimize dusting.[8] Avoid high-shear mixing for prolonged periods after neutralization to maintain viscosity.[8]
-
Cleaning: Clean any spills promptly. For small spills, use appropriate tools to place the spilled solid into a waste disposal container.[5] For large spills, use a shovel for the same purpose.[5] Finish cleaning by spreading water on the contaminated surface.[5] Avoid dry sweeping, which can create dust clouds.[9]
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure | Regulatory Considerations |
| Unused this compound | Dispose of in a sealed, labeled container. | Treatment, storage, transportation, and disposal must be in accordance with applicable Federal, State/Provincial, and Local regulations.[9] |
| Contaminated PPE | Place in a designated, sealed waste bag. | Follow institutional guidelines for the disposal of chemically contaminated waste. Since emptied containers retain product residue, follow label warnings even after the container is emptied.[9] |
| Spill Residue | Collect in a sealed, labeled container. | Dispose of in accordance with all federal, state, and local environmental regulations.[9] Do not allow to enter sewers or waterways.[9] |
Experimental Protocol for Disposal:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containment: Ensure all waste containers are properly sealed and clearly labeled with the contents ("this compound Waste").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by a licensed chemical waste disposal service in accordance with institutional and local regulations.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - CD Formulation [formulationbio.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. This compound Manufacturers,this compound Suppliers [nmcarbomer.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
